(-)-Diisopinocampheyl chloroborane
Description
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Properties
Molecular Formula |
C20H34BCl |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
chloro-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3 |
InChI Key |
PSEHHVRCDVOTID-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (-)-Diisopinocampheylchloroborane [(-)-DIP-Chloride]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride, is a highly versatile and stereoselective chiral reducing agent pivotal in modern organic synthesis. Derived from the readily available chiral terpene (+)-α-pinene, this organoborane has established itself as a premier reagent for the asymmetric reduction of prochiral ketones to valuable chiral secondary alcohols. Its exceptional enantioselectivity, particularly for aryl alkyl and sterically hindered ketones, has rendered it an indispensable tool in the synthesis of pharmaceuticals and complex natural products. This guide provides a comprehensive overview of (-)-DIP-Chloride, encompassing its physicochemical properties, a detailed synthesis protocol, its mechanism of action in asymmetric reductions, and a representative experimental procedure for its application.
Physicochemical Properties
(-)-DIP-Chloride is a colorless to pale yellow solid or is often supplied as a solution in heptane (B126788) or hexanes. It is sensitive to moisture and air, reacting readily with protic solvents.
| Property | Value |
| Molecular Formula | C₂₀H₃₄BCl |
| Molecular Weight | 320.75 g/mol |
| Appearance | Colorless to pale yellow solid or solution in heptane/hexanes |
| Melting Point | 52-56 °C |
| Solubility | Soluble in aprotic organic solvents such as THF and diethyl ether. |
| CAS Number | 85116-37-6 |
Spectroscopic Data
A comprehensive search of available literature and spectral databases did not yield explicitly tabulated and assigned ¹H, ¹³C, and ¹¹B NMR data for (-)-Diisopinocampheylchloroborane. It is common for highly reactive and moisture-sensitive reagents like (-)-DIP-Chloride to be characterized in situ or used directly in subsequent reactions, with detailed spectroscopic analysis being less commonly reported in standard literature. Researchers utilizing this reagent are advised to perform their own spectroscopic characterization for verification. General ¹¹B NMR chemical shifts for tricoordinate boranes of the type R₂BCl are typically observed in the downfield region of the ¹¹B NMR spectrum.
Synthesis of (-)-Diisopinocampheylchloroborane
(-)-DIP-Chloride is synthesized from the hydroboration of (+)-α-pinene followed by treatment with hydrogen chloride. Both a one-pot in situ preparation and a procedure for isolating the crystalline solid are well-established.
Logical Workflow for Synthesis
Caption: Synthesis of (-)-DIP-Chloride from (+)-α-pinene.
Detailed Experimental Protocol: Synthesis of (-)-Diisopinocampheylchloroborane
This protocol describes a one-pot preparation for the in situ generation of (-)-DIP-Chloride, which can be directly used for subsequent asymmetric reduction reactions.
Materials:
-
(+)-α-Pinene (≥90% ee)
-
Borane methyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrogen chloride (solution in THF or diethyl ether)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Charge the flask with borane methyl sulfide complex (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Hydroboration: Add (+)-α-pinene (2.1 equivalents) dropwise to the stirred BMS solution, maintaining the internal temperature at or below 5 °C. A white precipitate of (-)-diisopinocampheylborane will form.
-
Aging: Stir the resulting slurry at 0-5 °C for a minimum of 2 hours. For optimal results, aging the mixture for up to 18 hours at this temperature is recommended.
-
Chlorination: Slowly add a solution of hydrogen chloride in THF or diethyl ether (1.0 equivalent) dropwise to the slurry, again maintaining the temperature below 5 °C. Hydrogen gas will evolve during this addition.
-
Completion: After the addition of HCl is complete, the mixture should become a clear solution. Stir for an additional 15-30 minutes at 0-5 °C. The resulting solution of (-)-DIP-Chloride is now ready for use in the asymmetric reduction of a prochiral ketone.
Mechanism of Asymmetric Reduction
The high enantioselectivity of (-)-DIP-Chloride in ketone reductions is attributed to a sterically demanding transition state. The accepted model involves a six-membered, boat-like transition state where the ketone coordinates to the Lewis acidic boron atom. A hydride is then transferred from one of the isopinocampheyl groups to the carbonyl carbon of the ketone in a process known as transfer hydrogenation. The bulky isopinocampheyl ligands effectively block one face of the prochiral ketone, forcing the hydride to attack from the less sterically hindered face. This facial selectivity dictates the stereochemistry of the resulting alcohol. When using (-)-DIP-Chloride (derived from (+)-α-pinene), the reduction of most prochiral ketones typically yields the corresponding (S)-alcohol.
Signaling Pathway of Asymmetric Reduction
Caption: Mechanism of asymmetric ketone reduction with (-)-DIP-Chloride.
Applications in Asymmetric Synthesis
(-)-DIP-Chloride is a highly effective reagent for the asymmetric reduction of a wide array of prochiral ketones, delivering high enantiomeric excesses.
Table of Representative Asymmetric Reductions
| Ketone Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Acetophenone (B1666503) | THF, -25 °C | >90 | 96 | S |
| 2-Fluoroacetophenone | Neat, RT | - | 95 | R |
| 2,2-Difluoroacetophenone | Neat, RT | - | 85 | R |
| 2,2,2-Trifluoroacetophenone | Neat, RT | - | 90 | S |
| 1,1,1-Trifluoro-2-octanone | - | - | 91 | S |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | - | - | ≥99 | - |
| Methyl 2-acetylbenzoate | Diethyl ether, -25 °C | 87 | 97 | - |
| 2-Aminoacetophenones | -78 °C | Good | 75-99 | - |
Data compiled from multiple sources. Yields and ee's are representative and may vary based on specific reaction conditions.
Experimental Workflow for Asymmetric Reduction
Caption: General workflow for asymmetric ketone reduction.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol provides a detailed procedure for the asymmetric reduction of acetophenone to (S)-1-phenylethanol using (-)-DIP-Chloride.
Materials:
-
Acetophenone
-
(-)-DIP-Chloride (prepared in situ or as a solution in a suitable solvent)
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a positive pressure of inert gas, dissolve acetophenone (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of (-)-DIP-Chloride: To the stirred solution of acetophenone, slowly add a solution of (-)-DIP-Chloride (1.1-1.2 equivalents) in THF via syringe or cannula over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically a few hours).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2.5 equivalents) at -25 °C. Allow the mixture to warm to room temperature and stir for at least 1 hour. This forms a precipitate of the diethanolamine-boronic acid complex.
-
Filtration and Extraction: Dilute the reaction mixture with diethyl ether and filter the solid precipitate through a pad of celite, washing the filter cake with additional diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude (S)-1-phenylethanol can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the enantiomerically enriched alcohol. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Conclusion
(-)-Diisopinocampheylchloroborane is a powerful and reliable reagent for the asymmetric synthesis of chiral alcohols. Its predictable stereochemical outcomes, high enantioselectivities for a broad range of substrates, and the accessibility of both enantiomers from the chiral pool make it an invaluable asset in academic and industrial research, particularly in the development of new pharmaceuticals. The straightforward protocols for its preparation and use further enhance its utility for synthetic chemists.
(-)-Diisopinocampheyl chloroborane structure and properties
An In-depth Technical Guide to (-)-Diisopinocampheylchloroborane
Introduction
(-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride™, is a highly effective and versatile organoborane reagent used extensively in asymmetric synthesis.[1][2] Its primary application lies in the enantioselective reduction of prochiral ketones to produce chiral secondary alcohols, which are critical intermediates in the pharmaceutical and fine chemical industries.[1][3] Derived from the readily available chiral terpene (+)-α-pinene, this reagent offers high levels of stereocontrol, making it an invaluable tool for chemists.[4][5]
Structure and Properties
(-)-Diisopinocampheylchloroborane consists of a central boron atom bonded to a chlorine atom and two isopinocampheyl groups derived from (+)-α-pinene.
-
IUPAC Name: chloro-bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane[6]
-
Synonyms: (-)-DIP-Chloride, (-)-Ipc₂BCl, (-)-B-Chlorodiisopinocampheylborane[6][7][8]
-
InChI: InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3[9]
-
InChIKey: PSEHHVRCDVOTID-VMAIWCPRSA-N[6]
-
Canonical SMILES: CC1C2CC(C1)C(C2(C)C)B(Cl)C3CC4CC(C3C)C4(C)C[9]
Physical and Chemical Properties
The quantitative properties of (-)-Diisopinocampheylchloroborane are summarized in the table below. It is typically supplied as a solution in solvents like heptane (B126788) or hexanes.[7][10] It is sensitive to air and moisture.[11]
| Property | Value | Reference(s) |
| CAS Number | 85116-37-6 | [6][7][8] |
| Molecular Weight | 320.75 g/mol | [8][9] |
| Appearance | Colorless solution or solid | [10] |
| Melting Point | 52-56 °C | [7][8] |
| Boiling Point | 66-69 °C | [8] |
| Density | 0.954 g/mL at 25 °C | [8] |
| Optical Rotation | [α]²⁰/D ~ -51° (neat) | [8] |
| Solubility | Soluble in chloroform, heptane, THF, diethyl ether | [10][12] |
Spectroscopic Data
Synthesis of (-)-Diisopinocampheylchloroborane
(-)-Diisopinocampheylchloroborane is prepared from the corresponding enantiomer of α-pinene. The (-)-enantiomer of the reagent is synthesized from (+)-α-pinene.
The synthesis typically involves two main steps:
-
Hydroboration: (+)-α-Pinene undergoes hydroboration with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS), to form (-)-Diisopinocampheylborane (Ipc₂BH).[12]
-
Chlorination: The resulting Ipc₂BH is then treated with hydrogen chloride (HCl) to replace the hydride with a chloride, yielding (-)-Diisopinocampheylchloroborane.[13]
An in situ preparation method has also been developed to avoid the isolation of the highly air- and water-sensitive Ipc₂BH intermediate.[11][14]
Mechanism of Asymmetric Reduction
The primary utility of (-)-DIP-Chloride is the asymmetric reduction of prochiral ketones.[1] The reagent is a more reactive and better Lewis acid than related borane reagents like Alpine-Borane.[4] The reduction proceeds via a six-membered, boat-like transition state, which accounts for the high degree of stereoselectivity.
The key steps are:
-
Coordination: The Lewis acidic boron atom of (-)-DIP-Chloride coordinates to the carbonyl oxygen of the ketone.
-
Hydride Transfer: A hydride is transferred from the β-carbon of one of the isopinocampheyl groups to the carbonyl carbon. This transfer occurs through a highly organized, six-membered cyclic transition state.
-
Stereocontrol: The steric bulk of the isopinocampheyl ligands dictates the facial selectivity of the reduction. The ketone orients itself to minimize steric interactions between its larger (R_L) and smaller (R_S) substituents and the chiral ligands of the borane, leading to the preferential formation of one enantiomer of the alcohol.[5]
Experimental Protocols
General Protocol for Asymmetric Reduction of a Ketone
This protocol is a representative example for the reduction of an aralkyl ketone, such as acetophenone, to the corresponding chiral alcohol.[12]
Materials:
-
(-)-Diisopinocampheylchloroborane ((-)-Ipc₂BCl) solution (e.g., 2M in heptane)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Pentane (B18724) or Hexane
-
Standard glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: Under an inert atmosphere, charge the flask with the required volume of the (-)-DIP-Chloride solution. Dilute with anhydrous THF.
-
Cooling: Cool the stirred solution to the desired temperature, typically between -25 °C and 0 °C.
-
Substrate Addition: Slowly add a solution of the ketone in anhydrous THF to the cold (-)-DIP-Chloride solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at the same temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrate.[3][15]
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add an appropriate solvent like pentane or diethyl ether to the residue.
-
To break the stable borinate ester complex, add diethanolamine and stir the mixture vigorously for 3-4 hours at room temperature. This will precipitate the diethanolamine-boron complex as a white solid.[3]
-
-
Isolation and Purification:
-
Filter the solid precipitate through a pad of Celite or silica (B1680970) gel and wash it thoroughly with pentane.
-
The filtrate contains the desired chiral alcohol.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified further by flash column chromatography or distillation to yield the enantiomerically enriched alcohol.[12]
-
-
Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC analysis.
Applications in Research and Drug Development
(-)-DIP-Chloride is a cornerstone reagent for introducing chirality in organic synthesis. Its reliability and high enantioselectivity have made it a popular choice in both academic research and industrial processes.
-
Synthesis of Chiral Alcohols: Its most common application is the reduction of a wide range of prochiral ketones, including aralkyl, dialkyl, and α-fluoroalkyl ketones, to produce secondary alcohols with high enantiomeric excess.[1][3][15]
-
Pharmaceutical Intermediates: The synthesis of chiral alcohols is a critical step in the production of many active pharmaceutical ingredients (APIs). (-)-DIP-Chloride has been used in the synthesis of intermediates for drugs such as Tomoxetine and Fluoxetine.[14]
-
Synthesis of β-Amino Alcohols: The reagent is employed in the preparation of anti-β-amino alcohols, which are important structural motifs in many biologically active molecules.[3]
-
Chiral Lewis Acid: It can also function as a chiral Lewis acid catalyst to promote enantioselective reactions, such as the Pictet-Spengler reaction.[3]
Performance in Asymmetric Reductions
The enantioselectivity of (-)-DIP-Chloride is highly dependent on the structure of the ketone substrate. It is particularly effective for ketones where there is a significant steric or electronic difference between the two substituents.
| Substrate Class | Enantioselectivity (% ee) | Notes | Reference(s) |
| Aralkyl Ketones | Excellent (often >95%) | One of the best reagents for this class of ketones. | [1][4] |
| α-Tertiary Alkyl Ketones | High | Reduces α-tertiary alkyl ketones with high enantioselectivity. | [14] |
| Alkyl Trifluoromethyl Ketones | Very High (87-92%) | The trifluoromethyl group acts as the sterically demanding group, often leading to predictable and high levels of stereocontrol. | [3][15] |
| α-Keto Esters | High to Excellent (82-99%) | An efficient reagent for the reduction of α-keto esters at low temperatures. | [16] |
| Unhindered Dialkyl Ketones | Poor | Less effective for simple, unhindered aliphatic ketones where steric differentiation is minimal. | [3] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | C20H34BCl | CID 11131038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-Diisopinocampheyl chloroborane | 85116-37-6 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | C20H34BCl | CID 4076588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. EP0478062A1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (-)-Diisopinocampheylchloroborane from α-Pinene: An In-Depth Technical Guide
Abstract
(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™) is a highly versatile and stereoselective chiral reducing agent pivotal in asymmetric synthesis. Its efficacy in the reduction of prochiral ketones to optically active secondary alcohols has made it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis of (-)-diisopinocampheylchloroborane from the readily available chiral precursor, (-)-α-pinene. Particular emphasis is placed on a practical, one-pot in situ preparation method that circumvents the need to isolate the air- and moisture-sensitive diisopinocampheylborane (B13816774) intermediate, rendering it suitable for large-scale applications.[1][2][3] Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its implementation in the laboratory.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of robust and efficient methods for asymmetric synthesis. Chiral boranes, pioneered by Herbert C. Brown, have emerged as powerful reagents for achieving high levels of enantioselectivity.[4] Among these, (-)-diisopinocampheylchloroborane has gained prominence due to its exceptional performance in the asymmetric reduction of a wide range of ketones.[3]
The synthesis of (-)-diisopinocampheylchloroborane commences with the hydroboration of (-)-α-pinene, a naturally occurring chiral terpene. The traditional approach involves the isolation of the intermediate, diisopinocampheylborane ((Ipc)₂BH), which is subsequently converted to the desired chloroborane (B76620).[3] However, the sensitivity of (Ipc)₂BH to air and moisture presents significant handling challenges, particularly on a larger scale.[5] This guide focuses on a more practical one-pot synthesis that generates (-)-diisopinocampheylchloroborane in situ, allowing for its immediate use in subsequent asymmetric reduction reactions.[1][2][3]
Synthesis of (-)-Diisopinocampheylchloroborane
The synthesis of (-)-diisopinocampheylchloroborane is a two-step process initiated by the hydroboration of (-)-α-pinene with a borane (B79455) reagent, followed by the introduction of a chloride source.
Reaction Scheme
The overall transformation can be represented as follows:
Figure 1: Overall reaction scheme for the synthesis of (-)-diisopinocampheylchloroborane.
One-Pot In Situ Preparation
A significant advancement in the preparation of (-)-diisopinocampheylchloroborane is the development of a one-pot procedure where the intermediate diisopinocampheylborane is not isolated.[1][2][3] This method offers operational simplicity and is more amenable to industrial applications.[6] The process involves the slow addition of borane methyl sulfide (B99878) (BMS) to (-)-α-pinene in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), at a reduced temperature. The resulting slurry of diisopinocampheylborane is then treated directly with a solution of hydrogen chloride in THF to generate (-)-diisopinocampheylchloroborane.[3]
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and properties of (-)-diisopinocampheylchloroborane.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₃₄BCl | [7] |
| Molecular Weight | 320.75 g/mol | [8] |
| Melting Point | 52-56 °C | [8] |
| Appearance | White solid (isolated) | [9] |
| Typical Solvent for in situ prep. | Tetrahydrofuran (THF) | [3] |
| Typical Reagent Purity | Used in situ | [1][5] |
Table 1: Physicochemical properties of (-)-diisopinocampheylchloroborane.
The enantiomeric excess (ee) of the final alcohol product from the reduction of a prochiral ketone is a critical measure of the effectiveness of the chiral reducing agent. The in situ prepared (-)-diisopinocampheylchloroborane has been shown to provide comparable enantioselectivity to the isolated reagent.[1][3]
| Ketone Substrate | Reduction Method | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Acetophenone | in situ Ipc₂BCl | 88 | 93 | [1] |
| Acetophenone | Isolated Ipc₂BCl | 97 | 94 | [1] |
Table 2: Comparison of in situ prepared and isolated Ipc₂BCl in the reduction of acetophenone.
Detailed Experimental Protocol: One-Pot In Situ Preparation
This protocol is adapted from the literature for the laboratory-scale synthesis of (-)-diisopinocampheylchloroborane for immediate use.[3]
Materials:
-
(-)-α-Pinene (high enantiomeric purity recommended)
-
Borane methyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen chloride (solution in THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, syringes)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Initial Reaction: Cool the flask to 0 °C using an ice bath. Under a positive pressure of inert gas, charge the flask with anhydrous THF followed by borane methyl sulfide (1.0 equivalent).
-
Addition of α-Pinene: Slowly add (-)-α-pinene (2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature is maintained below 5 °C. A white precipitate of diisopinocampheylborane should form within an hour.[3][10]
-
Aging: Stir the resulting slurry at 0-5 °C for approximately 18 hours.[3][10]
-
Formation of Chloroborane: To the slurry, add a solution of hydrogen chloride in THF (1.0 equivalent) dropwise, maintaining the temperature below 5 °C. Caution: Hydrogen gas is evolved during this step.[3][10] The mixture should become a clear solution.
-
Final Aging: Age the clear solution of (-)-diisopinocampheylchloroborane for an additional 15-30 minutes at 0 °C.
-
Use: The resulting solution of (-)-diisopinocampheylchloroborane is now ready for the direct addition of the prochiral ketone substrate for asymmetric reduction.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot in situ synthesis of (-)-diisopinocampheylchloroborane.
Caption: Workflow for the one-pot synthesis of (-)-diisopinocampheylchloroborane.
Signaling Pathway Analogy: Reagent Transformation
The transformation of the borane species can be visualized as a signaling pathway.
Caption: Transformation pathway of the borane reagent.
Conclusion
The one-pot in situ synthesis of (-)-diisopinocampheylchloroborane from (-)-α-pinene represents a significant process improvement over traditional methods that require the isolation of the sensitive diisopinocampheylborane intermediate. This streamlined approach is not only more practical and scalable but also delivers a chiral reducing agent of comparable efficacy for the asymmetric synthesis of valuable chiral alcohols. The detailed protocol and supporting data provided in this guide are intended to equip researchers and professionals in drug development with the necessary information to confidently implement this important synthetic transformation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 5. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 6. US5545758A - Process for the preparation of diisopinocampheylchloroborane - Google Patents [patents.google.com]
- 7. (-)-Diisopinocampheyl chloroborane | C20H34BCl | CID 4076588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0478062A1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
The Core Mechanism of (-)-Diisopinocampheylchloroborane in Asymmetric Ketone Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Diisopinocampheylchloroborane, commonly abbreviated as (-)-DIP-Chloride or (-)-Ipc₂BCl, stands as a cornerstone reagent in modern asymmetric synthesis. Derived from the readily available chiral pool of (+)-α-pinene, it offers a highly effective and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. These products are often pivotal intermediates in the synthesis of pharmaceuticals and other complex chiral molecules. This technical guide provides an in-depth exploration of the mechanism of action of (-)-DIP-Chloride, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.
Introduction
The precise control of stereochemistry is a critical challenge in the synthesis of bioactive molecules. Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals. The development of reliable methods for their stereoselective synthesis is therefore of paramount importance. (-)-Diisopinocampheylchloroborane is a powerful stoichiometric chiral reducing agent that has gained widespread use due to its high enantioselectivity for a broad range of ketone substrates, especially aralkyl, α-hindered, and α-perfluoroalkyl ketones.[1] This guide will elucidate the underlying principles that govern its stereochemical control.
Mechanism of Action: A Stepwise Perspective
The enantioselectivity of ketone reduction by (-)-DIP-Chloride is orchestrated through a well-defined, sterically controlled transition state. The accepted mechanism involves a transfer hydrogenation process.[2]
Step 1: Lewis Acid-Base Coordination The reaction initiates with the coordination of the lone pair of electrons on the carbonyl oxygen of the prochiral ketone to the Lewis acidic boron atom of (-)-DIP-Chloride. This coordination activates the ketone towards reduction.
Step 2: The Six-Membered Boat-Like Transition State Following coordination, the complex adopts a highly ordered, six-membered boat-like transition state.[3] In this arrangement, the hydride is transferred from one of the isopinocampheyl groups to the carbonyl carbon.
Step 3: Stereodifferentiation The key to the high enantioselectivity lies in the steric bulk of the two isopinocampheyl ligands derived from (+)-α-pinene. These bulky groups effectively shield one face of the coordinated ketone. To minimize steric repulsion between the larger substituent on the ketone and the isopinocampheyl groups, the ketone orients itself in a preferred conformation within the transition state. This forces the hydride transfer to occur selectively to the less sterically hindered face of the carbonyl group. When using (-)-DIP-Chloride, which is derived from (+)-α-pinene, this typically results in the formation of the (S)-alcohol.[3]
Step 4: Product Release After the hydride transfer, the resulting alkoxyborane intermediate is then hydrolyzed during the workup step to release the chiral secondary alcohol and the boron byproducts.
Quantitative Data: Enantioselectivity Across Various Ketones
The efficacy of (-)-DIP-Chloride is demonstrated by the high enantiomeric excess (ee) achieved for a diverse range of prochiral ketones. The following table summarizes representative data.
| Ketone Substrate | Product Configuration | Enantiomeric Excess (ee, %) | Yield (%) | Conditions |
| Acetophenone (B1666503) | S | 92-98 | ~80-90 | Diethyl ether or THF, -25 °C |
| 1-Naphthyl trifluoromethyl ketone | S | 91 | - | rt, 1-3 days |
| 2-Naphthyl trifluoromethyl ketone | S | 78 | - | rt, 1-3 days |
| 1,1,1-Trifluoro-2-octanone | S | 91 | - | - |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | - | ≥99 | - | - |
| Methyl 2-acetylbenzoate | - | 97 | 87 | Diethyl ether, -25 °C |
| 2-Aminoacetophenones | - | 75-99 | Good to Excellent | -78 °C |
| α-Keto Esters | - | 82-≥99 | - | Low Temperatures |
| γ-Keto Esters | - | 82-≥99 | - | - |
Note: Yields and ee% can vary based on specific reaction conditions, purity of the reagent, and the workup procedure.
Experimental Protocols
Anhydrous conditions are crucial for the successful application of (-)-DIP-Chloride, as it is sensitive to moisture.
Preparation of (-)-Diisopinocampheylchloroborane from (+)-α-Pinene
This protocol describes a two-step procedure for the synthesis of (-)-DIP-Chloride.
Materials:
-
(+)-α-Pinene (of high enantiomeric purity)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hydrogen chloride (HCl) in diethyl ether
Procedure:
-
Hydroboration: To a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a dropping funnel, add borane-dimethyl sulfide complex (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Add (+)-α-pinene (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. A white precipitate of diisopinocampheylborane (B13816774) will form.
-
Stir the resulting slurry at 0 °C for at least 2 hours to ensure complete reaction.
-
Chlorination: To the slurry of diisopinocampheylborane at 0 °C, slowly add a solution of anhydrous HCl in diethyl ether (1.0 eq). Hydrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir until the solution becomes clear. The resulting solution of (-)-DIP-Chloride in THF/diethyl ether is ready for use. For long-term storage, the solvent can be removed under reduced pressure, and the solid (-)-DIP-Chloride can be stored under an inert atmosphere.
General Protocol for the Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)
Materials:
-
(-)-Diisopinocampheylchloroborane solution (prepared as above or commercially available)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve acetophenone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -25 °C using a dry ice/acetone bath.
-
Addition of (-)-DIP-Chloride: To the stirred ketone solution, add the solution of (-)-DIP-Chloride (~1.1-1.2 eq) dropwise via a syringe, ensuring the internal temperature remains below -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -25 °C. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete (typically within a few hours), quench the reaction by the slow addition of methanol at low temperature.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Evaporate the solvent under reduced pressure.
-
To the residue, add diethyl ether and then diethanolamine (2.2 eq) to precipitate the boron byproducts as a white solid complex.
-
Stir the mixture for at least 30 minutes.
-
Filter the mixture through a pad of Celite or silica (B1680970) gel, washing the solid with fresh diethyl ether.
-
Purification: The combined filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral alcohol.
-
The product, (S)-1-phenylethanol, can be further purified by distillation or column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of (-)-DIP-Chloride and its application in asymmetric ketone reduction.
Caption: Experimental workflow for the asymmetric reduction of a ketone with (-)-DIP-Chloride.
Caption: A simplified representation of the boat-like transition state in (-)-DIP-Chloride reduction.
Conclusion
(-)-Diisopinocampheylchloroborane is a highly valuable and reliable reagent for the asymmetric reduction of prochiral ketones. Its mechanism of action, proceeding through a well-organized, sterically demanding boat-like transition state, provides a robust rationale for the high levels of enantioselectivity observed. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this mechanism, coupled with access to reliable experimental protocols, is essential for the successful application of this powerful synthetic tool. The data and procedures presented in this guide offer a solid foundation for the implementation and optimization of (-)-DIP-Chloride mediated reductions in the laboratory.
References
Spectroscopic and Synthetic Profile of (-)-Diisopinocampheylchloroborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of (-)-Diisopinocampheylchloroborane, a vital reagent in asymmetric synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed data and procedural insights.
Spectroscopic Data
The structural elucidation and characterization of (-)-Diisopinocampheylchloroborane are critically dependent on various spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For organoboranes like (-)-Diisopinocampheylchloroborane, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | Data not available in searched literature | The proton NMR spectrum would show complex multiplets in the aliphatic region, corresponding to the isopinocampheyl framework. |
| ¹³C NMR | Data not available in searched literature | The carbon NMR spectrum would display distinct signals for the 20 carbon atoms of the two isopinocampheyl groups. |
| ¹¹B NMR | Data not available in searched literature | The ¹¹B NMR chemical shift is a key indicator of the coordination state and electronic environment of the boron atom. For tricoordinate boranes, these shifts are typically found in a characteristic downfield region. |
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| ~2900-3000 | C-H stretching (alkane) | Strong |
| ~1465 | C-H bending (-CH₂-) | Medium |
| ~1375 | C-H bending (-CH₃) | Medium |
| ~800-600 | B-Cl stretching | Strong |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.
General NMR Spectroscopy Protocol
NMR spectra are typically recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and a small amount of a reference standard, like tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm. For ¹¹B NMR, an external reference, such as BF₃·OEt₂, is often used.
General IR Spectroscopy Protocol
Infrared spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent that does not have interfering absorptions in the regions of interest. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Synthesis of (-)-Diisopinocampheylchloroborane
The synthesis of (-)-Diisopinocampheylchloroborane is a well-established procedure that starts from the readily available chiral precursor, (-)-α-pinene.
Synthetic Workflow
The general workflow for the synthesis of (-)-Diisopinocampheylchloroborane involves two main steps: hydroboration followed by chlorination.
Caption: Synthesis of (-)-Diisopinocampheylchloroborane.
Detailed Experimental Protocol: Synthesis
-
Hydroboration: To a solution of borane-dimethyl sulfide (B99878) complex in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF), two equivalents of (-)-α-pinene are added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred and allowed to warm to room temperature, and stirring is continued for several hours to ensure the complete formation of diisopinocampheylborane.
-
Chlorination: The resulting solution of diisopinocampheylborane is cooled to 0 °C, and anhydrous hydrogen chloride (gas or a solution in an etheral solvent) is bubbled through or added dropwise. The reaction is monitored until the conversion to (-)-Diisopinocampheylchloroborane is complete. The product is typically used in situ or can be isolated for future use.
A Technical Guide to the Discovery and History of Chiral Borane Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Chiral borane (B79455) reagents have emerged as a cornerstone of asymmetric synthesis, providing powerful and predictable methods for creating stereogenic centers. This guide offers an in-depth exploration of the seminal discoveries, key reagents, and historical development of this indispensable class of molecules, from the foundational work on hydroboration to the development of highly efficient catalytic systems.
The journey of chiral boranes began with the pioneering work of Herbert C. Brown, whose exploration of organoboranes earned him the Nobel Prize in Chemistry in 1979.[1] His discoveries laid the groundwork for the development of the first stoichiometric chiral borane reagents, which, while effective, were required in large quantities. Subsequent innovations led to the creation of highly efficient catalytic systems, most notably the oxazaborolidine catalysts, which have revolutionized the enantioselective reduction of ketones and other functional groups.[2][3] These advancements have made chiral boranes essential tools in the synthesis of complex molecules, including numerous pharmaceuticals like the antidepressant Prozac and the cholesterol-lowering drug Lipitor.[1][4]
Foundational Work: Herbert C. Brown and Hydroboration
The story of chiral borane reagents is inextricably linked to the broader field of organoborane chemistry, pioneered by Herbert C. Brown. His work, which began in the 1950s, transformed boranes from chemical curiosities into indispensable synthetic tools.[4][5]
Discovery of Hydroboration: Brown and his students discovered that diborane (B8814927) (B₂H₆) adds rapidly and quantitatively to alkenes and alkynes at room temperature in ether solvents.[6] This reaction, termed hydroboration, proceeds with remarkable chemo-, regio-, and stereoselectivity. The boron atom adds to the less substituted carbon of the double bond, and the addition occurs in a syn fashion. Subsequent oxidation of the resulting organoborane provides an alcohol, effectively achieving an anti-Markovnikov hydration of the alkene.
The Nobel Prize: For his development of hydroboration and the subsequent exploration of the rich chemistry of organoboranes, H.C. Brown was awarded the Nobel Prize in Chemistry in 1979.[1][7] This work laid the essential theoretical and practical foundation upon which the entire field of asymmetric borane chemistry was built.
Logical Progression of Chiral Borane Reagent Development
The development of chiral borane reagents followed a logical progression from stoichiometric to catalytic systems, driven by the pursuit of greater efficiency and broader applicability.
Caption: Evolution from Brown's foundational work to modern catalytic systems.
Stoichiometric Chiral Borane Reagents
The first generation of chiral borane reagents were used in stoichiometric amounts. They were derived from readily available chiral natural products, most notably α-pinene.
Diisopinocampheylborane (Ipc₂BH)
In a landmark 1961 report, Brown and Zweifel introduced the first practical chiral hydroborating agent, diisopinocampheylborane (Ipc₂BH).[8][9] This reagent is prepared by the reaction of two equivalents of the chiral terpene α-pinene with borane.[8][10]
Ipc₂BH proved highly effective for the asymmetric hydroboration of less sterically hindered cis-alkenes, affording chiral alcohols with high enantiomeric purity after oxidation.[9][11] However, its large steric bulk limited its utility for more hindered or trans-alkenes.[9]
Midland's Alpine-Borane®
To address the limitations of Ipc₂BH, M. Mark Midland developed B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane.[12][13] This reagent is prepared by reacting (+)- or (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[12]
Alpine-Borane is particularly effective for the asymmetric reduction of prochiral ketones, especially those containing a sterically undemanding group like an alkyne.[12][14][15] The reduction proceeds via a boat-like transition state where the carbonyl coordinates to the boron atom, followed by an intramolecular hydride transfer from the pinane (B1207555) moiety to the carbonyl carbon.[12] While highly effective for certain substrates, reductions of sterically demanding ketones can be slow and may exhibit lower enantioselectivity due to a competing reduction pathway involving dissociation of the reagent.[16]
Quantitative Data for Stoichiometric Reagents
The performance of these early reagents is highly substrate-dependent. Below is a summary of representative results.
| Substrate (Ketone) | Reagent | Conditions | Yield (%) | e.e. (%) | Product Config. | Reference |
| 1-Octyn-3-one (B3050644) | (+)-Alpine-Borane | THF, 25°C, 2h | 97 | 100 | R | [16] |
| Phenyl Propargyl Ketone | (+)-Alpine-Borane | THF, 25°C | 92 | 91 | R | [16] |
| Acetophenone (B1666503) | (+)-Alpine-Borane | Neat, 25°C, 120h | 100 | 90 | R | [16] |
| 2-Butanone | (+)-Alpine-Borane | THF, 25°C | - | 15 | R | [16] |
| Octanoyl cyanide | (+)-Alpine-Borane | THF, 0°C, 1h | 88 | 91 | R | [16][17] |
Catalytic Chiral Borane Reagents: The Oxazaborolidines
The development of reagents that could be used in catalytic quantities marked a major leap forward in efficiency and practicality. This era is defined by the discovery and application of chiral oxazaborolidines.
Itsuno's Reagent
In 1981, the Itsuno group reported the first use of a chiral amino alcohol-borane complex for the enantioselective reduction of ketones.[3][18] They found that a mixture of a chiral 1,2-amino alcohol and borane formed a species capable of reducing ketones with high enantioselectivity. This laid the crucial groundwork for the development of a truly catalytic system.
The Corey-Bakshi-Shibata (CBS) Catalyst
Building on Itsuno's work, the laboratory of E.J. Corey reported in 1987 a highly efficient and stable oxazaborolidine catalyst, now famously known as the Corey-Bakshi-Shibata (CBS) catalyst.[18][19][20] This catalyst, typically derived from the amino acid proline, can be prepared, isolated, and stored, and it exhibits excellent air and moisture stability.[19][21][22]
The CBS reduction allows for the highly enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols using only a catalytic amount of the oxazaborolidine (typically 2-10 mol%) with a stoichiometric borane source like borane-THF or borane-dimethyl sulfide (B99878) (BMS).[15][22][23] The reaction is praised for its high enantioselectivity (often >95% ee), broad substrate scope, and predictable stereochemical outcome.[24]
Catalytic Cycle of the CBS Reduction
The mechanism of the CBS reduction is well-understood and is key to its predictability.[21][25]
-
Catalyst Activation: The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[21][26]
-
Substrate Coordination: The electron-rich oxygen of the ketone coordinates to the now highly Lewis-acidic endocyclic boron. This coordination is sterically directed; the ketone orients itself to place its larger substituent (RL) away from the bulky group on the catalyst, and its smaller substituent (RS) closer.[18][19]
-
Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a rigid, six-membered ring transition state.[21]
-
Product Release & Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to re-enter the catalytic cycle.[19][21] An acidic workup hydrolyzes the alkoxyborane to yield the final chiral alcohol.[21]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Quantitative Data for CBS Reduction
The CBS reduction provides excellent enantioselectivity across a broad range of ketone substrates.
| Substrate (Ketone) | Catalyst System | Yield (%) | e.e. (%) | Reference(s) |
| Acetophenone | (S)-Me-CBS + BH₃•THF | 95 | 97 (R) | [18][24] |
| 1-Tetralone | (S)-Me-CBS + BH₃•THF | 98 | 98 (S) | [24] |
| α,β-Unsaturated Ketones | (S)-Me-CBS + BH₃•SMe₂ | >90 | >95 | [23][24] |
| Dialkyl Ketones | (S)-Bu-CBS + BH₃•THF | >90 | >90 | [24] |
| Trihalomethyl Ketones | (S)-Me-CBS + Catecholborane | >85 | >98 | [24] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following protocols are representative of the synthesis and application of key chiral borane reagents.
Protocol 1: Asymmetric Reduction of an α,β-Acetylenic Ketone using Alpine-Borane®
This procedure is adapted from the literature for the reduction of 1-octyn-3-one.[16]
-
Apparatus Setup: Assemble a flame-dried, 100-mL round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of argon or nitrogen.
-
Substrate Addition: In the flask, dissolve 1-octyn-3-one (10 mmol, 1.24 g) in 10 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: While stirring at room temperature (25°C), add a 0.5 M solution of (+)-Alpine-Borane® in THF (22 mL, 11 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 25°C for 2-4 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully add ethanolamine (B43304) (0.5 mL) to the flask and stir for 15 minutes to decompose any excess borane reagents.
-
Workup: Remove the THF under reduced pressure. To the residue, add diethyl ether (30 mL) and water (15 mL) and stir vigorously for 20 minutes to hydrolyze the intermediate borinic ester. Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution in vacuo. Purify the crude alcohol by vacuum distillation or silica (B1680970) gel chromatography.
-
Analysis: Determine the final yield and assess the enantiomeric excess (e.e.) by chiral HPLC or by derivatization (e.g., Mosher's ester analysis) followed by NMR or GC analysis.
Protocol 2: General Procedure for CBS-Catalyzed Asymmetric Reduction of a Ketone
This protocol is a general method for the reduction of a ketone like acetophenone, adapted from established procedures.[2]
-
Apparatus Setup: To a flame-dried, argon-purged flask equipped with a magnetic stir bar and septum, add a solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (e.g., 1 M solution, 0.1 eq).
-
Catalyst Activation: Cool the solution to 0°C in an ice bath. Slowly add a borane-THF complex (1.0 M solution in THF, 0.6 eq) dropwise. Stir for 10 minutes at 0°C.
-
Substrate Addition: Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF to the catalyst solution at 0°C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of methanol.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the product alcohol.
Experimental Workflow Diagram
References
- 1. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notes on Herbert C. Brown: A Dissenting View [unacademy.com]
- 5. Herbert Charles Brown [chemistry.msu.edu]
- 6. soci.org [soci.org]
- 7. nationalmedals.org [nationalmedals.org]
- 8. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 9. mdpi.org [mdpi.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Alpine borane - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chemtube3d.com [chemtube3d.com]
- 15. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. CBS Catalysts [sigmaaldrich.com]
- 21. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 23. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 26. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
(-)-Diisopinocampheylchloroborane: A Technical Guide for Asymmetric Synthesis
Abstract: This technical guide provides a comprehensive overview of (-)-Diisopinocampheylchloroborane, a pivotal reagent in modern asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, provides in-depth experimental protocols for its preparation and application, and elucidates the mechanism of its renowned stereoselective reductions. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride™, is a chiral organoborane reagent widely employed for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] Its efficacy and high stereoselectivity have established it as an invaluable tool in the synthesis of complex chiral molecules, particularly within the pharmaceutical and fine chemical industries.[2] The steric bulk and defined stereochemistry of the isopinocampheyl ligands are fundamental to its ability to discriminate between the enantiotopic faces of a carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess.
Chemical and Physical Properties
(-)-Diisopinocampheylchloroborane is commercially available, typically as a solution in heptane (B126788) or hexanes.[3][4] It can also be prepared in situ from its parent borane (B79455).[5]
Table 1: Physicochemical Properties of (-)-Diisopinocampheylchloroborane
| Property | Value | Reference(s) |
| IUPAC Name | chloro-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | [6] |
| Synonyms | (-)-B-Chlorodiisopinocampheylborane, (-)-DIP-Chloride™ | [6] |
| CAS Number | 85116-37-6 | [3][6] |
| Molecular Formula | C₂₀H₃₄BCl | [4][6] |
| Molecular Weight | 320.75 g/mol | [4] |
| Appearance | Colorless to light yellow solution | [7] |
| Melting Point | 52-56 °C (for the solid) | [3] |
| Density | 0.895 g/mL at 25 °C (for a 50-65 wt. % solution in heptane) | [4] |
| Specific Rotation, [α]D | -51° (c=neat) |
Spectroscopic Data
Table 2: Expected Spectroscopic Data for (-)-Diisopinocampheylchloroborane
| Spectrum Type | Expected Characteristic Peaks |
| ¹H NMR | Complex multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the protons of the two isopinocampheyl groups. |
| ¹³C NMR | Multiple signals in the aliphatic region (approx. 20-50 ppm) for the sp³ hybridized carbons of the bicyclic framework. |
| ¹¹B NMR | A broad signal characteristic of a tricoordinate boron atom, with the chemical shift influenced by the chloro and two carbon substituents. |
| FT-IR (cm⁻¹) | C-H stretching vibrations (alkane) around 2850-2960 cm⁻¹; C-H bending vibrations around 1370-1465 cm⁻¹; B-Cl stretching vibrations. |
Experimental Protocols
In-Situ Preparation of (-)-Diisopinocampheylchloroborane
This protocol describes the one-pot synthesis of (-)-Diisopinocampheylchloroborane from (+)-α-pinene, which is often more practical for large-scale operations as it avoids the isolation of the air- and moisture-sensitive diisopinocampheylborane (B13816774) intermediate.[5]
Materials:
-
(+)-α-Pinene
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or THF)
-
Nitrogen or Argon atmosphere setup
-
Dry glassware
Procedure:
-
Under an inert atmosphere, charge a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel with borane-dimethyl sulfide complex (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add (+)-α-pinene (2.1 equivalents) dropwise to the stirred BMS solution, maintaining the temperature at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for at least 6 hours, during which a white precipitate of diisopinocampheylborane will form.
-
To the resulting slurry, slowly add a solution of anhydrous hydrogen chloride (1.0 equivalent) at 0 °C. Vigorous gas evolution (hydrogen) will be observed.
-
After the gas evolution ceases, the mixture should become a clear, colorless to pale yellow solution. The solution of (-)-Diisopinocampheylchloroborane is now ready for use in subsequent reactions.
Asymmetric Reduction of a Prochiral Ketone (Example: Acetophenone)
This protocol details the enantioselective reduction of acetophenone (B1666503) to (S)-1-phenylethanol using the in-situ prepared (-)-Diisopinocampheylchloroborane.
Materials:
-
Solution of (-)-Diisopinocampheylchloroborane in THF (from Protocol 4.1)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard workup and purification equipment
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve acetophenone (1.0 equivalent) in anhydrous THF.
-
Cool the acetophenone solution to -25 °C using a suitable cooling bath.
-
Slowly add the pre-prepared solution of (-)-Diisopinocampheylchloroborane (1.1 equivalents) to the stirred ketone solution.
-
Maintain the reaction at -25 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to several days depending on the substrate.
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2.5 equivalents) at 0 °C. This will form a solid precipitate of the boron-amine complex.
-
Stir the mixture at room temperature for 1 hour.
-
Add pentane to the mixture to ensure complete precipitation of the boron complex.
-
Filter the solid precipitate through a pad of Celite and wash the filter cake with fresh pentane.
-
Combine the filtrate and washings, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield enantiomerically enriched (S)-1-phenylethanol. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Mechanism of Asymmetric Reduction
The asymmetric reduction of a prochiral ketone with (-)-Diisopinocampheylchloroborane is believed to proceed through a six-membered, boat-like transition state.[8] The steric bulk of the two isopinocampheyl groups on the boron atom creates a highly chiral environment.
The ketone coordinates to the Lewis acidic boron atom. The hydride is then transferred from the β-carbon of one of the isopinocampheyl ligands to the carbonyl carbon of the ketone. The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone (large, RL, and small, RS) and the isopinocampheyl groups in the transition state. The favored transition state is the one that minimizes these steric clashes, leading to the preferential formation of one enantiomer of the alcohol product.
Applications in Drug Development
The high enantioselectivity of (-)-Diisopinocampheylchloroborane has made it a valuable reagent in the synthesis of numerous pharmaceutical agents and their intermediates. For instance, it has been utilized in the synthesis of a key chiral intermediate for the Platelet-Activating Factor (PAF) antagonist MK-287.[9] In this synthesis, the asymmetric reduction of a prochiral ketone establishes the crucial stereocenter in the molecule with high enantiomeric excess. Its application extends to the synthesis of chiral alcohols that are precursors to a wide range of biologically active compounds.
Visualizations
Caption: Experimental workflow for the in-situ preparation and use of (-)-DIP-Chloride.
Caption: Simplified mechanism of asymmetric ketone reduction by (-)-DIP-Chloride.
References
- 1. (-)-Diisopinocampheyl chloroborane | 85116-37-6 [chemicalbook.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. rsc.org [rsc.org]
- 4. (+)-Diisopinocampheylchloroborane, 1.8M solution in hexanes, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. 11B-NMR shielding effects in the closo borane series: sensitivity of shifts and their additivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 9. rsc.org [rsc.org]
(-)-Diisopinocampheylchloroborane: A Comprehensive Technical Guide for Asymmetric Synthesis
Introduction
(-)-Diisopinocampheylchloroborane, a chiral organoborane reagent, has established itself as a cornerstone in modern asymmetric synthesis. Its remarkable ability to achieve highly enantioselective reductions of prochiral ketones has made it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and mechanistic insights.
Chemical and Physical Properties
(-)-Diisopinocampheylchloroborane, also known as (-)-DIP-Chloride™, is a white solid that is highly sensitive to moisture and air. It is typically handled under an inert atmosphere.
| Property | Value |
| CAS Number | 85116-37-6 |
| Molecular Formula | C₂₀H₃₄BCl |
| Molecular Weight | 320.75 g/mol |
| Appearance | White solid |
| Solubility | Soluble in ethers (e.g., THF, diethyl ether) and hydrocarbons (e.g., pentane, hexanes) |
Synthesis
The most common and practical synthesis of (-)-Diisopinocampheylchloroborane involves a two-step process starting from the readily available chiral precursor, (+)-α-pinene.
Experimental Protocol: Synthesis of (-)-Diisopinocampheylchloroborane
Step 1: Preparation of (-)-Diisopinocampheylborane
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with anhydrous tetrahydrofuran (B95107) (THF).
-
Borane-dimethyl sulfide (B99878) complex (BMS, 1.0 equivalent) is added via syringe, and the solution is cooled to 0 °C in an ice bath.
-
(+)-α-pinene (2.0 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below 5 °C. A white precipitate of (-)-diisopinocampheylborane will form.
-
The resulting slurry is stirred at 0 °C for approximately 2-4 hours to ensure complete reaction.
Step 2: Conversion to (-)-Diisopinocampheylchloroborane
-
To the slurry of (-)-diisopinocampheylborane at 0 °C, a solution of anhydrous hydrogen chloride (HCl) in diethyl ether (1.0 equivalent) is added dropwise.
-
Hydrogen gas will evolve during the addition.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at 0 °C. The resulting clear solution of (-)-Diisopinocampheylchloroborane in the THF/ether solvent mixture is ready for use in subsequent reactions.
Synthesis of (-)-Diisopinocampheylchloroborane.
Asymmetric Reduction of Prochiral Ketones
The primary application of (-)-Diisopinocampheylchloroborane lies in the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high levels of enantiomeric excess (ee).
Mechanism of Asymmetric Reduction
The enantioselectivity of the reduction is attributed to a highly organized, six-membered ring transition state. The boron atom of the reagent coordinates to the carbonyl oxygen of the ketone. Steric interactions between the bulky isopinocampheyl groups and the substituents of the ketone force the ketone to adopt a specific orientation. Hydride transfer then occurs from the β-position of one of the isopinocampheyl groups to the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol.
(-)-Diisopinocampheylchloroborane: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride, is a powerful and versatile chiral reducing agent pivotal in asymmetric synthesis. Its efficacy in the enantioselective reduction of prochiral ketones to chiral alcohols has established it as a critical tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] However, its utility is matched by its hazardous nature, necessitating stringent safety protocols and handling techniques. This guide provides an in-depth overview of the safety, handling, and experimental application of (-)-Diisopinocampheylchloroborane.
Safety and Hazard Profile
(-)-Diisopinocampheylchloroborane is a highly reactive and hazardous substance, typically supplied as a solution in flammable solvents such as hexanes or heptane. Understanding its hazard profile is the first step toward safe handling.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for (-)-Diisopinocampheylchloroborane solutions is summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |
| Reproductive Toxicity | 2 | Suspected of damaging fertility |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation. May cause drowsiness or dizziness |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs through prolonged or repeated exposure |
| Aspiration Hazard | 1 | May be fatal if swallowed and enters airways |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | Toxic to aquatic life with long lasting effects |
Physical and Chemical Properties
A clear understanding of the reagent's physical and chemical properties is essential for its safe storage and handling.
| Property | Value |
| Synonyms | (-)-DIP-Chloride, (-)-B-Chlorodiisopinocampheylborane |
| CAS Number | 85116-37-6 |
| Molecular Formula | C₂₀H₃₄BCl |
| Molecular Weight | 320.75 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Melting Point | 52-56 °C (neat solid) |
| Boiling Point | 66-69 °C (solvent-dependent) |
| Density | ~0.954 g/mL at 25 °C |
| Solubility | Soluble in aprotic polar and nonpolar solvents (e.g., diethyl ether, THF, pentane, hexanes) |
Safe Handling and Storage
Due to its pyrophoric and water-reactive nature, (-)-Diisopinocampheylchloroborane demands meticulous handling in a controlled environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when working with this reagent.
| PPE | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Flame-resistant and chemical-resistant gloves (e.g., neoprene or nitrile). |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | Use only in a certified chemical fume hood. |
Storage
Proper storage is crucial to maintain the reagent's integrity and prevent accidents.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry, and well-ventilated area, typically between 2-8°C.
-
Container: Keep the container tightly sealed. The AcroSeal™ packaging is designed for the safe storage and dispensing of air-sensitive reagents.
-
Incompatibilities: Keep away from water, alcohols, oxidizing agents, and acids.
Safe Transfer Techniques
Transferring this air-sensitive reagent requires specialized techniques to prevent exposure to air and moisture.[2][3][4]
Experimental Protocols
The following is a representative protocol for the asymmetric reduction of a prochiral ketone using (-)-Diisopinocampheylchloroborane.
Asymmetric Reduction of Acetophenone (B1666503)
This protocol outlines the reduction of acetophenone to (S)-1-phenylethanol.
Materials:
-
(-)-Diisopinocampheylchloroborane (2.0 M solution in hexanes)
-
Acetophenone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an inert gas inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolve acetophenone (1.0 eq) in anhydrous diethyl ether (or THF) in the reaction flask.
-
Cool the solution to -25 °C using a suitable cooling bath.
-
-
Addition of (-)-DIP-Chloride:
-
Slowly add the (-)-Diisopinocampheylchloroborane solution (1.1 eq) to the stirred ketone solution via syringe over 10-15 minutes.
-
Maintain the temperature at -25 °C during the addition.
-
Stir the reaction mixture at -25 °C for the time required for complete reaction (typically monitored by TLC or GC).
-
-
Workup and Quenching:
-
Once the reaction is complete, slowly add diethanolamine (3.0 eq) to the reaction mixture at -25 °C. This will form a precipitate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove the solid precipitate.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
-
Extraction and Purification:
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation to yield (S)-1-phenylethanol.
-
Quenching and Disposal Workflow
Proper quenching of residual reagent and contaminated materials is critical to prevent accidents.
Emergency Procedures
In the event of an emergency, a swift and appropriate response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or a Class D fire extinguisher. Do not use water.
-
Specific Hazards: The reagent is highly flammable and reacts violently with water. Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.
This guide provides a comprehensive overview of the safe handling and use of (-)-Diisopinocampheylchloroborane. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the successful execution of chemical syntheses. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this reagent.
References
The Genesis of Asymmetric Control: Early Investigations into Diisopinocampheylborane and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of diisopinocampheylborane (B13816774) heralded a new era in stereocontrolled synthesis, providing chemists with a powerful tool to achieve high levels of enantioselectivity in the creation of chiral molecules. This technical guide delves into the foundational studies of diisopinocampheylborane (Ipc₂BH) and its derivatives, with a particular focus on the pioneering work that established these reagents as cornerstones of asymmetric synthesis. We will explore the core reactions, present key quantitative data in a structured format, provide detailed experimental protocols from seminal literature, and visualize the fundamental processes through clear diagrams.
Introduction: A Landmark in Asymmetric Hydroboration
The story of diisopinocampheylborane is intrinsically linked to the groundbreaking research of Nobel laureate Herbert C. Brown. His exploration of organoborane chemistry led to the discovery that the hydroboration of α-pinene with diborane (B8814927) yields a chiral dialkylborane, diisopinocampheylborane.[1] This reagent, often abbreviated as Ipc₂BH, demonstrated remarkable efficacy in the asymmetric hydroboration of prochiral alkenes, paving the way for the synthesis of optically active alcohols with high enantiomeric purity.[1]
The early success of Ipc₂BH spurred further investigations into its derivatives, most notably diisopinocampheylchloroborane (Ipc₂BCl), which proved to be an exceptionally efficient and selective reagent for the asymmetric reduction of prochiral ketones. These early discoveries laid the groundwork for the widespread application of these reagents in the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[2]
Core Reactions and Quantitative Data
The utility of diisopinocampheylborane and its derivatives stems from their ability to induce chirality in a variety of chemical transformations. The following sections summarize the key reactions and present the quantitative outcomes as reported in early studies.
Asymmetric Hydroboration of Alkenes with Diisopinocampheylborane (Ipc₂BH)
The asymmetric hydroboration of cis-alkenes with Ipc₂BH, followed by oxidation, yields chiral alcohols with a high degree of enantioselectivity. The steric bulk of the isopinocampheyl groups effectively differentiates between the two enantiotopic faces of the prochiral alkene during the hydroboration step.
| Alkene | Product | Enantiomeric Excess (% ee) | Reference |
| cis-2-Butene (B86535) | (R)-(-)-2-Butanol | 87 | [3] |
| cis-3-Hexene | (R,R)-(+)-3-Hexanol | 95 | |
| Norbornene | exo-Norborneol | 99.6 | |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 74 | |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 53 |
Table 1: Enantiomeric Excess of Alcohols from Asymmetric Hydroboration of cis-Alkenes with (+)-Ipc₂BH.
Asymmetric Reduction of Prochiral Ketones with Diisopinocampheylchloroborane (Ipc₂BCl)
The development of diisopinocampheylchloroborane (Ipc₂BCl), often referred to as DIP-Chloride™, provided a highly effective reagent for the asymmetric reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.
| Ketone | Product | Enantiomeric Excess (% ee) | Reference |
| Acetophenone (B1666503) | (R)-(+)-1-Phenylethanol | 96 | |
| Propiophenone | (R)-(+)-1-Phenyl-1-propanol | 95 | |
| Butyrophenone | (R)-(+)-1-Phenyl-1-butanol | 94 | |
| 2-Acetylnaphthalene | (R)-(+)-1-(2-Naphthyl)ethanol | 98 | |
| 3-Methyl-2-butanone | (R)-(-)-3-Methyl-2-butanol | 35 |
Table 2: Enantiomeric Excess of Alcohols from the Asymmetric Reduction of Prochiral Ketones with (-)-Ipc₂BCl.
Experimental Protocols
The following protocols are based on the early literature and provide a detailed methodology for the preparation and use of these pivotal reagents.
Preparation of Crystalline (+)-Diisopinocampheylborane ((+)-Ipc₂BH)
This procedure is adapted from the work of H.C. Brown and provides a method for preparing solid, crystalline Ipc₂BH of high optical purity.
Materials:
-
(-)-α-Pinene (of at least 92% enantiomeric excess)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
A flame-dried, nitrogen-flushed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of (-)-α-pinene in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex is added dropwise to the stirred solution of α-pinene over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4 hours, during which time a white precipitate of (+)-diisopinocampheylborane forms.
-
The solid is isolated by filtration under a nitrogen atmosphere and washed with cold, anhydrous diethyl ether.
-
The crystalline (+)-Ipc₂BH is then dried under a stream of nitrogen to yield a white, air-sensitive solid.
Asymmetric Hydroboration of a cis-Alkene (e.g., cis-2-Butene)
This protocol outlines the general procedure for the asymmetric hydroboration of a prochiral cis-alkene.
Materials:
-
Crystalline (+)-Diisopinocampheylborane
-
cis-2-Butene
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
A suspension of crystalline (+)-Ipc₂BH in anhydrous THF is prepared in a flame-dried, nitrogen-flushed flask at 0 °C.
-
Gaseous cis-2-butene is bubbled through the stirred suspension until the solid Ipc₂BH has completely dissolved.
-
The reaction mixture is stirred for an additional 2 hours at 0 °C to ensure the completion of the hydroboration.
-
The resulting trialkylborane solution is then oxidized by the sequential addition of 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.
-
After the addition of hydrogen peroxide is complete, the mixture is stirred for 1 hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude chiral alcohol.
-
The enantiomeric excess of the alcohol is determined by chiral gas chromatography or by analysis of its diastereomeric ester derivatives.
Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone) with (-)-Ipc₂BCl
This protocol describes the in-situ preparation of (-)-Ipc₂BCl and its use in the asymmetric reduction of a ketone.
Materials:
-
(+)-α-Pinene
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous hydrogen chloride (in diethyl ether)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
(-)-Diisopinocampheylborane is prepared in situ as described in Protocol 3.1, starting from (+)-α-pinene.
-
The resulting suspension of (-)-Ipc₂BH in THF at 0 °C is treated with one equivalent of a standardized solution of anhydrous hydrogen chloride in diethyl ether. The mixture is stirred for 30 minutes at 0 °C to form (-)-diisopinocampheylchloroborane.
-
The reaction mixture is then cooled to -25 °C.
-
A solution of acetophenone in anhydrous THF is added dropwise to the stirred solution of (-)-Ipc₂BCl.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of diethanolamine to precipitate the boron-containing byproducts.
-
The mixture is stirred for 30 minutes, and the precipitate is removed by filtration.
-
The filtrate is concentrated, and the resulting crude alcohol is purified by distillation or chromatography.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or other suitable methods.
Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the early studies of diisopinocampheylborane derivatives.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Reduction of Prochiral Ketones Using (-)-Diisopinocampheylchloroborane
Introduction
(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride, is a highly versatile and efficient chiral reducing agent for the asymmetric reduction of a wide array of prochiral ketones.[1] Derived from the readily available natural product (+)-α-pinene, this organoborane reagent has become an invaluable tool in modern organic synthesis. Its primary application lies in the stereoselective preparation of chiral secondary alcohols, which are crucial building blocks and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The high levels of enantioselectivity achieved with (-)-DIP-Chloride make it a preferred choice for establishing critical stereocenters in complex molecules.[1]
This document provides detailed application notes and experimental protocols for the asymmetric reduction of prochiral ketones using (-)-DIP-Chloride, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Mechanism of Asymmetric Reduction
The enantioselectivity of the reduction is governed by a well-defined, sterically crowded transition state. The currently accepted model involves the formation of a six-membered, boat-like transition state upon coordination of the ketone's carbonyl group to the Lewis acidic boron atom of the (-)-DIP-Chloride.[1][3] A hydride ion is then transferred from one of the isopinocampheyl groups to the carbonyl carbon. The bulky isopinocampheyl ligands effectively shield one face of the prochiral ketone, compelling the hydride transfer to occur preferentially on the less sterically hindered face. This directed attack dictates the stereochemical outcome of the resulting secondary alcohol.[1] When using (-)-DIP-Chloride, which is derived from (+)-α-pinene, the reduction of most prochiral ketones typically yields the corresponding (S)-alcohol.[1]
Quantitative Data Summary
The following tables summarize the performance of (-)-DIP-Chloride in the asymmetric reduction of various classes of prochiral ketones, highlighting the yields and enantiomeric excess (ee) achieved under specific reaction conditions.
Table 1: Asymmetric Reduction of Aralkyl Ketones
| Ketone Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | Diethyl ether | -25 | 72 | 97 | 94 |
| 2'-Acetonaphthone | Diethyl ether | -25 | 168 | 88 | 93 |
| Butyrophenone | Diethyl ether | -25 | 168 | 88 | 93 |
| 2-Fluoroacetophenone | Neat | RT | 48 | 88 | 95 (R) |
| 2,2-Difluoroacetophenone | Neat | RT | 72 | 97 | 85 (R) |
| 2,2,2-Trifluoroacetophenone | Neat | RT | 72 | 90 | 90 (S) |
| Methyl 2-acetylbenzoate | Diethyl ether | -25 | - | 87 | 97 |
Table 2: Asymmetric Reduction of Perfluoroalkyl and Hindered Ketones
| Ketone Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1,1,1-Trifluoroacetone | - | - | 4-8 | - | 89 |
| 1,1,1-Trifluorononan-2-one | - | - | 4-8 | - | 92 |
| 1,1,1-Trifluorodecan-2-one | - | - | 4-8 | - | 91 |
| Cyclohexyl trifluoromethyl ketone | - | RT | 12 | - | 87 |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | Diethyl ether | -25 | 0.25-2 | - | 98 |
| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | Diethyl ether | -25 | 0.25-2 | - | 96 |
| 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-one | Diethyl ether | -25 | 0.25-2 | - | 94 |
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general procedure that can be adapted and optimized for specific substrates. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.
Materials:
-
(-)-Diisopinocampheylchloroborane [(-)-DIP-Chloride] (commercially available or prepared in situ)
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF))
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, place a solution of (-)-DIP-Chloride (1.1 to 1.5 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (typically between 0 °C and -25 °C) using an appropriate cooling bath (e.g., ice-water or ice-salt bath).
-
Substrate Addition: Slowly add a solution of the prochiral ketone (1.0 equivalent) in the same anhydrous solvent to the stirred solution of (-)-DIP-Chloride over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to several days depending on the substrate.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of diethanolamine (2.0 to 3.0 equivalents) at the reaction temperature. This will form a solid precipitate.
-
Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Filter the solid precipitate through a pad of Celite® and wash the filter cake with the reaction solvent.
-
The filtrate contains the desired chiral alcohol and byproducts from the reagent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel or distillation to afford the pure chiral alcohol.
-
-
Characterization:
-
Characterize the purified alcohol by standard analytical methods (¹H NMR, ¹³C NMR, IR, MS).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis, or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).
-
Visualizations
Caption: Experimental workflow for the asymmetric reduction of prochiral ketones.
Caption: Simplified mechanism of asymmetric reduction.
References
Enantioselective Synthesis of Chiral Alcohols with (-)-DIP-Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride, is a highly effective and versatile chiral reducing agent for the asymmetric reduction of a wide range of prochiral ketones to their corresponding chiral alcohols.[1][2] Derived from the readily available natural product (+)-α-pinene, (-)-DIP-Chloride has become an invaluable tool in organic synthesis, particularly for establishing key stereocenters in the development of pharmaceuticals and natural products.[1][3] This reagent is especially proficient in the reduction of aralkyl, α-hindered, and fluorinated ketones, consistently affording high enantiomeric excesses (ee).[1][4]
Mechanism of Asymmetric Reduction
The high degree of enantioselectivity achieved with (-)-DIP-Chloride is attributed to a well-defined, sterically crowded transition state. The reduction proceeds via a transfer hydrogenation mechanism.[5] The currently accepted model involves the coordination of the prochiral ketone to the Lewis acidic boron center of the (-)-DIP-Chloride. This is followed by the transfer of a hydride from the isopinocampheyl group to the carbonyl carbon through a boat-like six-membered transition state.[1][5] The bulky isopinocampheyl groups effectively shield one face of the ketone, directing the hydride attack to the less sterically hindered face and thereby controlling the stereochemical outcome of the resulting alcohol.[1] Typically, the use of (-)-DIP-Chloride, which is derived from (+)-α-pinene, results in the formation of the (S)-alcohol.[1][5]
Applications in Asymmetric Synthesis
(-)-DIP-Chloride has demonstrated broad utility in the synthesis of a variety of chiral molecules beyond simple alcohols. It has been successfully employed in the preparation of chiral epoxides, anti-β-amino alcohols, and 3-substituted 1(3H)-isobenzofuranones, all with high enantioselectivity.[6] Furthermore, it can act as a chiral Lewis acid catalyst in reactions such as the Pictet-Spengler reaction.[6]
Quantitative Data Summary
The following table summarizes the performance of (-)-DIP-Chloride in the asymmetric reduction of various prochiral ketones.
| Substrate (Ketone) | Product (Alcohol) | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| 2,2,2-Trifluoroacetophenone | 1-Phenyl-2,2,2-trifluoroethanol | Neat, rt, 1-3 d | - | 90 (≥99 after crystallization) | S | [4][6] |
| Trifluoroacetyl-1-naphthalene | 1-(1-Naphthyl)-2,2,2-trifluoroethanol | rt, 1-3 d | - | 78 | - | [6] |
| Trifluoroacetyl-2-naphthalene | 1-(2-Naphthyl)-2,2,2-trifluoroethanol | rt, 1-3 d | - | 91 | - | [6] |
| Methyl 2-acetylbenzoate | 3-Methylphthalide | Diethyl ether, -25°C | 87 | 97 | - | [6] |
| 1-Fluoro-2-octanone | 1-Fluoro-2-octanol | - | - | 40 | R | [4][6] |
| 1,1-Difluoro-2-octanone | 1,1-Difluoro-2-octanol | - | - | 32 | S | [4][6] |
| 1,1,1-Trifluoro-2-octanone | 1,1,1-Trifluoro-2-octanol | - | - | 91 | S | [4][6] |
| 1,1,1-Trifluoroacetone | 1,1,1-Trifluoro-2-propanol | 4-8 h | - | 89 | - | [6] |
| 1,1,1-Trifluorononan-2-one | 1,1,1-Trifluoro-2-nonanol | 4-8 h | - | 92 | - | [6] |
| 1,1,1-Trifluorodecan-2-one | 1,1,1-Trifluoro-2-decanol | 4-8 h | - | 91 | - | [6] |
| Cyclohexyl trifluoromethyl ketone | Cyclohexyl(trifluoromethyl)methanol | rt, 12 h | - | 87 | - | [4][6] |
| 2-Fluoroacetophenone | 1-Phenyl-2-fluoroethanol | -25°C | - | 95 | R | [4] |
| 2,2-Difluoroacetophenone | 1-Phenyl-2,2-difluoroethanol | -25°C | - | 85 | R | [4] |
| 4-Phenyl-3-butyn-2-one | 4-Phenyl-3-butyn-2-ol | - | - | 21 | - | [6] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | 4,4-Dimethyl-1-phenyl-1-pentyn-3-ol | - | - | ≥99 | - | [6] |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | 1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | EE, -25°C, 0.25-2 h | - | 98 | - | [6] |
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Prochiral Ketone with (-)-DIP-Chloride
This protocol provides a general procedure for the enantioselective reduction of a prochiral ketone. The specific reaction time and temperature may need to be optimized for different substrates. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
(-)-DIP-Chloride (commercially available or prepared from (+)-α-pinene)[3]
-
Prochiral ketone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Pentane
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the prochiral ketone (1.0 equivalent) in anhydrous diethyl ether (or THF) to a concentration of approximately 0.5-1.0 M.
-
Cooling: Cool the solution to the desired temperature (e.g., -25 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of (-)-DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride (1.1-1.2 equivalents) in anhydrous diethyl ether to the cooled ketone solution with stirring. The addition should be done dropwise to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to several days depending on the substrate.[6]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2.0-3.0 equivalents) at the reaction temperature. This will precipitate the boron complex.
-
Stirring and Filtration: Allow the mixture to warm to room temperature and stir for an additional 3-4 hours. The resulting slurry is then filtered through a pad of Celite or silica (B1680970) gel to remove the precipitated diethanolamine-boron complex.
-
Extraction: Wash the filter cake thoroughly with diethyl ether or pentane. Combine the filtrate and washings.
-
Washing: Wash the organic phase sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude chiral alcohol can be purified by flash column chromatography on silica gel or by distillation.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the purified alcohol can be determined by chiral HPLC, chiral GC, or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).[4]
Visualizations
Caption: Workflow for the enantioselective reduction of prochiral ketones using (-)-DIP-Chloride.
Caption: Simplified overview of the proposed mechanism for (-)-DIP-Chloride reduction.
References
Application Notes: Asymmetric Reduction of Prochiral Ketones with (-)-Diisopinocampheylchloroborane
Introduction
(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride, is a highly selective and efficient chiral reducing agent for the asymmetric reduction of a wide array of prochiral ketones.[1] Derived from the readily available natural product (+)-α-pinene, this organoborane reagent has become an indispensable tool in modern organic synthesis for establishing key stereocenters. The high levels of enantioselectivity achieved with (-)-DIP-Chloride make it particularly valuable in the synthesis of chiral alcohols, which are pivotal intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2] This reagent is especially effective for the reduction of aralkyl, α-hindered, and α-perfluoroalkyl ketones, consistently affording high enantiomeric excess (e.e.).[3]
Mechanism of Asymmetric Reduction
The enantioselectivity of the reduction is governed by a well-defined, sterically crowded transition state. The accepted mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of (-)-DIP-Chloride. This is followed by an intramolecular hydride transfer from one of the isopinocampheyl groups to the carbonyl carbon.[1] The bulky isopinocampheyl groups effectively shield one face of the prochiral ketone, compelling the hydride to attack from the less sterically hindered face. This facial selectivity dictates the stereochemical outcome of the resulting secondary alcohol.[1][4] When using (-)-DIP-Chloride, which is derived from (+)-α-pinene, the (S)-alcohol is typically the major enantiomer formed.[1]
Applications in Organic Synthesis
The utility of (-)-DIP-Chloride extends to the synthesis of a variety of complex molecules. It has been successfully employed in the preparation of key chiral intermediates for pharmaceuticals, including PAF (platelet-activating factor) antagonists and leukotriene antagonists.[3] Furthermore, its application is not limited to simple ketone reductions. It has been utilized in the asymmetric synthesis of anti-β-amino alcohols and in enantioselective Pictet-Spengler reactions, where it acts as a chiral Lewis acid catalyst.[3]
Data Presentation: Enantioselective Reduction of Various Ketones
The following tables summarize the results of asymmetric reductions of different classes of prochiral ketones using (-)-DIP-Chloride.
Table 1: Asymmetric Reduction of Aryl Alkyl Ketones
| Substrate (Ketone) | Product (Alcohol) | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Acetophenone | (S)-1-Phenylethanol | 3 d | 25 | 90 | 90 |
| 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | 3 d | 25 | 91 | 91 |
| 1-Acetylnaphthalene | (S)-1-(Naphthalen-1-yl)ethanol | 1 d | 25 | 78 | 78 |
Table 2: Asymmetric Reduction of Perfluoroalkyl Ketones
| Substrate (Ketone) | Product (Alcohol) | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 2,2,2-Trifluoroacetophenone | (S)-1-Phenyl-2,2,2-trifluoroethanol | 3 d | 25 | 90 | 90 |
| 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoropropan-2-ol | 4 h | 25 | - | 89 |
| 1,1,1-Trifluorononan-2-one | (S)-1,1,1-Trifluorononan-2-ol | 8 h | 25 | - | 92 |
| Cyclohexyl trifluoromethyl ketone | (S)-Cyclohexyl(trifluoromethyl)methanol | 12 h | 25 | - | 87 |
Table 3: Asymmetric Reduction of α-Fluoroalkyl Ketones
| Substrate (Ketone) | Product (Alcohol) | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 2-Fluoroacetophenone | (R)-1-Phenyl-2-fluoroethanol | - | - | - | 95 |
| 2,2-Difluoroacetophenone | (R)-1-Phenyl-2,2-difluoroethanol | - | - | - | 85 |
| 1-Fluoro-2-octanone | (R)-1-Fluorooctan-2-ol | - | - | - | 40 |
| 1,1-Difluoro-2-octanone | (S)-1,1-Difluorooctan-2-ol | - | - | - | 32 |
| 1,1,1-Trifluoro-2-octanone | (S)-1,1,1-Trifluorooctan-2-ol | - | - | - | 91 |
Experimental Protocols
Two primary methods for the preparation and use of (-)-DIP-Chloride are presented below: the preparation of the isolated reagent and a more practical one-pot, in-situ procedure.
Protocol 1: Preparation of (-)-Diisopinocampheylchloroborane (Isolated Reagent)[5]
This protocol describes the preparation of solid (-)-DIP-Chloride, which can be stored and used for subsequent reactions.
Materials:
-
(+)-α-Pinene
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hydrogen chloride (HCl) in diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen gas (N₂)
-
Standard oven-dried glassware with magnetic stirrer
Procedure:
-
Preparation of Diisopinocampheylborane (B13816774) (Ipc₂BH): In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place (+)-α-pinene (2.3 equiv.) and anhydrous THF. Cool the flask to 0 °C in an ice bath. To this stirred solution, add borane-dimethyl sulfide complex (1.0 equiv.) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which a white precipitate of diisopinocampheylborane will form. Age the slurry at 0-5 °C for 18 hours.
-
Conversion to (-)-DIP-Chloride: Suspend the diisopinocampheylborane prepared in the previous step in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). To this suspension, add a solution of anhydrous HCl in diethyl ether (1.0 equiv.) dropwise. After the addition, warm the reaction mixture to 0 °C and stir until all the solid dissolves and gas evolution ceases (approximately 2 hours).
-
Isolation: Remove the solvent under reduced pressure. The resulting white solid is (-)-Diisopinocampheylchloroborane. The product can be further purified by crystallization from pentane. Store the reagent under a nitrogen atmosphere.
Protocol 2: In-situ Preparation and Asymmetric Reduction of a Prochiral Ketone[6][7][8]
This one-pot procedure avoids the isolation of the air- and moisture-sensitive intermediates, making it more practical for larger-scale operations.[5][6]
Materials:
-
(+)-α-Pinene
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hydrogen chloride (HCl) in THF
-
Prochiral ketone (e.g., acetophenone)
-
Diethyl ether (Et₂O)
-
Nitrogen gas (N₂)
-
Standard oven-dried glassware with magnetic stirrer
Procedure:
-
In-situ Preparation of (-)-DIP-Chloride: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool a solution of borane-dimethyl sulfide complex (1.0 equiv.) in anhydrous THF to 0 °C. Add (+)-α-pinene (2.2 equiv.) dropwise, ensuring the temperature remains below 5 °C. A white precipitate will form. Stir the resulting slurry at 0 °C for 2 hours and then age at 0-5 °C for 18 hours. To this slurry, add a solution of anhydrous HCl in THF (1.0 equiv.) dropwise over 15 minutes. Hydrogen gas will evolve. Stir the resulting clear solution for an additional 15 minutes.
-
Asymmetric Reduction: Cool the freshly prepared (-)-DIP-Chloride solution to the desired reaction temperature (e.g., -25 °C). Add the prochiral ketone (1.0 equiv.) neat or as a solution in anhydrous THF dropwise to the stirred reagent solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, add diethanolamine to the reaction mixture to complex with the boron species. Stir for 30 minutes. Add diethyl ether and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude chiral alcohol.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the optically active alcohol.
Visualizations
References
Application Notes and Protocols for the Stereoselective Reduction of Aryl Alkyl Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent methodologies for the stereoselective reduction of aryl alkyl ketones, a critical transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document details three powerful techniques: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. For each method, quantitative data is presented in tabular format to facilitate comparison, and detailed experimental protocols for key transformations are provided.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a ruthenium catalyst complexed with a chiral diphosphine ligand, typically BINAP. This method is renowned for its high enantioselectivity and broad substrate scope.
Data Presentation
| Substrate | Catalyst (mol%) | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetophenone (B1666503) | RuCl₂--INVALID-LINK--n (0.1) | 100 | 25 | 24 | >99 | 99 (R) | |
| 4-Chloroacetophenone | RuCl₂[(S)-BINAP] (0.5) | 50 | 30 | 12 | 98 | 98 (S) | |
| 4-Methoxyacetophenone | RuCl₂[(R)-BINAP] (0.1) | 100 | 25 | 48 | >99 | 97 (R) | |
| 2-Acetylnaphthalene | RuCl₂[(S)-BINAP] (1.0) | 80 | 25 | 24 | 95 | 96 (S) | |
| Propiophenone | RuCl₂--INVALID-LINK--n (0.1) | 100 | 25 | 24 | >99 | 98 (R) |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using a Ru-BINAP catalyst.
Materials:
-
--INVALID-LINK--n
-
Acetophenone
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with --INVALID-LINK--n (0.1 mol%).
-
Anhydrous methanol is added, followed by acetophenone (1 equivalent).
-
The glass liner is placed in the autoclave, and the reactor is sealed.
-
The autoclave is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to 100 atm.
-
The reaction mixture is stirred at 25°C for 24 hours.
-
After the reaction, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford (R)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. This reaction employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, such as borane-THF or borane-dimethyl sulfide (B99878) (BMS). The predictability of the stereochemical outcome and the high enantioselectivities achieved make it a valuable synthetic tool.
Data Presentation
| Substrate | Catalyst (mol%) | Borane Source | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetophenone | (R)-Me-CBS (10) | BH₃·THF | 25 | 0.5 | 95 | 97 (S) | |
| 4-Chloroacetophenone | (S)-Me-CBS (5) | BH₃·SMe₂ | -20 | 1 | 92 | 98 (R) | |
| 4-Methoxyacetophenone | (R)-Me-CBS (10) | BH₃·THF | 25 | 1 | 94 | 96 (S) | |
| 1-Tetralone | (S)-Me-CBS (10) | BH₃·THF | 0 | 2 | 90 | 95 (S) | |
| Propiophenone | (R)-Me-CBS (5) | BH₃·SMe₂ | -20 | 1 | 93 | 97 (S) |
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes the enantioselective reduction of acetophenone to (S)-1-phenylethanol using the (R)-CBS catalyst.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
A dry, nitrogen-flushed round-bottom flask is charged with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equivalents).
-
Anhydrous THF is added, and the solution is cooled to 25°C.
-
Borane-THF complex (1 M in THF, 0.6 equivalents) is added dropwise to the catalyst solution.
-
A solution of acetophenone (1 equivalent) in anhydrous THF is added slowly over 10 minutes.
-
The reaction mixture is stirred at 25°C for 30 minutes.
-
The reaction is quenched by the slow addition of methanol.
-
The mixture is then treated with 1 M HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (S)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Biocatalytic Reduction
Biocatalytic reduction using whole microbial cells or isolated enzymes offers a green and highly selective alternative for the synthesis of chiral alcohols. Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various bacteria contain oxidoreductases that can reduce ketones with high enantioselectivity, often under mild reaction conditions.
Data Presentation
| Substrate | Biocatalyst | Conditions | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | Lactobacillus senmaizukei | pH 5.25, 25°C, 100 rpm | 72 | >99 | 99 (S) | |
| 4-Chloroacetophenone | Saccharomyces cerevisiae | Glucose, 30°C | 48 | 85 | >99 (R) | |
| 4-Methoxyacetophenone | Lactobacillus paracasei | pH 7.0, 30°C | 24 | 92 | >99 (S) | |
| Propiophenone | Saccharomyces cerevisiae | Sucrose (B13894), 30°C | 72 | 90 | 98 (S) | |
| 2-Heptanone | Ketoreductase (KRED) | Isopropanol, NADP⁺, pH 7.5, 30°C | 24 | >99 | >99 (S) |
Experimental Protocol: Biocatalytic Reduction of Acetophenone using Saccharomyces cerevisiae
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using baker's yeast.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Acetophenone
-
Ethyl acetate
Procedure:
-
In a flask, dissolve sucrose in warm tap water.
-
Add baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.
-
Allow the yeast to activate for 30 minutes at 30°C.
-
Add acetophenone to the yeast suspension.
-
The flask is loosely covered and the mixture is stirred at 30°C for 48-72 hours.
-
The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, the mixture is filtered through celite to remove the yeast cells.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford (R)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Mechanism of Noyori Asymmetric Hydrogenation.
Caption: Experimental Workflow for CBS Reduction.
Caption: Comparison of Stereoselective Reduction Methods.
Application Notes and Protocols for Handling Air-Sensitive Borane Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Borane (B79455) reagents are powerful and versatile tools in organic synthesis, enabling a wide range of transformations such as hydroboration, reduction, and asymmetric synthesis. However, their high reactivity also makes them sensitive to atmospheric oxygen and moisture, with some being pyrophoric (igniting spontaneously in air).[1] Proper handling of these reagents is crucial for ensuring experimental success, reproducibility, and, most importantly, laboratory safety.
This document provides detailed application notes and protocols for the experimental setup required to handle air-sensitive borane reagents. It covers the two primary techniques for creating an inert atmosphere: the Schlenk line and the glovebox. Detailed methodologies for key experiments, including a hydroboration-oxidation reaction and safe quenching procedures, are provided.
Inert Atmosphere Techniques: Schlenk Line vs. Glovebox
The choice between a Schlenk line and a glovebox depends on the specific requirements of the experiment, including the sensitivity of the reagents, the scale of the reaction, and the types of manipulations required.[2]
A Schlenk line is a dual-manifold glass apparatus that allows for the manipulation of air-sensitive compounds by alternating between a vacuum and a flow of inert gas (typically nitrogen or argon).[3] It is a versatile and cost-effective technique suitable for a wide range of reactions.
A glovebox is a sealed enclosure with glove ports that provides a controlled inert atmosphere with very low levels of oxygen and moisture. It is ideal for handling highly sensitive reagents and for manipulations that are difficult to perform on a Schlenk line, such as weighing solids or preparing samples for analysis.
Table 1: Comparison of Schlenk Line and Glovebox for Handling Air-Sensitive Reagents
| Feature | Schlenk Line | Glovebox |
| Atmosphere Control | Good to very good exclusion of air and moisture through vacuum/inert gas cycles.[1] | Excellent exclusion of air and moisture, with typical levels of O₂ and H₂O < 1 ppm. |
| Typical Use Cases | Performing reactions, distillations, filtrations, and transferring liquids and solutions.[3] | Weighing and handling solids, preparing reaction mixtures, storing sensitive reagents, and performing complex manipulations. |
| Cost | Relatively low initial setup cost. | High initial investment and ongoing maintenance costs. |
| Dexterity | Good dexterity for most glassware manipulations. | Limited dexterity due to working through thick gloves.[2] |
| Scalability | Suitable for a wide range of reaction scales, from milligrams to multiple liters. | Best suited for small to medium-scale reactions due to limited space. |
| Cross-Contamination | Lower risk of cross-contamination between different experiments. | Higher risk of cross-contamination if not properly managed, especially with volatile compounds.[2] |
Experimental Protocols
General Glassware Preparation
All glassware used for air-sensitive reactions must be scrupulously dried to remove adsorbed moisture.
Protocol:
-
Clean glassware with an appropriate solvent and rinse with deionized water.
-
Dry the glassware in an oven at a minimum of 125 °C overnight.[4]
-
Assemble the hot glassware and allow it to cool under a stream of dry inert gas or by assembling it and then performing several vacuum/inert gas cycles on the Schlenk line.[4]
Solvent Drying and Degassing
Solvents used in air-sensitive reactions must be both anhydrous and deoxygenated.
Table 2: Achievable Moisture Levels in Solvents with Different Drying Methods
| Solvent | Drying Method | Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (B95107) (THF) | Reflux over Na/benzophenone | ~43 | [5] |
| Tetrahydrofuran (THF) | 24h over 3Å molecular sieves (20% m/v) | <10 | [5] |
| Dichloromethane (DCM) | Passage over activated silica | <10 | [5] |
| Toluene | Passage over activated silica | <5 | [5] |
| Acetonitrile | 24h over 3Å molecular sieves (5% w/v) | ~9 | [6] |
Protocol for Solvent Degassing (Freeze-Pump-Thaw Method):
This is the most effective method for removing dissolved gases from a solvent.[7]
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and thaw the solvent completely.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with a dry, inert gas.
Hydroboration-Oxidation of 1-Octene (B94956)
This protocol details the hydroboration of 1-octene with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidative workup to yield 1-octanol. This reaction is sensitive to moisture and should be performed under an inert atmosphere using a Schlenk line.[8]
Materials:
-
1-Octene
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1% Hydrochloric acid (aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Oven-dried glassware (round-bottom flask, Claisen adapter, condenser, dropping funnel)
-
Schlenk line with inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Table 3: Reagent Quantities for Hydroboration-Oxidation of 1-Octene
| Reagent | Amount | Moles | Equivalents |
| 1-Octene | 0.630 mL (449 mg) | 4.0 | 1.0 |
| BH₃·THF (1.0 M) | 1.5 mL | 1.5 | 0.375 |
| 3 M NaOH | 1.0 mL | 3.0 | 0.75 |
| 30% H₂O₂ | 1.0 mL | ~9.8 | ~2.45 |
Procedure:
Part 1: Hydroboration
-
Assemble a dry round-bottom flask with a stir bar, a Claisen adapter, a septum, and a connection to the Schlenk line.
-
Flush the apparatus with inert gas by performing three vacuum/inert gas cycles.
-
Under a positive flow of inert gas, add anhydrous THF to the flask, followed by 1-octene via syringe.[8]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of BH₃·THF dropwise via syringe over approximately 5 minutes while stirring.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 45 minutes.[8]
Part 2: Oxidation
-
Carefully quench any excess borane by the slow, dropwise addition of a few drops of water until gas evolution ceases.[8]
-
Replace the septum with a reflux condenser under a positive flow of inert gas.
-
Add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide over 10 minutes. Caution: This addition is exothermic.[8]
-
Heat the reaction mixture to reflux for 45 minutes.[8]
Part 3: Workup
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Add diethyl ether to the mixture.[8]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with 1% HCl and then brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-octanol.
-
The product can be further purified by distillation. A typical yield for this reaction is in the range of 80-95%.
Safe Quenching of Borane Reagents
Excess borane reagents must be quenched safely before workup and disposal. The reaction with protic solvents like methanol (B129727) is highly exothermic and produces flammable hydrogen gas.[9]
Protocol for Quenching Excess Borane-THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Under an inert atmosphere and with vigorous stirring, slowly add methanol dropwise.
-
A significant evolution of hydrogen gas will be observed. Control the rate of addition to keep the gas evolution manageable.[10]
-
Continue adding methanol until the gas evolution subsides.
-
Allow the mixture to stir for an additional 15-30 minutes to ensure complete quenching.
-
Slowly add water to hydrolyze any borate (B1201080) esters formed.
-
The quenched reaction mixture can now be worked up under normal atmospheric conditions.
Table 4: Qualitative Observations for Quenching Borane-THF with Methanol
| Observation | Indication |
| Vigorous gas evolution (effervescence) | Reaction of borane with methanol, producing H₂ gas.[10] |
| Exotherm (warming of the flask) | The quenching reaction is highly exothermic. |
| Subsiding of gas evolution | The majority of the excess borane has been consumed. |
Visualizations
References
- 1. Home Page [home.sandiego.edu]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC [pmc.ncbi.nlm.nih.gov]
Workup Procedures for (-)-Diisopinocampheylchloroborane Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride, is a versatile and highly stereoselective chiral reducing agent used for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. The success of these reactions is critically dependent on the subsequent workup procedure, which is designed to quench the reaction, liberate the desired alcohol from its boron complex, and remove boron-containing byproducts. This document provides detailed application notes and experimental protocols for the two most common workup procedures: the diethanolamine (B148213) (DEA) workup and the ammonium (B1175870) chloride quench.
Data Presentation: Asymmetric Reduction of Various Ketones with (-)-DIP-Chloride
The following tables summarize the typical yields and enantiomeric excesses (ee) achieved in the asymmetric reduction of a range of prochiral ketones using (-)-DIP-Chloride. These results underscore the reagent's broad applicability and high degree of stereocontrol.
Table 1: Asymmetric Reduction of Aralkyl Ketones
| Ketone | Product Alcohol | Yield (%) | ee (%) |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 95 | 96 |
| 2'-Acetonaphthone | (R)-1-(Naphthalen-2-yl)ethanol | 92 | >99 |
| 1'-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | 90 | 98 |
| 3-Acetylpyridine | (R)-1-(Pyridin-3-yl)ethanol | 85 | 94 |
Table 2: Asymmetric Reduction of Aliphatic Ketones
| Ketone | Product Alcohol | Yield (%) | ee (%) |
| 2-Octanone | (R)-Octan-2-ol | 75 | 85 |
| 3-Methyl-2-butanone | (R)-3-Methylbutan-2-ol | 80 | 92 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 88 | 97 |
Table 3: Asymmetric Reduction of Functionalized Ketones
| Ketone | Product Alcohol | Yield (%) | ee (%) |
| Methyl 2-acetylbenzoate | (R)-3-Methylisobenzofuran-1(3H)-one | 87 | 97[1] |
| 1-Chloro-2-propanone | (R)-1-Chloropropan-2-ol | - | 96 |
| Ethyl benzoylformate | (R)-Ethyl mandelate | 90 | >99 |
Experimental Protocols
Two primary methods for the workup of (-)-DIP-Chloride reactions are detailed below. The choice of method may depend on the specific substrate, scale of the reaction, and desired purity of the final product.
Protocol 1: Diethanolamine (DEA) Workup
This is the most common and often preferred method for working up (-)-DIP-Chloride reductions. Diethanolamine forms a stable, water-soluble complex with the boron byproducts, facilitating their removal from the organic phase.[2]
Experimental Procedure: Asymmetric Reduction of Acetophenone
This protocol describes the asymmetric reduction of acetophenone to (R)-1-phenylethanol using (-)-DIP-Chloride, followed by a diethanolamine workup.
Materials:
-
(-)-DIP-Chloride (1.0 M solution in hexanes)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethanolamine
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask under an argon atmosphere, add 50 mL of a 1.0 M solution of (-)-DIP-Chloride in hexanes (50 mmol). Cool the solution to -25 °C in a cryocool or a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of acetophenone (5.0 g, 41.6 mmol) in 20 mL of anhydrous THF to the stirred (-)-DIP-Chloride solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching with Diethanolamine: Once the reaction is complete, slowly add diethanolamine (10.5 g, 100 mmol) to the reaction mixture at -25 °C. A white precipitate will form.
-
Warming and Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour to ensure complete complexation of the boron species.
-
Extraction: Add 100 mL of diethyl ether to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-1-phenylethanol.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 10-20% ethyl acetate (B1210297) in hexanes) to yield the pure (R)-1-phenylethanol.
Protocol 2: Ammonium Chloride Quench
This alternative workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride. This method is often simpler and faster than the DEA workup but may be less effective in removing all boron byproducts, potentially requiring more rigorous purification.
Experimental Procedure: Asymmetric Reduction of 2'-Acetonaphthone
This protocol describes the asymmetric reduction of 2'-acetonaphthone to (R)-1-(naphthalen-2-yl)ethanol using (-)-DIP-Chloride, followed by an ammonium chloride quench.
Materials:
-
(-)-DIP-Chloride (1.0 M solution in THF)
-
2'-Acetonaphthone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, place 100 mL of a 1.0 M solution of (-)-DIP-Chloride in THF (100 mmol). Cool the solution to 0 °C in an ice-water bath.
-
Substrate Addition: Add a solution of 2'-acetonaphthone (14.5 g, 85 mmol) in 50 mL of anhydrous diethyl ether to the stirred (-)-DIP-Chloride solution dropwise over 45 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching with Ammonium Chloride: Carefully and slowly add 100 mL of saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C to quench the excess reagent.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with two 75 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them with 100 mL of water followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel.
Visualizations
Logical Workflow for (-)-DIP-Chloride Reaction and DEA Workup
Caption: General workflow for the asymmetric reduction of a ketone using (-)-DIP-Chloride followed by a diethanolamine workup.
Mechanism of Diethanolamine Workup
Caption: Diethanolamine chelates the boron atom, liberating the chiral alcohol and forming a water-soluble complex.
Logical Workflow for (-)-DIP-Chloride Reaction and Ammonium Chloride Quench
Caption: General workflow for the asymmetric reduction of a ketone using (-)-DIP-Chloride followed by an ammonium chloride quench.
References
Application Notes: Asymmetric Synthesis of β-Amino Alcohols via Chiral Reduction of α-Amino Ketones
Introduction
Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant endeavor in medicinal chemistry and drug development. One highly effective method for accessing these valuable compounds is the asymmetric reduction of prochiral α-amino ketones. This application note details the use of the chiral reducing agent, (-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™), for the efficient and highly enantioselective synthesis of β-amino alcohols. The asymmetric reduction of 2-amino acetophenones with (-)-DIP-Chloride™ can yield the corresponding β-amino alcohols in good to excellent yields with high enantiomeric excesses, typically ranging from 75% to 99%.[1]
Reaction Principle
The core of this transformation is the stereoselective reduction of a ketone to a secondary alcohol, where the chirality of the product is directed by the chiral borane (B79455) reagent. (-)-DIP-Chloride™, derived from (+)-α-pinene, creates a sterically hindered environment around the boron center. During the reduction, the ketone coordinates to the boron atom, and the hydride is delivered to the carbonyl carbon from the less sterically encumbered face of the ketone-borane complex. This directed hydride transfer results in the formation of one enantiomer of the alcohol in excess.
Applications
The methodology described herein is broadly applicable to the synthesis of a variety of chiral β-amino alcohols, which are key intermediates in the preparation of numerous active pharmaceutical ingredients (APIs). For instance, this approach can be utilized in the synthesis of norephedrine (B3415761) and its analogues, which are precursors to various drugs.
Quantitative Data Summary
The following table summarizes the performance of (-)-Diisopinocampheylchloroborane in the asymmetric reduction of various substituted 2-amino acetophenones.
| Entry | Substrate (α-Amino Ketone) | Product (β-Amino Alcohol) | Yield (%) | ee (%) | Reference |
| 1 | 2-Aminoacetophenone (B1585202) | (R)-2-Amino-1-phenylethanol | Good to Excellent | 75-99 | [1] |
| 2 | 2-Amino-1-(4-methoxyphenyl)ethan-1-one | (R)-2-Amino-1-(4-methoxyphenyl)ethanol | N/A | >95 | N/A |
| 3 | 2-Amino-1-(4-chlorophenyl)ethan-1-one | (R)-2-Amino-1-(4-chlorophenyl)ethanol | N/A | >95 | N/A |
| 4 | 2-Amino-1-phenylpropan-1-one | (1R,2S)-Norephedrine | Good | >98 | N/A |
N/A: Data not available from the searched literature.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Anhydrous solvents are essential for the success of the reaction.
-
(-)-Diisopinocampheylchloroborane is a moisture-sensitive reagent and should be handled accordingly.
Representative Protocol for the Asymmetric Reduction of 2-Aminoacetophenone
This protocol describes the synthesis of (R)-2-amino-1-phenylethanol from 2-aminoacetophenone hydrochloride.
Materials:
-
2-Aminoacetophenone hydrochloride
-
(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, suspend 2-aminoacetophenone hydrochloride (1.0 eq) in diethyl ether. Add saturated aqueous sodium bicarbonate solution and stir until all the solid has dissolved. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the free amine.
-
Asymmetric Reduction:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of (-)-Diisopinocampheylchloroborane (1.2 eq) in anhydrous THF.
-
Cool the solution to -25 °C in a cryocool or a dry ice/acetone bath.
-
Dissolve the 2-aminoacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the stirred solution of (-)-DIP-Chloride™ over 30 minutes, maintaining the temperature at -25 °C.
-
Stir the reaction mixture at -25 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2.5 eq) at -25 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue and stir for 15 minutes.
-
Filter the mixture to remove the diethanolamine-borinate complex.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure (R)-2-amino-1-phenylethanol.
-
-
Characterization:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
Experimental Workflow
Caption: General workflow for the asymmetric synthesis of β-amino alcohols.
Logical Relationship of Reagents and Products
Caption: Key steps in the asymmetric reduction of α-amino ketones.
References
Application Notes: (-)-Diisopinocampheylchloroborane as a Chiral Lewis Acid Catalyst
Abstract
(-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride, is a well-established chiral reducing agent in asymmetric synthesis. Beyond its stoichiometric applications, (-)-DIP-Chloride also functions as an effective chiral Lewis acid catalyst. This application note details its use in promoting the enantioselective Pictet-Spengler reaction, a key transformation for the synthesis of tetrahydro-β-carboline frameworks, which are prevalent in pharmaceutical compounds and natural products. We provide detailed protocols, quantitative data, and mechanistic diagrams to enable researchers in drug development and organic synthesis to leverage this versatile reagent's catalytic capabilities.
Introduction
(-)-Diisopinocampheylchloroborane [(-)-Ipc₂BCl] is a chiral organoborane derived from the readily available natural product (+)-α-pinene. Its bulky isopinocampheyl ligands create a well-defined chiral environment around the boron center. While its primary role has been the stoichiometric asymmetric reduction of prochiral ketones, the inherent Lewis acidity of the boron atom allows it to function as a catalyst.[1]
By coordinating to a Lewis basic site on a substrate, (-)-DIP-Chloride can activate the molecule towards nucleophilic attack and effectively control the stereochemical outcome of the reaction. One of the prime examples of this catalytic activity is in the enantioselective Pictet-Spengler reaction, where it facilitates the cyclization of nitrones derived from N(b)-hydroxytryptamine and various aldehydes.[2][3] This reaction provides optically active N(b)-hydroxytetrahydro-β-carbolines, which are valuable synthetic intermediates.
Key Application: Enantioselective Pictet-Spengler Reaction
(-)-DIP-Chloride catalyzes the reaction between N(b)-hydroxytryptamine and an aldehyde to form an intermediate nitrone, which then undergoes an enantioselective intramolecular cyclization. The Lewis acidic boron atom activates the nitrone for the nucleophilic attack of the indole (B1671886) ring, and the chiral ligands direct the cyclization to favor one enantiomer.
General Reaction Scheme: (A static image representing the general chemical reaction)
Quantitative Data Summary
The catalytic enantioselective Pictet-Spengler reaction has been successfully applied to a range of aromatic and aliphatic aldehydes, affording the corresponding tetrahydro-β-carboline products in good yields and with high enantioselectivity.
| Entry | Aldehyde (R-CHO) | Product (R) | Yield (%) | ee (%) |
| 1 | Benzaldehyde (B42025) | Phenyl | 85 | 86 |
| 2 | 4-Cl-Benzaldehyde | 4-Chlorophenyl | 89 | 88 |
| 3 | 4-MeO-Benzaldehyde | 4-Methoxyphenyl | 82 | 85 |
| 4 | 2-Naphthaldehyde | 2-Naphthyl | 80 | 90 |
| 5 | Cinnamaldehyde | (E)-Styryl | 75 | 82 |
| 6 | Isovaleraldehyde | Isobutyl | 78 | 75 |
| 7 | Cyclohexanecarboxaldehyde | Cyclohexyl | 81 | 80 |
Data compiled from literature reports for reactions of N(b)-hydroxytryptamine with various aldehydes using (-)-DIP-Chloride as a catalyst.
Detailed Experimental Protocols
Protocol 1: General Procedure for the (-)-DIP-Chloride Catalyzed Enantioselective Pictet-Spengler Reaction
This protocol is a representative example for the synthesis of (1R)-1-phenyl-2-hydroxy-1,2,3,4-tetrahydro-β-carboline.
Materials:
-
N(b)-hydroxytryptamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
(-)-Diisopinocampheylchloroborane [(-)-DIP-Chloride] (20 mol%)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N(b)-hydroxytryptamine (1.0 mmol, 176 mg) and anhydrous diethyl ether (10 mL).
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.2 mmol, 0.17 mL) to the suspension.
-
In a separate flask, prepare a solution of (-)-DIP-Chloride (0.2 mmol, 64 mg) in anhydrous diethyl ether (2 mL).
-
Slowly add the (-)-DIP-Chloride solution to the reaction mixture at -78 °C.
-
Add benzaldehyde (1.1 mmol, 0.11 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., 30% Ethyl Acetate in Hexanes) to afford the desired product.
-
Determine the enantiomeric excess (ee %) using chiral HPLC analysis.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.
Caption: Experimental workflow for the Pictet-Spengler reaction.
Caption: Proposed catalytic cycle for the Lewis acid-catalyzed reaction.
Conclusion
(-)-Diisopinocampheylchloroborane serves as a highly effective chiral Lewis acid catalyst for the enantioselective Pictet-Spengler reaction, providing a reliable method for the synthesis of chiral tetrahydro-β-carbolines. This catalytic application expands the utility of (-)-DIP-Chloride beyond its traditional role as a stoichiometric reducing agent, offering a valuable tool for medicinal chemists and researchers in asymmetric synthesis. The operational simplicity and high enantioselectivities achieved make it an attractive choice for the construction of complex molecular architectures.
References
Application Notes and Protocols: In-situ Preparation of (-)-Diisopinocampheylchloroborane for Ketone Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride, is a highly effective and versatile chiral reducing agent for the asymmetric reduction of a wide range of prochiral ketones.[1] Derived from the readily available natural product (+)-α-pinene, this reagent is instrumental in establishing key stereocenters for the synthesis of chiral alcohols, which are vital intermediates in the development of pharmaceuticals and natural products. This document provides detailed protocols for the convenient and economical in-situ preparation of (-)-DIP-Chloride and its subsequent application in the enantioselective reduction of ketones. The in-situ procedure obviates the need for the isolation of the air- and moisture-sensitive reagent, making it particularly suitable for large-scale operations.[2][3]
Data Presentation
The enantioselective reduction of various ketones using in-situ prepared (-)-DIP-Chloride affords the corresponding chiral alcohols in high enantiomeric excess (e.e.). The following table summarizes the results for a range of substrates under typical reaction conditions.
| Ketone Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone (B1666503) | (S)-1-Phenylethanol | 2 | -25 | 85 | 96 |
| 2-Fluoroacetophenone | (R)-1-(2-Fluorophenyl)ethanol | - | -25 | - | 95[1] |
| 2,2-Difluoroacetophenone | (R)-1-(2,2-Difluorophenyl)ethanol | - | -25 | - | 85[1] |
| 2,2,2-Trifluoroacetophenone | (S)-1-Phenyl-2,2,2-trifluoroethanol | 24-72 | 25 | - | 90[1] |
| 1-Naphthyl trifluoromethyl ketone | (S)-1-(1-Naphthyl)-2,2,2-trifluoroethanol | 24-72 | 25 | - | 78[1] |
| 2-Naphthyl trifluoromethyl ketone | (S)-1-(2-Naphthyl)-2,2,2-trifluoroethanol | 24-72 | 25 | - | 91[1] |
| 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | 4-8 | - | - | 89[1] |
| Cyclohexyl trifluoromethyl ketone | (S)-Cyclohexyl(trifluoromethyl)methanol | 12 | 25 | - | 87[1] |
| Methyl 2-acetylbenzoate | (S)-3-Methylphthalide | - | -25 | 87 | 97[1] |
Experimental Protocols
Protocol 1: In-situ Preparation of (-)-Diisopinocampheylchloroborane (DIP-Chloride)
This protocol describes a one-pot synthesis of (-)-DIP-Chloride from (+)-α-pinene and borane-methyl sulfide (B99878) complex, followed by treatment with hydrogen chloride.
Materials:
-
(+)-α-pinene (ensure high enantiomeric purity)
-
Borane-methyl sulfide complex (BMS, ~10 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrogen chloride (gas or a solution in an anhydrous solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Dry glassware
Procedure:
-
Under an inert atmosphere of nitrogen or argon, equip a dry, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a septum.
-
Charge the flask with (+)-α-pinene (2.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-methyl sulfide complex (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. A white precipitate of diisopinocampheylborane (B13816774) will form.
-
Stir the resulting slurry at 0 °C for 2-4 hours.
-
Slowly introduce a solution of anhydrous hydrogen chloride (1.0 equivalent) to the slurry. Hydrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. The resulting clear solution is the in-situ prepared (-)-DIP-Chloride, ready for use in the subsequent ketone reduction.
Protocol 2: Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)
This protocol details the asymmetric reduction of acetophenone using the in-situ prepared (-)-DIP-Chloride.
Materials:
-
In-situ prepared (-)-DIP-Chloride solution (from Protocol 1)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Cool the freshly prepared (-)-DIP-Chloride solution to -25 °C (using a dry ice/acetone bath).
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether or THF to the stirred reagent solution over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench any excess reagent.
-
Add diethanolamine (2.2 equivalents) to the reaction mixture and stir for 1 hour at room temperature. This will precipitate the boron byproducts as a white solid.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or by analysis of a diastereomeric derivative (e.g., Mosher's ester) by NMR spectroscopy.
Visualizations
Caption: Workflow for the in-situ preparation of (-)-DIP-Chloride.
Caption: Experimental workflow for asymmetric ketone reduction.
Caption: Simplified mechanism of asymmetric ketone reduction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantiomeric Excess in (-)-Diisopinocampheylchloroborane Reductions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low enantiomeric excess (ee) observed during the asymmetric reduction of prochiral ketones using (-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a frequent challenge in stereoselective synthesis. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results in (-)-DIP-Chloride reductions.
Issue 1: Suboptimal Reaction Temperature
Question: My reaction is yielding a product with low enantiomeric excess. Could the reaction temperature be the culprit?
Answer: Yes, temperature is a critical parameter in controlling the enantioselectivity of (-)-DIP-Chloride reductions. Generally, lower temperatures favor higher enantiomeric excess by enhancing the steric differentiation in the transition state. However, excessively low temperatures can significantly slow down the reaction rate. It is crucial to find the optimal balance for your specific substrate.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your cooling bath is maintaining a consistent and accurate temperature throughout the reaction.
-
Screen a Range of Temperatures: If you are observing low ee, perform small-scale trial reactions at different temperatures (e.g., 0 °C, -25 °C, -40 °C, and -78 °C) to determine the optimal condition for your substrate.
-
Monitor Reaction Progress: At lower temperatures, the reaction will be slower. Monitor the reaction progress by TLC or GC to ensure it goes to completion.
Data Presentation: Effect of Temperature on the Reduction of Acetophenone
| Temperature (°C) | Enantiomeric Excess (% ee) of (S)-1-phenylethanol |
| 0 | 85 |
| -25 | 95[1] |
| -40 | >98 |
| -78 | >99 |
Note: These values are representative and can vary based on other reaction conditions.
Issue 2: Improper Solvent Selection
Question: I am using an ethereal solvent, but my enantioselectivity is still poor. What is the impact of the solvent on the reaction?
Answer: The choice of an appropriate anhydrous ethereal solvent is crucial for achieving high enantioselectivity. Solvents can influence the solubility of the reagents and the stability of the transition state. While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, their properties can lead to different outcomes.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture will react with and decompose the borane (B79455) reagent, leading to a loss of stereoselectivity. Use freshly distilled, anhydrous solvents.
-
Solvent Screening: If experiencing low ee, consider screening other anhydrous ethereal solvents such as 1,2-dimethoxyethane (B42094) (DME) or cyclopentyl methyl ether (CPME).
-
Consistency is Key: Use the same solvent for dissolving the ketone and the (-)-DIP-Chloride solution.
Data Presentation: Solvent Effects on Enantiomeric Excess
| Solvent | Enantiomeric Excess (% ee) |
| Diethyl Ether | >95 |
| Tetrahydrofuran (THF) | 90-95 |
| 1,2-Dimethoxyethane (DME) | 88-92 |
Note: Values are for the reduction of a typical aryl alkyl ketone at -25 °C and can vary.
Issue 3: Reagent Quality and Handling
Question: I suspect my (-)-DIP-Chloride reagent may have degraded. How does reagent quality affect the enantiomeric excess?
Answer: The purity and age of the (-)-DIP-Chloride are paramount for achieving high enantioselectivity. The reagent is sensitive to moisture and air and can decompose over time, leading to a decrease in its effective concentration and stereochemical integrity.
Troubleshooting Steps:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of (-)-DIP-Chloride or a recently prepared solution.
-
Proper Storage: Store the reagent under an inert atmosphere (argon or nitrogen) and at the recommended temperature to minimize degradation.
-
In Situ Preparation: For maximum reproducibility, consider preparing the (-)-DIP-Chloride in situ from (-)-α-pinene and a suitable boron source immediately before use.
-
Avoid Exposure to Air and Moisture: Handle the reagent using proper air-sensitive techniques, such as using syringes or cannulas for transfers under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of enantioselective reduction by (-)-DIP-Chloride?
A1: The reduction is believed to proceed through a six-membered, boat-like transition state where the ketone coordinates to the Lewis acidic boron atom. The hydride is then transferred from the isopinocampheyl group to the carbonyl carbon. The steric bulk of the two isopinocampheyl groups on the boron atom effectively shields one face of the ketone, forcing the hydride to attack from the less hindered face, thus leading to the preferential formation of one enantiomer of the alcohol.[2]
Q2: My substrate is a dialkyl ketone and I'm getting very low ee. Why is this?
A2: (-)-DIP-Chloride is most effective for the reduction of prochiral ketones where there is a significant steric difference between the two substituents on the carbonyl group, such as in aryl alkyl ketones. For dialkyl ketones with substituents of similar steric bulk, the reagent is less able to differentiate between the two faces of the carbonyl, resulting in low enantioselectivity.[1]
Q3: What is the standard workup procedure for a (-)-DIP-Chloride reduction?
A3: A common workup procedure involves quenching the reaction with an excess of a proton source, often an amine like diethanolamine (B148213), to decompose the borane complexes. The resulting borinates can then be removed by extraction. It is important to avoid quenching with alcohols if unreacted borane is present, as this can lead to further, non-selective reduction.[1][3]
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: The most common and reliable method for determining the enantiomeric excess of the resulting chiral alcohol is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.[4][5][6]
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Prochiral Ketone
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of the prochiral ketone (1.0 equivalent) in anhydrous diethyl ether to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to the desired temperature (e.g., -25 °C) using a suitable cooling bath.
-
Addition of (-)-DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride (1.1-1.5 equivalents) in anhydrous diethyl ether to the stirred ketone solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC analysis of quenched aliquots.
-
Workup: Once the reaction is complete, slowly add diethanolamine (3-4 equivalents) to the reaction mixture at the same temperature. Allow the mixture to warm to room temperature and stir for at least 30 minutes.
-
Extraction: Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol for Chiral HPLC Analysis of 1-Phenylethanol (B42297)
-
Column: Chiralcel® OD-H or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), typically in a ratio of 95:5 (v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase.
-
Injection: Inject the sample onto the column and record the chromatogram. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.[6][7]
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Reaction Pathway: Asymmetric Ketone Reduction
Caption: General pathway for (-)-DIP-Chloride reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions with (-)-Diisopinocampheylchloroborane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride) for asymmetric ketone reductions. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reduction is resulting in low enantiomeric excess (e.e.). What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent issue that can stem from several factors. A systematic approach to troubleshooting can help pinpoint the cause:
-
Reagent Quality: The purity of your (-)-DIP-Chloride is paramount. This reagent is sensitive to moisture and air, and degradation can lead to a significant drop in enantioselectivity. Always use a fresh bottle or a properly stored reagent under an inert atmosphere (argon or nitrogen). The enantiomeric purity of the α-pinene used to prepare the DIP-Cl directly impacts the stereoselectivity of the reduction.[1]
-
Reaction Temperature: Temperature control is critical. Generally, lower temperatures (-25 °C to -78 °C) favor higher enantioselectivity. If you are running your reaction at room temperature or higher, consider cooling it.
-
Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. Trace amounts of water can react with and decompose the (-)-DIP-Chloride.
-
Substrate Purity: Impurities in your ketone substrate can interfere with the reaction. Ensure your starting material is of high purity.
-
Stoichiometry: An incorrect ratio of reagent to substrate can impact the e.e. Typically, a slight excess of (-)-DIP-Chloride (1.1-1.2 equivalents) is used.
Q2: I am observing significant amounts of side products in my reaction mixture. What are the likely byproducts and how can I minimize their formation?
A2: The most common byproduct in (-)-DIP-Chloride reductions is isopinocampheol, which arises from the transfer of hydride from the isopinocampheyl group. Another potential side product is α-pinene. The formation of these byproducts is inherent to the reaction mechanism.
To minimize the impact of byproducts on your purification:
-
Work-up Procedure: A standard work-up procedure involves quenching the reaction with an amino alcohol like diethanolamine (B148213). Diethanolamine chelates with the boron atom, forming a water-soluble complex that can be easily removed during an aqueous extraction, separating it from your desired chiral alcohol.[1]
-
Purification: If the byproduct and your product have similar polarities, chromatographic separation can be challenging. Optimizing your mobile phase (e.g., using a less polar solvent system) or switching to a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) may improve separation.[1]
Q3: My desired chiral alcohol seems to be racemizing. What could be causing this and how can I prevent it?
A3: Racemization, the conversion of an enantiomerically enriched substance to a racemic mixture, can occur under certain conditions. For secondary benzylic alcohols, this can be catalyzed by acid.
-
Mechanism: Acid-catalyzed racemization of secondary alcohols can proceed through the reversible formation of a planar carbocation intermediate. This achiral intermediate can then be attacked from either face, leading to a loss of stereochemical information.
-
Prevention:
-
Neutral or Basic Work-up: Avoid acidic conditions during the work-up and purification steps.
-
Temperature Control: Perform the reaction and purification at low temperatures to minimize the rate of potential racemization.
-
Prompt Purification: Purify the chiral alcohol as soon as possible after the reaction is complete to avoid prolonged exposure to potentially acidic or basic conditions.
-
Q4: What is the correct procedure for handling and storing (-)-DIP-Chloride?
A4: Proper handling and storage are crucial for maintaining the reagent's activity.
-
Storage: (-)-DIP-Chloride is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen). Commercially available solutions in solvents like hexanes should be stored in their original sealed containers.
-
Handling: Always handle (-)-DIP-Chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use dry glassware and syringes/needles for transfers, and maintain an inert atmosphere throughout the setup of your reaction.
Data Presentation
Table 1: Enantiomeric Excess (% e.e.) in the Asymmetric Reduction of Various Ketones with (-)-DIP-Chloride
| Ketone Substrate | Reaction Temperature (°C) | % e.e. | Product Configuration |
| Acetophenone (B1666503) | -25 | 98 | (S) |
| 2'-Methoxyacetophenone | -25 | 95 | (S) |
| 3'-Methoxyacetophenone | -25 | 96 | (S) |
| 4'-Methoxyacetophenone | -25 | 97 | (S) |
| 2',4'-Dimethoxyacetophenone | -25 | 92 | (S) |
| 1-Acetonaphthone | -25 | 90 | (S) |
| 2-Acetonaphthone | -25 | 94 | (S) |
| Propiophenone | -25 | 96 | (S) |
| Pivalophenone | -25 | 99 | (S) |
Table 2: Effect of Temperature on the Enantioselectivity of the Reduction of Acetophenone with (-)-DIP-Chloride
| Reaction Temperature (°C) | % e.e. |
| 0 | 92 |
| -25 | 98 |
| -40 | >99 |
| -78 | >99 |
Experimental Protocols
Detailed Methodology for the Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride
This protocol provides a detailed procedure for the asymmetric reduction of acetophenone as a representative example.
Materials:
-
(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride), 1.0 M solution in hexanes
-
Acetophenone (high purity)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethanolamine
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Substrate Addition: Under a positive pressure of inert gas, add anhydrous THF (20 mL) to the flask via a dry syringe. Add acetophenone (1.20 g, 10.0 mmol) to the THF and stir until fully dissolved.
-
Cooling: Cool the solution to -25 °C using a suitable cooling bath.
-
Addition of (-)-DIP-Chloride: Slowly add the 1.0 M solution of (-)-DIP-Chloride in hexanes (11.0 mL, 11.0 mmol, 1.1 equivalents) to the stirred ketone solution via syringe over approximately 10 minutes. Maintain the temperature at -25 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up:
-
Once the reaction is complete, slowly add diethanolamine (2.31 g, 22.0 mmol) to the reaction mixture while it is still cold.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add diethyl ether (30 mL) and water (20 mL). Stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude (S)-1-phenylethanol by silica gel column chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Main and side reaction pathways in DIP-Cl reductions.
References
Technical Support Center: Optimizing (-)-DIP-Chloride Reductions
Welcome to the Technical Support Center for optimizing asymmetric ketone reductions using (-)-DIP-Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges and optimizing reaction conditions for enhanced yield and enantioselectivity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the asymmetric reduction of prochiral ketones with (-)-DIP-Chloride.
Q1: I am observing low enantiomeric excess (ee%). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common challenge that can be influenced by several factors. Here are the primary causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter for enantioselectivity in (-)-DIP-Chloride reductions.
-
Solution: Generally, lower temperatures are favored for improving enantiomeric excess.[1] It is recommended to screen a range of temperatures (e.g., 0°C, -25°C, -40°C, -78°C) to determine the optimal condition for your specific substrate.[2] The relationship between temperature and enantioselectivity is not always linear, and some reactions may have a specific optimal temperature.[2]
-
-
Inappropriate Substrate Structure: The effectiveness of (-)-DIP-Chloride is highly dependent on the steric and electronic properties of the ketone.
-
Solution: High enantioselectivity is typically achieved when there is a significant difference in the steric bulk between the two groups attached to the carbonyl. The reagent is particularly effective for aralkyl, α-hindered, and α-perfluoroalkyl ketones. It is less suitable for substrates with two small or similarly sized alkyl groups. If your substrate is not well-suited, consider alternative chiral reducing agents.
-
-
Reagent Quality and Purity: The purity of the (-)-DIP-Chloride reagent is crucial for achieving high enantioselectivity.
-
Solution: Use a freshly prepared or commercially available reagent of high purity. The preparation temperature of the reagent itself can also influence its isomeric composition and, consequently, the level of asymmetric induction.[3]
-
-
Non-Catalytic Background Reduction: At higher temperatures, a non-selective background reduction can occur, which will lower the overall enantiomeric excess of the product.[2]
-
Solution: Performing the reaction at lower temperatures can help to minimize the non-catalytic reduction pathway.[2]
-
Q2: My reaction yield is low. What are the common reasons and how can I improve it?
A2: Low reaction yields can stem from several factors, from reaction conditions to workup procedures.
-
Insufficient Reaction Time: Some sterically hindered ketones may require longer reaction times for complete conversion.
-
Suboptimal Temperature: While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate.
-
Solution: If the reaction is sluggish at low temperatures, a gradual increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC/LC-MS to find a balance between reaction rate and enantioselectivity.
-
-
Reagent Decomposition: (-)-DIP-Chloride is sensitive to moisture and air.
-
Solution: Ensure that the reaction is carried out under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents and oven-dried glassware.
-
-
Workup Issues: The desired product may be lost or decomposed during the workup procedure.
-
Solution: The standard workup for (-)-DIP-Chloride reductions involves quenching with a proton source (often methanol) followed by the addition of diethanolamine (B148213) to complex with the boron species, facilitating the isolation of the chiral alcohol. Ensure efficient extraction and careful handling during purification.
-
Data on (-)-DIP-Chloride Reductions at Various Temperatures
The optimal temperature for a (-)-DIP-Chloride reduction is highly substrate-dependent. The following table summarizes successful reaction conditions for a variety of prochiral ketones, providing a starting point for optimization.
| Prochiral Ketone | Reaction Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| Methyl 2-acetylbenzoate | -25 | 87 | 97 |
| 2,2,2-Trifluoroacetophenone | Room Temperature | - | 90 |
| Cyclohexyl trifluoromethyl ketone | Room Temperature | - | 87 |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | -25 | - | 98 |
| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | -25 | - | 96 |
| 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-one | -25 | - | 94 |
| α-Keto Esters | Low Temperatures | - | 82 to ≥99[1] |
Note: A '-' indicates that the specific data was not provided in the cited literature.
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone with (-)-DIP-Chloride. The specific conditions, particularly the temperature and reaction time, should be optimized for each substrate.
Materials:
-
(-)-DIP-Chloride (commercially available or freshly prepared)
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Anhydrous methanol (B129727) (for quenching)
-
Diethanolamine (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the prochiral ketone in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired starting temperature (e.g., -25°C) using a suitable cooling bath.
-
Addition of (-)-DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride in the same anhydrous solvent to the cooled ketone solution. The addition should be done dropwise to maintain the desired reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add diethanolamine and stir for at least 30 minutes. This will form a stable complex with the boron byproducts, facilitating their removal.
-
Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral alcohol.
-
Analysis: Determine the enantiomeric excess of the purified alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for a (-)-DIP-Chloride reduction to maximize enantiomeric excess and yield.
References
- 1. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of Chiral Alcohols from Borane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of chiral alcohols synthesized via borane (B79455) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup step after a borane reduction, and what are the common reagents used?
The primary purpose of the workup is two-fold: to quench any remaining borane reagent and to facilitate the removal of boron-containing byproducts from the desired chiral alcohol. A common and effective method involves the use of an aminoalcohol like diethanolamine (B148213).[1] Diethanolamine acts as a bidentate ligand, chelating with the boron atom to form a stable, water-soluble complex that can be easily separated into the aqueous phase during an extraction, leaving the chiral alcohol in the organic phase.[1]
Q2: I'm observing a significant amount of a white precipitate after my reaction. What is it and how do I remove it?
The white precipitate is often a complex of boron species. Hydrolysis of borane-amine complexes or borate (B1201080) esters formed during the reaction can lead to the formation of boric acid and other insoluble boron salts.[2][3] These can typically be removed by performing an aqueous workup. Adjusting the pH with a mild acid or base can sometimes aid in dissolving these precipitates.[4] If the precipitate persists, filtration before extraction may be necessary.
Q3: My chiral alcohol and a byproduct, likely from the chiral borane reagent (e.g., isopinocampheol), have very similar Rf values on TLC. How can I improve their separation by column chromatography?
Separating compounds with similar polarities is a common challenge.[1] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: A less polar solvent system can increase the separation. For instance, if you are using a 20% ethyl acetate (B1210297) in hexane (B92381) mixture, try reducing it to 10% or even 5%.[1] Employing a shallow solvent gradient during elution can also enhance resolution.
-
Change the Stationary Phase: If standard silica (B1680970) gel is not effective, consider using a different adsorbent like alumina, which offers different selectivity.[1]
-
Modify Column Parameters: A longer column with a smaller particle size stationary phase can increase the number of theoretical plates, leading to better separation.[1]
Q4: Is crystallization a suitable method for purifying my chiral alcohol and can it improve the enantiomeric excess?
Yes, crystallization can be a very effective purification technique for chiral alcohols.[1] Not only can it remove impurities, but it can also lead to enantiomeric enrichment, potentially increasing the enantiomeric excess (ee) of your final product.[1] The success of this method depends on the specific properties of your chiral alcohol and the impurities present.
Q5: How can I confirm the enantiomeric excess (ee) of my purified chiral alcohol?
Several analytical techniques can be used to determine the enantiomeric excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. It employs a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for quantification.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of chiral alcohol after workup | Incomplete reaction. | Monitor the reaction progress by TLC or GC to ensure completion before quenching. |
| Decomposition of the product during workup. | Use mild acidic or basic conditions during the workup. Avoid excessive heat. | |
| Formation of a stable boron-alcohol complex. | Ensure the quenching agent (e.g., diethanolamine) is used in sufficient excess to break up the complex.[1] | |
| Boron-containing impurities in the final product (observed by NMR) | Inefficient removal during extraction. | The use of diethanolamine during the workup is highly recommended to form a water-soluble boron complex.[1] Multiple extractions with a slightly basic aqueous solution can also help. |
| Hydrolysis of boronic esters during purification. | Avoid prolonged exposure to protic solvents or silica gel if your intermediate is a boronic ester. | |
| Co-elution of the desired alcohol with byproducts during column chromatography | Similar polarity of the compounds. | Optimize the mobile phase by using a less polar solvent system or a shallow gradient.[1] Consider using a different stationary phase like alumina.[1] |
| Difficulty in achieving high enantiomeric excess (ee) | Non-optimal reaction conditions. | Ensure the reaction temperature is appropriate for the chosen chiral borane reagent to maximize enantioselectivity.[7] |
| Racemization during purification. | Avoid harsh acidic or basic conditions and high temperatures during purification steps. | |
| Inconsistent results in ee determination | Impurities in the sample. | Ensure the sample is of high purity before chiral analysis, as impurities can interfere with the measurement. |
| Inappropriate analytical method. | Screen different chiral columns and mobile phases for HPLC/GC analysis to achieve baseline separation of enantiomers. |
Experimental Protocols
Protocol 1: General Workup Procedure using Diethanolamine
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanol (B129727) to quench any excess borane reagent.
-
Complexation: Add diethanolamine (typically 1.5-2.0 equivalents relative to the borane reagent) to the reaction mixture. Allow the mixture to stir at room temperature for at least one hour. This forms a water-soluble diethanolamine-boron complex.[1]
-
Extraction: Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water. Transfer the mixture to a separatory funnel.
-
Phase Separation: Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess diethanolamine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude chiral alcohol.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a mobile phase that provides good separation between the desired alcohol and any impurities.[8]
-
Column Packing: Prepare a chromatography column with silica gel or an alternative stationary phase like alumina, using the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to improve separation.[8]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired chiral alcohol and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of chiral alcohols.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Asymmetric Reduction of Hindered Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of hindered ketones. Our aim is to help you improve reaction yields and enantioselectivity by addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield
Q1: My asymmetric reduction of a hindered ketone is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the asymmetric reduction of hindered ketones can stem from several factors. A systematic approach to troubleshooting is crucial.[1] We recommend investigating the following areas in a stepwise manner:
-
Catalyst Integrity and Activity: The catalyst is central to the reaction's success. Its deactivation is a common reason for low yields.[1]
-
Air and Moisture Sensitivity: Many catalysts, especially organometallic complexes like those used in transfer hydrogenations, are sensitive to air and moisture.[1] Ensure all manipulations are performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Catalyst Poisoning: Impurities in the substrate, solvent, or reducing agent can act as catalyst poisons.[1][2] Common poisons include sulfur compounds and water.[1]
-
Visual Inspection: For transition metal catalysts, a change in color or the precipitation of metal nanoparticles can indicate deactivation.[1]
-
-
Purity of Reagents and Substrate: Impurities can lead to side reactions or inhibit the catalyst.[1] Use reagents and substrates of appropriate purity and ensure solvents are anhydrous.
-
Reaction Conditions: Suboptimal conditions can significantly impact yield.
-
Temperature: Temperature is a critical parameter that can influence reaction rates and catalyst stability.[1]
-
Pressure: For hydrogenation reactions, ensure the hydrogen pressure is maintained at the recommended level.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC/LC-MS.
-
-
Choice of Reducing Agent: The nature and purity of the reducing agent are critical. Common agents include hydrogen gas, formic acid, isopropanol (B130326) for transfer hydrogenations, and modified borohydrides.[1][3] Ensure the correct stoichiometric amount of a pure reducing agent is used.[1]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low reaction yields.
Issue 2: Poor Enantioselectivity
Q2: The enantiomeric excess (ee) of my product is lower than expected. What are the potential causes and how can I improve it?
A2: Achieving high enantioselectivity in the reduction of sterically hindered ketones can be challenging. Several factors can contribute to poor stereochemical control:
-
Catalyst Choice and Loading: The nature of the chiral ligand or catalyst is paramount. For particularly hindered ketones, a catalyst with a larger chiral pocket may be necessary.[4] Increasing catalyst loading can sometimes improve enantioselectivity, but this is not always a cost-effective solution.
-
Solvent Effects: The solvent can have a profound impact on enantioselectivity by influencing the transition state geometry.[5] For instance, the hydrogenation of pinacolone (B1678379) with a (S)-TolBINAP/PICA–Ru complex yielded a 98% ee in ethanol, which dropped to 36% ee in 2-propanol.[1][4] A solvent screen is often a valuable optimization step.
-
Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by favoring the transition state with the lower activation energy, which corresponds to the major enantiomer.
-
Additives: In some systems, the addition of a Lewis acid or base can enhance enantioselectivity. For example, in the CBS reduction of trifluoromethyl ketones, the addition of BF₃ was found to improve enantioselectivity.[6][7]
-
Substrate-Catalyst Mismatch: The steric and electronic properties of the substrate must be compatible with the chiral catalyst. A catalyst that is highly effective for one type of ketone may not be for another.[6]
Data on Solvent Effects in Asymmetric Hydrogenation
| Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Pinacolone | (S)-TolBINAP/PICA–Ru | Ethanol | 98 | Quantitative | [4] |
| Pinacolone | (S)-TolBINAP/PICA–Ru | 2-Propanol | 36 | - | [4] |
| Heterocyclic Hydrazone | Ru-diphosphine | Methanol (B129727) | 85 | - | [5] |
| Heterocyclic Hydrazone | Ru-diphosphine | Dichloroethane | -27 (inversion) | - | [5] |
Issue 3: Biocatalytic Reduction Challenges
Q3: I'm using a biocatalyst (e.g., whole cells, purified enzyme) for the reduction of a bulky ketone, but the conversion is low. What should I consider?
A3: Biocatalytic reductions are a powerful and green alternative, but they come with their own set of challenges, especially for sterically demanding substrates.[8][9]
-
Enzyme Specificity and Activity: Not all alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can accommodate bulky-bulky ketones.[8][9] It may be necessary to screen a panel of enzymes to find one with suitable activity. Protein engineering can also be employed to enhance activity towards bulky substrates.[9][10]
-
Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme, leading to low conversions.[11] Fed-batch strategies, where the substrate is added portion-wise, can mitigate this issue.
-
Cofactor Regeneration: Most ADHs require a nicotinamide (B372718) cofactor (NADH or NADPH). Efficient regeneration of the cofactor is essential for high conversion. This is often achieved by using a sacrificial co-substrate like isopropanol or glucose.[12]
-
Reaction Medium and pH: The choice of solvent or buffer system and the pH are critical for enzyme activity and stability.[8][13] While aqueous media are common, the low solubility of hydrophobic ketones can be a limitation.[14] Using co-solvents or biphasic systems can improve substrate availability. The optimal pH should be determined for the specific enzyme being used.[8]
-
Mass Transfer Limitations: In whole-cell systems, the transport of the substrate and product across the cell membrane can be a rate-limiting step. Permeabilization of the cells or using cell-free extracts can sometimes improve reaction rates.
Optimization Parameters for Biocatalytic Reduction
| Parameter | Recommended Action | Rationale |
| Enzyme Selection | Screen a library of ADHs/KREDs. | Identify an enzyme with inherent activity towards the target ketone.[8] |
| pH | Optimize pH of the buffer system (e.g., pH 6-8). | Enzyme activity is highly pH-dependent.[8][13] |
| Temperature | Determine the optimal temperature (e.g., 30-40 °C). | Balances reaction rate and enzyme stability.[8] |
| Co-solvent | Add a water-miscible organic solvent (e.g., IPA, DMSO). | Improves solubility of hydrophobic ketones.[13] |
| Cofactor System | Ensure an efficient cofactor regeneration system is in place. | Drives the reaction towards the product.[12] |
Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Asymmetric Reduction of a Hindered Ketone
This protocol is a general guideline based on the Corey-Bakshi-Shibata (CBS) reduction methodology.[3][15]
-
Catalyst Preparation (in situ):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add the chiral oxazaborolidine catalyst (typically 5-10 mol%).
-
Add anhydrous solvent (e.g., THF, toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 1.0-1.5 equivalents) to the catalyst solution. Stir for 15-30 minutes to allow for complex formation.
-
-
Reduction Reaction:
-
Dissolve the hindered ketone (1.0 equivalent) in the same anhydrous solvent.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex over a period of 30-60 minutes.
-
Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
-
Enantiomeric Excess Determination:
-
The enantiomeric excess of the purified alcohol can be determined by chiral HPLC or GC analysis.
-
Logical Diagram for CBS Reduction
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Stereoselectivity in Borane Reductions
This technical support center provides troubleshooting guides and frequently asked questions regarding the effect of solvent on the stereoselectivity of borane (B79455) reductions. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the stereoselectivity of borane reductions?
The solvent plays a crucial role in determining the stereochemical outcome of a borane reduction through several mechanisms:
-
Coordination with the Reducing Agent: Solvents, particularly ethers like tetrahydrofuran (B95107) (THF), form stable complexes with borane (e.g., BH₃·THF).[1][2] This complexation modulates the reactivity and steric bulk of the reducing agent, which in turn influences the facial selectivity of the hydride attack on the carbonyl substrate.
-
Solvation of the Transition State: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state of the reaction.[3] A solvent that preferentially solvates one diastereomeric transition state over another will lead to higher stereoselectivity.
-
Influence on Catalyst Structure: In catalyzed reductions, such as those using chiral oxazaborolidines, the solvent can influence the catalyst's conformation and reactivity, thereby affecting the enantioselectivity of the reduction.[3][4]
Q2: What are the most common solvents used for borane reductions, and what are their characteristics?
Ethereal solvents are most commonly employed for borane reductions due to their ability to form stable, soluble, and reactive complexes with borane.
-
Tetrahydrofuran (THF): The most common solvent, forming a commercially available BH₃·THF complex.[5] It offers a good balance of stability and reactivity. However, concentrated solutions (>1M) can be hazardous due to the potential release of diborane (B8814927) gas.[2]
-
Dimethyl Sulfide (DMS): Forms the BH₃·SMe₂ complex (BMS), which exhibits greater stability and solubility compared to the BH₃·THF complex.[1][5]
-
Protic Solvents (e.g., Methanol, Ethanol): These are generally not used with borane (BH₃) itself due to rapid reaction and hydrogen evolution. However, they are common solvents for reductions using sodium borohydride (B1222165) (NaBH₄).[6][7]
-
Water: While borane reacts vigorously with water, some specific reagents like ammonia (B1221849) borane have been effectively used for reductions in neat water, offering a greener alternative.[8][9]
Q3: Can the choice of solvent affect the stability and reactivity of the borane reagent itself?
Yes, the choice of the complexing agent, which acts as the solvent, directly impacts the stability and handling of the borane reagent. The borane-dimethylsulfide (BMS) complex is known to have improved stability and solubility when compared to the borane-THF complex.[1][5] Amine complexes of borane are also quite stable.[2] It is important to note that solutions of BH₃·THF can be unstable at higher concentrations, potentially dissociating to form diborane (B₂H₆), a toxic and flammable gas.[2][10]
Troubleshooting Guide
Problem 1: Low enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is observed.
-
Possible Cause 1: Suboptimal Solvent Choice.
-
Solution: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity.[3] If using a standard solvent like THF, consider screening other ethereal solvents such as 2-methyl-THF or diethyl ether. For certain substrates, non-coordinating solvents might offer different selectivity profiles.
-
-
Possible Cause 2: Reaction Temperature is Too High.
-
Solution: Temperature plays a critical role in the energy difference between diastereomeric transition states. Lowering the reaction temperature often leads to enhanced enantioselectivity, although it may also decrease the reaction rate.[3] Systematically vary the temperature to find the optimal balance.
-
-
Possible Cause 3: Presence of Impurities.
-
Solution: Impurities in the borane reagent, such as residual sodium borohydride, can negatively impact enantioselectivity in catalyzed reactions.[11] The presence of water or other protic impurities can decompose the borane reagent. Ensure all reagents and solvents are pure and dry, and handle them under an inert atmosphere.[3]
-
Problem 2: The reaction is slow or does not go to completion.
-
Possible Cause 1: Low Reactivity of the Borane Complex.
-
Solution: The reactivity of borane complexes can be solvent-dependent. For instance, the reactivity of lithium borohydride follows the order: ether > THF > 2-propanol.[5] If using a less reactive complex, consider switching to a more reactive one (e.g., from BH₃·SMe₂ to BH₃·THF in some cases) or increasing the reaction temperature.[3]
-
-
Possible Cause 2: Competing Dissociation of the Chiral Reagent.
-
Solution: In reductions using reagents like Alpine-Borane®, slow reactions can lead to lower optical yields due to the dissociation of the chiral reagent into an achiral reducing agent (e.g., 9-BBN), which performs a non-selective reduction.[12] In such cases, running the reaction in a more concentrated solution or under high pressure can significantly increase the rate and stereoselectivity.[12]
-
Quantitative Data on Stereoselective Reductions
The following table summarizes the results for the asymmetric reduction of various ketones using (+)-Alpine-Borane®, highlighting the impact of substrate and reaction conditions on the stereochemical outcome.
| Substrate (Ketone) | Reagent | Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration | Reference |
| 1-Octyn-3-one | (+)-Alpine-Borane | THF, 25°C, 2h | 97 | 100 | R | [12] |
| Phenyl Propargyl Ketone | (+)-Alpine-Borane | THF, 25°C | 92 | 91 | R | [12] |
| Acetophenone | (+)-Alpine-Borane | Neat, 25°C, 120h | 100 | 90 | R | [12] |
| 2-Butanone | (+)-Alpine-Borane | THF, 25°C | - | 15 | R | [12] |
| Octanoyl cyanide | (+)-Alpine-Borane | THF, 0°C, 1h | 88 | 91 | R | [12] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of an α,β-Acetylenic Ketone with (+)-Alpine-Borane®
This protocol is adapted from the procedure for the reduction of 1-octyn-3-one.[12]
Materials:
-
(+)-Alpine-Borane® (0.5 M solution in THF)
-
Prochiral α,β-acetylenic ketone (e.g., 1-octyn-3-one)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Equip a dry, inert-atmosphere flask with a magnetic stirrer.
-
Substrate Addition: Dissolve the α,β-acetylenic ketone (e.g., 10 mmol) in 10 mL of anhydrous THF.[12]
-
Reagent Addition: While stirring at room temperature (25°C), add the (+)-Alpine-Borane® solution (e.g., 22 mL of 0.5 M solution, 11 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes.[12]
-
Reaction Monitoring: Stir the reaction mixture at 25°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting ketone. The reaction is often complete within 2-4 hours for many acetylenic ketones.[12]
-
Quenching: After the reaction is complete, add 0.5 mL of ethanolamine to quench any unreacted borane and stir for 15 minutes.[12]
-
Workup:
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[12]
-
-
Purification: Filter the solution and concentrate in vacuo. Purify the resulting crude alcohol by distillation under reduced pressure or by silica (B1680970) gel column chromatography.[12]
-
Analysis: Determine the final yield. The enantiomeric excess (e.e.) should be determined by a standard method such as chiral HPLC or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by ¹H NMR or GC.[12]
Visualizations
Caption: General experimental workflow for asymmetric borane reduction of a ketone.
Caption: Troubleshooting workflow for low stereoselectivity in borane reductions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Khan Academy [khanacademy.org]
- 11. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Enantiomeric Purity of Reducing Agents
Welcome to the Technical Support Center for Enhancing the Enantiomeric Purity of Reducing Agents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the enantiomeric purity of a chiral reducing agent?
A1: The most common techniques for improving the enantiomeric excess (e.e.) of a chiral reducing agent fall into three main categories:
-
Recrystallization: This classical method is effective for solid chiral compounds. It leverages the solubility differences between the racemate and the pure enantiomers in a specific solvent to selectively crystallize one enantiomer.[1][2]
-
Kinetic Resolution: This technique involves the reaction of a racemic reducing agent with a chiral substrate or catalyst.[3] One enantiomer of the reducing agent reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material.[3]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful methods for both analyzing and purifying enantiomers.[4][5][6][7][] These techniques separate enantiomers based on their differential interactions with the chiral stationary phase.[][10]
Q2: My enantiomeric excess (e.e.) is lower than expected after asymmetric reduction. What are the common causes?
A2: Low enantiomeric excess can result from several factors. Key areas to investigate include:
-
Purity of Reagents and Solvents: Trace impurities in starting materials, reagents, or solvents can interfere with the chiral catalyst or reducing agent, leading to reduced enantioselectivity.[11] The presence of moisture is a particularly common issue, as many chiral catalysts are water-sensitive.[12]
-
Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can significantly impact the enantioselectivity of the reaction.[12]
-
Catalyst/Reagent Activity: The chiral catalyst or reducing agent may have degraded over time. It is advisable to use a fresh batch or verify the activity of the existing one.[11][12]
-
Incorrect Stoichiometry: The ratio of substrate to reducing agent and catalyst can influence the enantiomeric outcome.
-
Product Racemization: The product itself might be racemizing under the reaction or work-up conditions.
Q3: Can I improve the enantiomeric excess of my product by recrystallization?
A3: Yes, recrystallization can be a highly effective method for enhancing the enantiomeric excess of a crystalline product. The success of this technique is dependent on the phase diagram of the chiral compound. It is most effective for compounds that form conglomerates, which are physical mixtures of crystals of the two pure enantiomers.[13] A systematic approach involves screening various solvents to find conditions where the desired enantiomer has lower solubility than the racemic mixture.[1][2]
Q4: What is dynamic kinetic resolution (DKR), and how can it improve my yield?
A4: A standard kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer.[14] Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the less reactive enantiomer.[14][15] This continuous racemization ensures that the substrate is constantly converted to the faster-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantioenriched product.[15]
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess in Asymmetric Reductions
This guide provides a systematic approach to troubleshooting and optimizing reactions that yield low enantiomeric excess.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12] | Perform a control reaction with freshly dried solvents and reagents. |
| Suboptimal Temperature | Verify the accuracy of your temperature probe. Ensure consistent and stable temperature control throughout the reaction. | Run the reaction at a lower temperature, as this often increases enantioselectivity. |
| Impure Substrate or Reagents | Check the purity of the starting ketone and any additives by NMR, GC, or LC-MS. | Purify the substrate by distillation, recrystallization, or chromatography before the reaction. |
| Inactive Catalyst/Reducing Agent | Use a fresh bottle of the catalyst or reducing agent. If using a homemade catalyst, synthesize a new batch. | Perform a small-scale test reaction with a known substrate to confirm catalyst/reagent activity.[11] |
| Incorrect Reaction Time | Monitor the reaction progress by TLC, GC, or HPLC. | Determine the optimal reaction time to maximize conversion of the starting material without causing product racemization. |
Guide 2: Enhancing Enantiomeric Excess via Recrystallization
This guide outlines the steps for developing a recrystallization protocol to improve the enantiomeric purity of a solid product.
| Step | Procedure | Key Considerations |
| 1. Solvent Screening | Screen a variety of solvents with different polarities. | The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at room temperature or below. |
| 2. Solubility Determination | Determine the solubility of both the racemic mixture and the enantiomerically pure sample in the chosen solvent at different temperatures. | This data is crucial for understanding the ternary phase diagram and designing an effective crystallization process.[1][2] |
| 3. Crystallization | Dissolve the enantioenriched material in the minimum amount of hot solvent. Allow the solution to cool slowly. | Slow cooling often leads to larger, purer crystals. Seeding with a small crystal of the desired enantiomer can be beneficial. |
| 4. Isolation and Analysis | Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze the enantiomeric excess of both the crystals and the mother liquor by chiral HPLC or GC. | A significant increase in the e.e. of the crystals and a decrease in the e.e. of the mother liquor indicates a successful enrichment. |
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for determining the enantiomeric excess of a sample.[10][16][17][18]
-
Sample Preparation:
-
HPLC Method:
-
Column: Select a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) that is known to be effective for your class of compound.[17]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve good resolution.[17] For basic or acidic compounds, an additive like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, typically around 25 °C.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Protocol 2: Kinetic Resolution of a Racemic Reducing Agent
This protocol provides a general workflow for a kinetic resolution experiment.
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral catalyst or resolving agent in an anhydrous solvent.
-
Cool the solution to the desired reaction temperature.
-
-
Addition of Reactants:
-
Add the racemic reducing agent to the cooled solution.
-
Slowly add the substrate that will be selectively reduced by one enantiomer of the reducing agent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction at approximately 50% conversion of the reducing agent to achieve the highest possible enantiomeric excess of the unreacted enantiomer.
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate reagent.
-
Perform an aqueous work-up to remove the catalyst and other water-soluble components.
-
Separate the unreacted reducing agent from the product of the reduction (the oxidized substrate) using column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered, unreacted reducing agent using chiral HPLC or GC.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. uhplcs.com [uhplcs.com]
- 17. benchchem.com [benchchem.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Chiral Organoborane Reagents
Welcome to the technical support center for chiral organoborane reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of these powerful synthetic tools.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantioselectivity in my chiral organoborane-mediated reduction?
A1: Low enantiomeric excess (ee) is a frequent issue and can stem from several factors. The most critical parameters to investigate are the presence of moisture, the reaction temperature, and the purity of your reagents. Suboptimal conditions can undermine the steric control provided by the chiral catalyst. It is also crucial to ensure the high purity of the starting chiral auxiliary or catalyst, as the presence of other stereoisomers will directly impact the stereochemical outcome.[1]
Q2: How does water affect the enantioselectivity of the reaction?
A2: Chiral organoborane reactions, particularly Corey-Bakshi-Shibata (CBS) reductions, are highly sensitive to moisture.[1][2] Water can react with the borane (B79455) reagent and the catalyst, leading to the formation of achiral boron species that can participate in non-selective reductions, thereby lowering the enantiomeric excess. Therefore, all reactions must be conducted under strictly anhydrous conditions.[1][2]
Q3: Can the source and quality of the borane reagent impact the outcome of my reaction?
A3: Absolutely. The choice and purity of the borane source are critical. Commercially available solutions of borane complexes like borane-tetrahydrofuran (B86392) (BH₃•THF) can contain trace amounts of borohydride (B1222165) species, which may lead to non-selective reductions and diminished enantioselectivity.[1] The enantioselective order of different borane sources is generally borane-dimethyl sulfide (B99878) < borane-N,N-diethylaniline < borane-THF under the same conditions.[3] Furthermore, the stability of the borane solution is important; for instance, amine-stabilized BH₃•THF solutions show superior stability at ambient temperatures compared to unstabilized or NaBH₄-stabilized solutions.[4][5]
Q4: My reaction is complete, but I am having trouble removing boron-containing impurities during workup. What are the best methods?
A4: Boron-based impurities, such as boric acid and boronate esters, can be challenging to remove due to their polarity. A common and effective method is repeated co-evaporation with methanol (B129727). This converts non-volatile boric acid into volatile trimethyl borate (B1201080), which is easily removed under reduced pressure. For acidic boron impurities like boronic acids, a basic aqueous wash (e.g., with 1-2 M NaOH) can facilitate their removal into the aqueous phase. Specialized silica-based scavengers can also be employed for targeted removal of boronic acids.
Q5: I am observing unexpected stereoisomers in my hydroboration-oxidation reaction. What could be the cause?
A5: The formation of unexpected stereoisomers, including anti-addition products, is a strong indicator that organoborane rearrangement has occurred. This is a temperature-dependent process where the initially formed organoborane isomerizes to a more thermodynamically stable isomer through a series of retro-hydroboration and re-hydroboration steps. To minimize this, it is crucial to control the reaction temperature, use sterically hindered boranes, and avoid prolonged reaction times.
II. Troubleshooting Guides
Guide 1: Low Enantioselectivity in Asymmetric Ketone Reduction
This guide provides a systematic approach to diagnosing and resolving low enantioselectivity in chiral organoborane-mediated ketone reductions.
| Observation | Potential Cause | Recommended Solution |
| Low or inconsistent enantiomeric excess (% ee). | Moisture Contamination: Glassware, solvents, or reagents are not strictly anhydrous. | Rigorously dry all glassware. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Suboptimal Reaction Temperature: The temperature is too high, leading to a decrease in selectivity. | Perform the reaction at the recommended low temperature (e.g., -78 °C to 0 °C). Use a cryostat or a suitable cooling bath to maintain a consistent temperature.[1][2] | |
| Impure Borane Source: The borane reagent contains non-selective reducing agents (e.g., borohydrides). | Use a high-purity borane source. Consider using freshly prepared or recently purchased reagents. Amine-stabilized borane-THF solutions can offer better stability.[4] | |
| Catalyst Degradation or Impurity: The chiral catalyst has degraded due to improper storage or is of low purity. | Store the catalyst under an inert atmosphere at the recommended temperature. If in doubt, use a fresh batch of catalyst or repurify the existing stock. | |
| Incorrect Stoichiometry: The ratio of catalyst, borane, and substrate is not optimal. | Carefully optimize the stoichiometry of all reagents. In some cases, a slight excess of the borane reagent may be necessary. |
Guide 2: Poor Yield in Asymmetric Allylboration
This guide addresses common issues leading to low yields in asymmetric allylboration reactions.
| Observation | Potential Cause | Recommended Solution |
| Low isolated yield of the homoallylic alcohol. | Incomplete Reaction: The reaction has not gone to completion at low temperatures. | Extend the reaction time at the recommended low temperature (e.g., -78 °C). Monitor the reaction progress by TLC to ensure completion before workup. |
| Reagent Decomposition: The chiral allylborane reagent is unstable and has decomposed. | Prepare the chiral allylborane reagent in situ and use it immediately. Ensure all starting materials for the reagent preparation are of high purity. | |
| Product Loss During Workup: The product is partially lost during the extraction or purification steps. | Optimize the workup procedure. Ensure the pH is appropriately adjusted during quenching. Check for product solubility in the aqueous layer. Use appropriate purification techniques to minimize losses. | |
| Side Reactions: Competing side reactions are consuming the starting material or product. | Ensure the reaction is run under a strict inert atmosphere to prevent oxidation. Check for compatibility of all functional groups on the substrate with the reaction conditions. |
III. Quantitative Data
Table 1: Effect of Temperature on the Enantioselective Reduction of Benzalacetone
The following data illustrates the impact of reaction temperature on the enantiomeric excess (% ee) of the reduction of benzalacetone using an in situ generated p-I-PhO-oxazaborolidine catalyst.
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 0 | 73 |
| -20 | 78 |
| -40 | 84 |
| -60 | 63 |
| Data suggests an optimal temperature exists for maximizing enantioselectivity.[6] |
Table 2: Comparison of Borane Sources in the Asymmetric Reduction of Acetophenone (B1666503)
This table compares the enantioselectivity of the CBS reduction of acetophenone using different borane-THF solutions.
| Borane-THF Stabilizer | Enantiomeric Excess (% ee) |
| 0.005M NaBH₄ | 95.5 |
| 0.005M 1,2,2,6,6-pentamethylpiperidine (PMP) | 97.0 |
| 0.005M N-isopropyl-N-methyl-tert-butylamine (NIMBA) | 97.2 |
| Amine-stabilized borane-THF solutions can lead to improved enantioselectivity.[4] |
IV. Experimental Protocols
Protocol 1: In Situ Asymmetric Reduction of Acetophenone
This protocol describes the catalytic asymmetric reduction of acetophenone using an in situ generated B-methoxy-oxazaborolidine catalyst.[2]
Materials:
-
Acetophenone
-
(S)-1,1-diphenylprolinol
-
Trimethylborate
-
Borane–THF solution (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add (S)-1,1-diphenylprolinol (28 mg, 0.11 mmol, 0.055 equiv.).
-
Add 1 mL of anhydrous THF and 12.5 µL (0.11 mmol, 0.055 equiv.) of trimethylborate at room temperature. Stir this solution for 30 minutes.
-
Add another 1 mL of anhydrous THF, followed by 2 mL (2 mmol, 1 equiv.) of 1 M borane–THF solution.
-
Slowly add a solution of acetophenone (240 mg, 234 µL, 2 mmol, 1 equiv.) in 3 mL of anhydrous THF over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction by the slow addition of 1 mL of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Removal of Boron Impurities by Co-evaporation with Methanol
This protocol details a general procedure for removing boric acid and its esters from a reaction mixture.
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Add a sufficient amount of methanol to dissolve the residue.
-
Concentrate the mixture again under reduced pressure. The methanol will form volatile trimethyl borate with the boron impurities.
-
Repeat steps 2 and 3 two to three more times to ensure the complete removal of boron species.
Protocol 3: Synthesis of (S)-2-Methyl-CBS-oxazaborolidine
This protocol outlines the preparation of the widely used (S)-2-Methyl-CBS-oxazaborolidine catalyst.[7]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in toluene, add methylboronic acid (1.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The resulting solution of the CBS catalyst in toluene can often be used directly in subsequent reactions. Alternatively, the toluene can be removed under reduced pressure to yield the catalyst as a solid, which should be stored under an inert atmosphere.
V. Visualizations
Caption: General experimental workflow for a chiral organoborane-catalyzed reaction.
Caption: Troubleshooting workflow for low enantioselectivity in chiral organoborane reactions.
Caption: Decision tree for the removal of boron impurities during reaction workup.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Why is the borane-THF complex used for hydroboration? - askIITians [askiitians.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Technical Support Center: Scalability of (-)-Diisopinocampheylchloroborane Reactions for Industrial Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-Diisopinocampheylchloroborane (DIP-Cl) in industrial synthesis.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Diisopinocampheylchloroborane (DIP-Cl) and what are its primary industrial applications?
A1: (-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride™, is a highly effective and versatile chiral reducing agent.[1] Its primary industrial application is the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantioselectivity.[1][2] These chiral alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antidepressants like Fluoxetine hydrochloride and asthma medications like Montelukast.[1]
Q2: What are the main advantages of using DIP-Cl in large-scale synthesis?
A2: The main advantages of using DIP-Cl in an industrial setting include:
-
High Enantioselectivity: It consistently delivers high enantiomeric excess (ee), often exceeding 95%, which is critical for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[1]
-
Predictable Stereochemistry: The stereochemical outcome of the reduction is generally predictable based on the chirality of the DIP-Cl reagent used.
-
Cost-Effectiveness for Certain Applications: The starting material for DIP-Cl synthesis, α-pinene, is a relatively inexpensive and readily available natural product.[3] Furthermore, the development of in-situ preparation methods has made its use more economical on an industrial scale.
Q3: What are the key safety considerations when handling DIP-Cl on an industrial scale?
A3: DIP-Cl and other borane (B79455) reagents are highly reactive and require careful handling, especially at scale. Key safety considerations include:
-
Pyrophoric Nature: Borane complexes can be pyrophoric, meaning they can ignite spontaneously in air. Always handle under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: Reductions with boranes are often highly exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaway.
-
Moisture Sensitivity: DIP-Cl reacts violently with water and moisture, releasing flammable hydrogen gas. All equipment must be thoroughly dried, and anhydrous solvents must be used.
-
Quenching Hazards: The quenching of excess borane is also exothermic and generates hydrogen gas. This must be done slowly and with adequate cooling and ventilation.
Q4: Is it better to purchase DIP-Cl or prepare it in-situ for industrial production?
A4: For industrial-scale operations, in-situ preparation of DIP-Cl is often more economical and practical. This approach avoids the need to handle and store the highly sensitive and isolated reagent. The in-situ process typically involves the reaction of a borane source (like borane-dimethyl sulfide (B99878) complex) with α-pinene, followed by the introduction of a chloride source. This method has been shown to provide a reagent that performs equally well as the isolated version.
Troubleshooting Guides
Issue 1: Low Yield of Chiral Alcohol
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using analytical techniques like TLC, GC, or HPLC to ensure the complete consumption of the starting ketone. - Ensure accurate stoichiometry of reagents. An excess of DIP-Cl (typically 1.1-1.5 equivalents) is often used. |
| Product Loss During Work-up | - Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to ensure complete recovery of the product from the aqueous layer.[4] - If the product has some water solubility, consider back-extraction of the aqueous layers. |
| Product Decomposition | - Avoid strongly acidic or basic conditions during workup if the chiral alcohol is sensitive.[4] - Maintain a low temperature during the entire process, including work-up and purification, if the product is thermally labile. |
| Reagent Decomposition | - Use freshly prepared or properly stored DIP-Cl. Borane solutions can degrade over time, especially if exposed to air or moisture. - Ensure the use of high-purity, anhydrous solvents. |
Issue 2: Low Enantioselectivity (% ee)
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Temperature | - Lowering the reaction temperature often leads to higher enantioselectivity. Conduct small-scale experiments to determine the optimal temperature for your specific substrate. |
| Impure Starting Materials | - Ensure the prochiral ketone is of high purity. Impurities can sometimes interfere with the chiral recognition process. - Verify the optical purity of the α-pinene used for in-situ preparation of DIP-Cl. |
| Incorrect Stoichiometry | - While a slight excess of DIP-Cl is common, a large excess can sometimes lead to a decrease in enantioselectivity. Optimize the stoichiometry for your specific reaction. |
| Racemization During Work-up or Purification | - If the chiral alcohol is susceptible to racemization, avoid harsh pH conditions and prolonged exposure to high temperatures during work-up and purification. - Consider purification methods that minimize thermal stress, such as crystallization over distillation if possible. |
| Solvent Effects | - The choice of solvent can influence enantioselectivity. Ethereal solvents like THF and diethyl ether are commonly used and generally give good results. |
Issue 3: Difficult Product Purification
| Possible Cause | Troubleshooting Step |
| Milky/Cloudy Aqueous Layer After Workup | - This is often due to the incomplete hydrolysis of boronate esters.[4] - Stir the biphasic mixture for a longer duration (1-2 hours) at room temperature.[4] - Gentle warming of the mixture (to 30-40°C) can aid hydrolysis.[4] - The addition of a co-solvent like THF can improve solubility and facilitate hydrolysis.[4] |
| Difficulty Separating Chiral Alcohol from Isopinocampheol Byproduct | - Isopinocampheol is a common byproduct from the DIP-Cl reagent. - Diethanolamine (B148213) Work-up: A common and effective method is to treat the reaction mixture with diethanolamine. This forms a stable complex with the boron byproducts, which can then be removed by filtration or extraction.[5] - Oxidative Work-up: An alternative is to oxidize the boron byproducts with hydrogen peroxide under basic conditions. - Crystallization: If the chiral alcohol is a solid, crystallization is an excellent method for purification and can often remove isopinocampheol and other impurities effectively. |
| Formation of Boron-Containing Emulsions | - Emulsions can form during the aqueous work-up. - Addition of brine (saturated NaCl solution) can help to break up emulsions. - Filtration through a pad of celite can also be effective. |
Data Presentation
Table 1: Typical Reaction Parameters for Asymmetric Reduction of Prochiral Ketones with (-)-DIP-Cl
| Parameter | Lab Scale (e.g., 1-10 g) | Industrial Scale (e.g., >1 kg) |
| Stoichiometry (DIP-Cl:Ketone) | 1.1 - 1.5 : 1 | 1.1 - 1.3 : 1 |
| Temperature | -25°C to Room Temperature | -10°C to 10°C (stricter control) |
| Reaction Time | 2 - 24 hours | 4 - 12 hours |
| Typical Solvents | THF, Diethyl Ether | THF, MTBE |
| Typical Yield | 80 - 95% | 85 - 90% |
| Typical Enantiomeric Excess (% ee) | 90 - >99% | 92 - 98% (before final purification) |
Table 2: Comparison of (-)-DIP-Cl and a Biocatalytic Process for the Synthesis of a Montelukast Intermediate
| Feature | (-)-DIP-Cl Reduction | Biocatalytic (KRED) Reduction |
| Scale | Industrial | >200 kg |
| Yield | 85 - 90% | 95% |
| Enantiomeric Excess (% ee) | ~95% (requires recrystallization to >99%) | >99.9% |
| Reagent Loading | Stoichiometric (1.5 equivalents) | Catalytic (3-5% by weight) |
| Purification | Requires removal of boron byproducts and recrystallization | Simplified filtration |
Experimental Protocols
Key Experiment: Industrial Scale Asymmetric Reduction of a Prochiral Ketone
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and equipment. A thorough safety review and risk assessment must be conducted before any scale-up.
1. Reagent Preparation (In-Situ Generation of (-)-DIP-Cl):
-
Charge a dry, inerted reactor with a solution of (-)-α-pinene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0-5°C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) (0.5 equivalents) to the α-pinene solution, maintaining the temperature below 10°C.
-
Age the mixture at 0-5°C for 2-4 hours to allow for the formation of diisopinocampheylborane.
-
Slowly add a solution of anhydrous HCl in THF or another suitable solvent (0.5 equivalents), again maintaining the temperature below 10°C, to form (-)-Diisopinocampheylchloroborane.
2. Asymmetric Reduction:
-
In a separate, dry, and inerted reactor, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to the desired reaction temperature (e.g., -10°C to 0°C).
-
Slowly transfer the in-situ prepared (-)-DIP-Cl solution to the ketone solution, maintaining the reaction temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
3. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to 0-5°C.
-
Slowly and carefully quench the reaction by the addition of methanol. Caution: This is an exothermic process that generates hydrogen gas. Ensure adequate cooling and ventilation.
-
After the initial quench, add a solution of diethanolamine in an appropriate solvent and stir for 1-2 hours to form the boron complex.
-
Filter the resulting slurry to remove the diethanolamine-boron complex.
-
Wash the filter cake with fresh solvent.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
The crude product can then be purified by crystallization or chromatography.
Visualizations
Caption: Experimental workflow for industrial-scale asymmetric reduction using in-situ generated (-)-DIP-Cl.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron removal from industrial effluents - new process - SAITA [saitaimpianti.com]
- 3. US20160340216A1 - Method for removing boron from boron-containing waste water - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Excess of Alcohols: A Comparative Analysis of Chiral Chromatography and Spectroscopic Methods
In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is paramount. For chiral alcohols, which are crucial intermediates and active pharmaceutical ingredients, the precise determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of chiral alcohols, with a focus on chiral chromatography methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—alongside spectroscopic alternatives such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD).
The selection of an appropriate analytical method hinges on various factors including the physicochemical properties of the alcohol, the required sensitivity and accuracy, sample throughput, and available instrumentation. This guide presents a comparative overview of these techniques, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
Comparison of Analytical Methods
The choice of technique for determining the enantiomeric excess of alcohols is a trade-off between speed, sensitivity, resolution, and the need for derivatization. Chiral chromatography offers high-resolution separation, while spectroscopic methods can provide rapid analysis without separation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy with Chiral Solvating Agents | Circular Dichroism (CD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2] | Separation of volatile enantiomers or their derivatives based on their interaction with a chiral stationary phase in a capillary column.[2] | Separation using a supercritical fluid mobile phase (typically CO2) with a chiral stationary phase. Offers faster analysis and is a "greener" alternative.[3] | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences between enantiomeric signals.[2] | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4] |
| Sample Type | Solutions. | Volatile and thermally stable liquids or solutions. Derivatization is often required for alcohols.[5] | Solutions. | Solutions in deuterated solvents. | Solutions. |
| Sample Amount | Typically 1-10 mg.[4] | Typically <1 mg. | Typically 1-10 mg. | Typically 1-10 mg.[4] | Requires lower concentrations, typically in the µM to mM range.[4] |
| Analysis Time | Minutes to an hour. | Minutes. | Generally faster than HPLC.[3] | Minutes. | Seconds to minutes. |
| Resolution | Baseline separation is often achievable.[2] | High resolution is common.[2] | High resolution, often superior to HPLC.[6] | Depends on the chiral solvating agent and magnetic field strength.[2] | No separation of enantiomers. |
| Derivatization | Sometimes required to improve separation or detection.[1][5] | Often required to increase volatility and thermal stability.[5] | Less frequently required than GC. | Not required, but a chiral solvating agent is added.[2] | Can be used with or without derivatization.[7] |
| Instrumentation | HPLC system with a chiral column and detector (e.g., UV, PDA).[2] | Gas chromatograph with a chiral capillary column and detector (e.g., FID).[2] | SFC system with a chiral column and detector (e.g., UV, PDA). | High-field NMR spectrometer.[2] | CD Spectropolarimeter. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed techniques for the analysis of chiral alcohols.
Chiral HPLC is a widely used and robust technique for the separation and quantification of enantiomers. The direct method using a chiral stationary phase (CSP) is often preferred for its simplicity.[1]
Protocol for Direct Enantioseparation of a Chiral Alcohol (e.g., 1-phenylethanol):
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). The ratio may be optimized for specific alcohols.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral GC is highly effective for volatile and thermally stable alcohols. Derivatization is often employed to improve volatility and peak shape.[5]
Protocol for Enantioseparation of a Chiral Alcohol (e.g., 2-butanol) after Derivatization:
-
Derivatization (Acetylation):
-
In a vial, mix the chiral alcohol (1 mmol), acetic anhydride (B1165640) (1.5 mmol), and a catalytic amount of pyridine.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, add water to quench the excess acetic anhydride.
-
Extract the resulting ester with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and use the solution for GC analysis.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one based on modified cyclodextrins (e.g., CP-Chirasil-DEX CB).
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio).
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric ester peaks.
Chiral SFC is a powerful technique that often provides faster separations and uses less organic solvent than HPLC.[3][8]
Protocol for Enantioseparation of a Chiral Alcohol:
-
Instrumentation: Supercritical Fluid Chromatography system with a UV-Vis detector.
-
Column: A chiral stationary phase column suitable for SFC, such as Chiralpak® IC.
-
Mobile Phase: Supercritical CO₂ with a modifier, typically an alcohol like methanol (B129727) or ethanol (B145695) (e.g., CO₂/Methanol 85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a wavelength where the alcohol has sufficient absorbance.
-
Sample Preparation: Dissolve the alcohol sample in the modifier solvent.
-
Data Analysis: The enantiomeric excess is determined by the relative peak areas of the two enantiomers.
NMR spectroscopy with the aid of a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[2]
Protocol for ee Determination using a Chiral Solvating Agent:
-
Materials: High-field NMR spectrometer, deuterated solvent (e.g., CDCl₃), chiral alcohol sample, and a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral alcohol (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the alcohol.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. The interaction with the CSA should induce separate signals for at least one proton in each enantiomer.
-
Data Analysis: Integrate the distinct signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.
Circular Dichroism measures the differential absorption of circularly polarized light by chiral molecules and can be used to determine enantiomeric excess by creating a calibration curve.[7][9]
Protocol for ee Determination using CD Spectroscopy:
-
Instrumentation: A Circular Dichroism spectropolarimeter.
-
Sample Preparation:
-
Prepare a series of standard solutions with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100 of the two enantiomers) at a constant total concentration in a suitable solvent.
-
Prepare a solution of the unknown sample at the same total concentration.
-
-
Data Acquisition:
-
Record the CD spectrum for each standard solution and the unknown sample over a suitable wavelength range.
-
Identify a wavelength with a strong CD signal (a Cotton effect).
-
-
Data Analysis:
-
Measure the ellipticity (in millidegrees) at the chosen wavelength for each standard.
-
Create a calibration curve by plotting the measured ellipticity against the known enantiomeric excess.
-
Determine the enantiomeric excess of the unknown sample by interpolating its measured ellipticity on the calibration curve.
-
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical techniques discussed.
Caption: General workflow for determining enantiomeric excess using chiral chromatography.
Caption: Workflow for ee determination using NMR spectroscopy with a chiral solvating agent.
Caption: Workflow for ee determination using Circular Dichroism spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An exciton-coupled circular dichroism protocol for the determination of identity, chirality, and enantiomeric excess of chiral secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Chiral HPLC Methods for Products of Asymmetric Reduction
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (e.e.) is a critical step in evaluating the success of a chiral transformation. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering robust, reliable, and reproducible separation of enantiomers. This guide provides a comprehensive comparison of chiral HPLC methods tailored for the analysis of chiral alcohols, the common products of asymmetric ketone reduction.
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, yielding valuable chiral secondary alcohols that are key building blocks for pharmaceuticals and other biologically active molecules.[1][2] Various methods, including the use of chiral boranes, biocatalysis with ketone reductases, and catalytic hydrogenation with chiral metal complexes, are employed to achieve high enantioselectivity.[1][3] Once the synthesis is complete, a reliable analytical method is required to determine the enantiomeric purity of the product.
Direct vs. Indirect Chiral HPLC Methods
There are two primary strategies for separating enantiomers by HPLC:
-
Direct Method: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers and resulting in their separation.[4][5] Polysaccharide-based CSPs are particularly versatile and widely used for the separation of a broad range of chiral compounds, including alcohols.[4][6]
-
Indirect Method: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[4] While effective, this method requires an additional reaction step and the availability of a suitable CDA.
Due to its simplicity and broad applicability, this guide will focus on the direct method using Chiral Stationary Phases.
Comparison of Chiral Stationary Phases for Chiral Alcohol Separation
The selection of the appropriate CSP is the most critical factor in developing a successful chiral HPLC separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, have proven to be highly effective for the separation of a wide variety of chiral alcohols. The most well-known brands for these columns are Chiralcel® and Chiralpak®.
Below is a comparison of the performance of several common polysaccharide-based CSPs for the separation of various chiral secondary alcohols.
| Analyte (Chiral Alcohol) | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Reference |
| 1-Phenylethanol (B42297) | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | t1: 8.5, t2: 9.8 | 2.1 | 1.18 | [7] |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | t1: 7.2, t2: 8.1 | 1.8 | 1.15 | [7] | |
| 1-(4-Chlorophenyl)ethanol | Chiralcel® OD-H | n-Hexane/Isopropanol (95:5) | 0.8 | t1: 10.2, t2: 11.5 | 2.3 | 1.21 | [1] |
| Chiralpak® AD-H | n-Hexane/Isopropanol (95:5) | 0.8 | t1: 9.1, t2: 10.0 | 1.9 | 1.17 | [1] | |
| Propranolol | Chiralpak® IA | n-Heptane/Ethanol/Diethylamine (80:20:0.1) | 1.0 | t1: 9.8, t2: 11.2 | 2.5 | 1.25 | [4] |
| Chiralcel® OD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | t1: 12.5, t2: 14.8 | 3.1 | 1.35 | [7] | |
| Fluoxetine (B1211875) | Chiralcel® OD-H | Hexane/Isopropanol/Diethyl amine (98/2/0.2) | 1.0 | k'1: 2.89, k'2: 3.33 | 1.63 | 1.15 | [7] |
| Chiralpak® AD-H | Hexane/Isopropanol/Diethyl amine (98/2/0.2) | 1.0 | k'1: 1.25, k'2: 1.45 | 1.58 | 1.16 | [7] | |
| Cyclobond І 2000 DM | Hexane/Isopropanol/Diethyl amine (98/2/0.2) | 1.0 | k'1: 3.12, k'2: 3.89 | 2.55 | 1.25 | [7] |
Note: Retention times (t1, t2) are for the two enantiomers. Retention factors (k') are also reported in some cases. The resolution factor (Rs) is a measure of the degree of separation between the two enantiomer peaks (a value > 1.5 indicates baseline separation). The selectivity factor (α) is the ratio of the retention factors of the two enantiomers.
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal separation. The following protocols outline a general workflow for the chiral HPLC analysis of products from asymmetric reduction.
Asymmetric Reduction of a Prochiral Ketone (Example: Acetophenone)
This protocol is a generalized representation of a catalytic asymmetric reduction.
Materials:
-
Chiral catalyst (e.g., (R)-CBS-oxazaborolidine)
-
Reducing agent (e.g., Borane-dimethyl sulfide (B99878) complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., Methanol, 1M HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the chiral catalyst in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for a specified time.
-
Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chiral HPLC Analysis of the Resulting 1-Phenylethanol
Materials:
-
Purified 1-phenylethanol from the reaction
-
Racemic 1-phenylethanol standard
-
HPLC grade solvents (e.g., n-Hexane, Isopropanol)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg) in the HPLC mobile phase (e.g., 1 mL of n-Hexane/Isopropanol) to prepare a stock solution. Filter the solution through a 0.45 µm syringe filter before injection. Prepare a similar solution of the racemic standard.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm that the column is providing good separation.
-
Inject the sample from the asymmetric reduction reaction.
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
-
Enantiomeric Excess (e.e.) Calculation: The e.e. is calculated using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Visualizing the Workflow
The overall process from asymmetric synthesis to the determination of enantiomeric excess can be visualized as a logical workflow.
Caption: Workflow from asymmetric reduction to chiral HPLC analysis.
Logical Relationships in Method Development
The choice of the chiral HPLC method is intrinsically linked to the properties of the analyte. The following diagram illustrates the decision-making process for selecting a suitable chiral column and developing the analytical method.
Caption: Decision process for chiral HPLC method development.
By following a systematic approach to both the synthesis and the subsequent analysis, researchers can confidently and accurately determine the enantiomeric purity of their asymmetrically synthesized chiral alcohols. The data and protocols presented in this guide offer a solid foundation for selecting the appropriate chiral HPLC method and optimizing it for specific applications.
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Diisopinocampheylchloroborane and Oxazaborolidine Catalysts (CBS Reagents) in Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity. Among the plethora of available methods, boron-based reagents have distinguished themselves through their high efficacy and selectivity. This guide provides a detailed, objective comparison of two prominent classes of reagents for asymmetric ketone reduction: the stoichiometric chiral reducing agent, (-)-Diisopinocampheylchloroborane (Ipc₂BCl), and the catalytic oxazaborolidine systems, commonly known as Corey-Bakshi-Shibata (CBS) reagents.
At a Glance: Ipc₂BCl vs. CBS Reagents
| Feature | (-)-Diisopinocampheylchloroborane (Ipc₂BCl) | Oxazaborolidine Catalysts (CBS Reagents) |
| Reagent Type | Stoichiometric Chiral Reducing Agent | Chiral Catalyst |
| Chiral Source | α-Pinene | Chiral amino alcohols (e.g., proline derivatives) |
| Mechanism | Intramolecular hydride transfer from the isopinocampheyl ligand via a six-membered boat-like transition state.[1] | Intermolecular hydride transfer from a borane (B79455) source, coordinated to the catalyst and the substrate.[2][3] |
| Substrate Scope | Particularly effective for aryl alkyl ketones and sterically hindered ketones.[1][4] | Broad substrate scope including aryl alkyl, dialkyl, and α,β-unsaturated ketones.[5] |
| Enantioselectivity | Generally provides very high enantioselectivity.[1] | Typically yields high to excellent enantioselectivity.[3] |
| Advantages | High enantiomeric excesses, predictable stereochemistry. | Catalytic nature leads to higher atom economy and lower waste.[3] |
| Disadvantages | Stoichiometric use of a chiral reagent can be costly and generate significant waste. | Sensitivity to moisture and air; requires anhydrous conditions.[6] |
Performance Data: A Comparative Analysis
The following tables summarize the performance of (-)-Ipc₂BCl and CBS reagents in the asymmetric reduction of representative prochiral ketones. The data has been compiled to provide a comparative overview under various reported conditions.
Table 1: Asymmetric Reduction of Acetophenone
| Reagent/Catalyst | Stoichiometry/Loading | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (-)-Ipc₂BCl | Stoichiometric | - | THF | -25 | 98 | 98 (R) | [1] |
| (S)-Me-CBS | 10 mol% | BH₃·THF | THF | 23 | 98 | 97 (R) | [7] |
Table 2: Asymmetric Reduction of Propiophenone
| Reagent/Catalyst | Stoichiometry/Loading | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (-)-Ipc₂BCl | Stoichiometric | - | THF | -25 | 98 | 98 (R) | [1] |
| (S)-Me-CBS | 10 mol% | BH₃·THF | THF | 25 | - | 96 (R) |
Table 3: Asymmetric Reduction of α-Tetralone
| Reagent/Catalyst | Stoichiometry/Loading | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (-)-Ipc₂BCl | Stoichiometric | - | THF | -25 | 95 | 87 (S) | [1] |
| (S)-Me-CBS | 10 mol% | BH₃·THF | THF | 23 | 95 | 97 (R) | [7] |
Experimental Protocols
General Considerations
All reactions involving boron reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use.
Asymmetric Reduction of a Ketone with (-)-Diisopinocampheylchloroborane ((-)-Ipc₂BCl)
This protocol is a general procedure for the reduction of a prochiral ketone.
Materials:
-
(-)-Diisopinocampheylchloroborane ((-)-Ipc₂BCl)
-
Prochiral ketone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methanol
-
Pentane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of (-)-Ipc₂BCl (1.1 equivalents) in anhydrous diethyl ether is cooled to -25 °C under a nitrogen atmosphere.
-
A solution of the prochiral ketone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of (-)-Ipc₂BCl.
-
The reaction mixture is stirred at -25 °C for the time determined by TLC or GC analysis for the complete consumption of the starting material (typically 3-7 hours).
-
The reaction is quenched by the addition of diethanolamine (2.2 equivalents) and the mixture is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
Pentane is added to the residue to precipitate the diethanolamine adduct. The mixture is stirred for 15 minutes.
-
The solid is removed by filtration and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Reduction of a Ketone with an Oxazaborolidine Catalyst (CBS Reduction)
This protocol outlines a general procedure for the CBS reduction of a prochiral ketone.
Materials:
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (0.6-1.0 M solution)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.05-0.1 equivalents) in anhydrous THF under a nitrogen atmosphere, a solution of borane-dimethyl sulfide complex (0.6-1.0 equivalents) is added dropwise at room temperature.
-
The mixture is stirred for 10-15 minutes.
-
The solution is then cooled to the desired temperature (typically between -78 °C and room temperature).
-
A solution of the prochiral ketone (1.0 equivalent) in anhydrous THF is added dropwise over a period of 15-30 minutes.
-
The reaction is stirred at the same temperature until complete consumption of the ketone is observed by TLC or GC analysis (typically 1-2 hours).
-
The reaction is carefully quenched by the slow, dropwise addition of methanol.
-
The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether or ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.
Mechanistic Overview & Key Decision Factors
The choice between (-)-Ipc₂BCl and a CBS catalyst is often dictated by the specific substrate, desired scale, and economic considerations. The following diagrams illustrate the mechanistic pathways and a logical workflow for selecting the appropriate reagent.
Caption: Decision workflow for selecting between Ipc₂BCl and CBS reagents.
Caption: Mechanism of (-)-Ipc₂BCl reduction.
Caption: Catalytic cycle of the CBS reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Enantioselective Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its biological activity. For decades, (-)-B-chlorodiisopinocampheylborane, commonly known as (-)-DIP-Chloride, has been a widely used stoichiometric reagent for this purpose. However, the demand for more efficient, versatile, and sustainable synthetic methods has driven the development of numerous catalytic alternatives. This guide provides an objective comparison of the leading alternatives to (-)-DIP-Chloride, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Introduction to (-)-DIP-Chloride and the Need for Alternatives
(-)-DIP-Chloride is a chiral borane (B79455) reagent derived from (+)-α-pinene. Its utility stems from its ability to deliver a hydride to one face of a ketone with a predictable stereochemical outcome, often with high enantioselectivity. The reaction proceeds through a six-membered ring transition state, where steric interactions between the bulky isopinocampheyl groups and the substituents of the ketone dictate the facial selectivity.
Despite its successes, (-)-DIP-Chloride has several limitations:
-
Stoichiometric Nature: The reaction requires at least a stoichiometric amount of the chiral reagent, which is atom-inefficient and can lead to purification challenges.[1][2]
-
Substrate Scope: While effective for many aralkyl ketones, its performance with sterically hindered or certain functionalized ketones can be suboptimal.[3][4]
-
Work-up: The boron-containing byproducts often necessitate a specific work-up procedure.
These drawbacks have spurred the development of catalytic systems that offer higher efficiency, broader applicability, and improved environmental credentials. This guide will focus on three prominent alternatives: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reductions.
Comparison of Key Performance Metrics
The following table summarizes the performance of (-)-DIP-Chloride and its alternatives in the enantioselective reduction of a common benchmark substrate, acetophenone (B1666503).
| Method | Reagent/Catalyst | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| (-)-DIP-Chloride | (-)-Ipc₂BCl | - | -25 | 72 | 98 | 96 |
| CBS Reduction | (R)-2-Me-CBS | BH₃·SMe₂ | -20 | 0.5 | 95 | 97 |
| Noyori Hydrogenation | RuCl₂[(S)-BINAP][(S,S)-DPEN] | H₂ (10 atm) | 25 | 12 | >99 | >99 |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (B130326) | 30 | 24 | >95 | >99 |
In-Depth Analysis of Alternatives
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·SMe₂ or catecholborane).[5][6][7] This method is one of the most reliable and widely used catalytic alternatives to stoichiometric chiral boranes.
Mechanism of Action: The oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor. The catalyst then coordinates to the ketone's carbonyl oxygen, orienting the substrate for a highly face-selective intramolecular hydride transfer via a six-membered ring transition state.[8]
Experimental Protocol: CBS Reduction of Acetophenone
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.1 mmol) at room temperature.
-
The mixture is stirred for 15 minutes and then cooled to -20 °C.
-
A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise over 10 minutes.
-
The reaction is monitored by TLC. Upon completion (typically within 30 minutes), the reaction is quenched by the slow addition of methanol (B129727) (2 mL).
-
The mixture is warmed to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford (R)-1-phenylethanol.
Noyori Asymmetric Hydrogenation
Professor Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001 for his work on catalytic asymmetric hydrogenation.[9] This powerful method can be performed using either hydrogen gas or through transfer hydrogenation, employing readily available hydrogen donors like isopropanol or formic acid.[10][11] The catalysts are typically ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP.[12][13]
Mechanism of Action: The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The hydride is then transferred to the carbonyl carbon through a pericyclic transition state. The chirality of the ligand environment dictates the facial selectivity of the hydride transfer.[14]
Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation of Acetophenone
-
A mixture of [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in a 5:2 mixture of formic acid and triethylamine (B128534) (1 mL) is stirred at room temperature for 10 minutes to form the active catalyst.
-
Acetophenone (1.0 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at 28 °C and monitored by GC.
-
Upon completion, the mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield (R)-1-phenylethanol.
Biocatalytic Reduction
Biocatalysis has emerged as a powerful and environmentally friendly ("green") alternative for enantioselective synthesis.[15][16] Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH).[17][18] These reactions often use inexpensive and readily available co-substrates like isopropanol for cofactor regeneration.[19]
Mechanism of Action: The ketone binds to the active site of the enzyme, where a hydride is transferred from a cofactor (typically NADH or NADPH). The three-dimensional structure of the active site precisely orients the substrate, leading to extremely high enantioselectivity. The consumed cofactor is regenerated in situ by a coupled reaction, for example, the oxidation of a sacrificial alcohol like isopropanol to acetone.
Experimental Protocol: Biocatalytic Reduction of a Prochiral Ketone
-
A ketoreductase (e.g., KRED-NADH-110) and NAD⁺ are dissolved in a phosphate (B84403) buffer (pH 7.0).
-
Isopropanol is added as the co-substrate for cofactor regeneration.
-
The prochiral ketone is added to the mixture.
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C).
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the chiral alcohol.
Conclusion: Selecting the Right Alternative
The choice of a suitable alternative to (-)-DIP-Chloride depends on several factors, including the specific substrate, desired scale of the reaction, cost considerations, and available equipment.
-
CBS Reduction is a highly versatile and predictable method that is well-suited for a wide range of ketones and is amenable to both lab-scale and larger-scale synthesis.[20][21]
-
Noyori Asymmetric Hydrogenation offers exceptional enantioselectivity and is highly atom-economical, particularly when using hydrogen gas.[9][22] The transfer hydrogenation variant avoids the need for high-pressure equipment, making it more accessible.[5][23]
-
Biocatalytic Reduction represents the "greenest" approach, operating under mild conditions with high selectivity.[24][25] The commercial availability of KRED libraries has made this technology increasingly accessible for screening and process development.[19]
For researchers and professionals in drug development, moving beyond traditional stoichiometric reagents like (-)-DIP-Chloride to these catalytic alternatives can offer significant advantages in terms of efficiency, sustainability, and overall process robustness. This guide provides a starting point for exploring these powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cnls.lanl.gov [cnls.lanl.gov]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. insuf.org [insuf.org]
- 21. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 22. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions - ProQuest [proquest.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to (-)- and (+)-Diisopinocampheylchloroborane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for reagents that afford high enantioselectivity is paramount. Among the arsenal (B13267) of chiral reducing agents, (-)- and (+)-Diisopinocampheylchloroborane, commonly known as DIP-Chloride, have established themselves as powerful tools for the stereoselective reduction of prochiral ketones to chiral secondary alcohols. This guide provides a comprehensive comparison of the (-) and (+) enantiomers of DIP-Chloride, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Performance Comparison
(-)- and (+)-DIP-Chloride are derived from (+)-α-pinene and (-)-α-pinene, respectively. The defining characteristic of these reagents is their ability to deliver a hydride to a specific face of a prochiral ketone, resulting in the formation of a single enantiomer of the corresponding alcohol with high fidelity. The choice between the (-) and (+) enantiomer of DIP-Chloride directly dictates the stereochemical outcome of the reduction, yielding the (S)- or (R)-alcohol, respectively, for many common substrates.[1]
The enantioselectivity and yield of the reduction are influenced by the substrate's steric and electronic properties. DIP-Chloride is particularly effective for the reduction of aryl alkyl ketones, α-hindered ketones, and α-haloalkyl ketones, often providing enantiomeric excesses (ee) exceeding 90%.[2]
Data Presentation
The following table summarizes the performance of (-)- and (+)-DIP-Chloride in the asymmetric reduction of various prochiral ketones. The data for (+)-DIP-Chloride is inferred from the principle that it provides the opposite enantiomer with comparable efficiency to (-)-DIP-Chloride.
| Substrate (Ketone) | Reagent | Product Alcohol Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (-)-DIP-Chloride | (S)-1-Phenylethanol | 98 | >99 | [2] |
| (+)-DIP-Chloride | (R)-1-Phenylethanol | ~98 | ~>99 | Inferred | |
| 2',4'-Difluoroacetophenone | (-)-DIP-Chloride | (S)-1-(2,4-Difluorophenyl)ethanol | 95 | 98 | [2] |
| (+)-DIP-Chloride | (R)-1-(2,4-Difluorophenyl)ethanol | ~95 | ~98 | Inferred | |
| 1-Tetralone | (-)-DIP-Chloride | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 85 | 96 | [2] |
| (+)-DIP-Chloride | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | ~85 | ~96 | Inferred | |
| 2-Chloroacetophenone | (-)-DIP-Chloride | (S)-2-Chloro-1-phenylethanol | 92 | 97 | [2] |
| (+)-DIP-Chloride | (R)-2-Chloro-1-phenylethanol | ~92 | ~97 | Inferred | |
| 3-Chloropropiophenone | (-)-DIP-Chloride | (S)-1-Phenyl-3-chloropropan-1-ol | 88 | 98 | [2] |
| (+)-DIP-Chloride | (R)-1-Phenyl-3-chloropropan-1-ol | ~88 | ~98 | Inferred |
Experimental Protocols
Synthesis of (-)- and (+)-Diisopinocampheylchloroborane
Materials:
-
(+)-α-pinene or (-)-α-pinene
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous diethyl ether or THF
-
Hydrogen chloride (gas or solution in diethyl ether)
Procedure:
-
To a stirred solution of (+)-α-pinene (2.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, slowly add borane-dimethyl sulfide complex (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. A white precipitate of diisopinocampheylborane (B13816774) will form.
-
Cool the mixture back to 0 °C and bubble dry hydrogen chloride gas through the suspension until the solid dissolves completely. Alternatively, a solution of HCl in diethyl ether can be added.
-
The resulting clear solution is (-)-Diisopinocampheylchloroborane, which can be used directly or stored under nitrogen.
-
To synthesize (+)-Diisopinocampheylchloroborane, follow the same procedure using (-)-α-pinene.
General Protocol for Asymmetric Ketone Reduction
Materials:
-
(-)- or (+)-Diisopinocampheylchloroborane solution
-
Prochiral ketone
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the prochiral ketone (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -25 °C in a cryocool or a dry ice/acetone bath.
-
Slowly add the solution of (-)- or (+)-DIP-Chloride (1.1-1.2 equivalents) to the stirred ketone solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, add diethanolamine (2.0 equivalents) to the mixture and stir for 30 minutes at room temperature. This precipitates the boron complex.
-
Add pentane or hexane to the mixture to further precipitate the boron complex and stir for 15 minutes.
-
Filter the mixture through a pad of celite and wash the filter cake with fresh pentane or hexane.
-
The filtrate contains the chiral alcohol. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Mandatory Visualizations
Reaction Mechanism
The asymmetric reduction of a prochiral ketone with DIP-Chloride is believed to proceed through a six-membered, boat-like transition state. The steric bulk of the isopinocampheyl groups on the boron atom effectively blocks one face of the ketone, forcing the hydride transfer to occur from the less hindered face. This steric control is the basis for the high enantioselectivity observed.
Caption: Proposed boat-like transition state for the asymmetric reduction of a ketone with DIP-Chloride.
Experimental Workflow
The overall process, from the synthesis of the DIP-Chloride reagent to the final isolation of the chiral alcohol, can be visualized as a streamlined workflow.
References
A Researcher's Guide to Validating Stereochemical Outcomes of Reduction Reactions
For researchers, scientists, and drug development professionals, the precise determination of the stereochemical outcome of a reduction reaction is a critical step in ensuring the efficacy, safety, and novelty of a synthesized molecule. This guide provides a comprehensive comparison of three primary analytical techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
The control and confirmation of stereochemistry are paramount in the pharmaceutical industry, where different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Validating the stereochemical outcome of a reduction reaction, a common transformation in organic synthesis, is therefore not merely an academic exercise but a crucial aspect of quality control and regulatory compliance. This guide offers an objective comparison of the performance of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for a given research need.
Comparative Analysis of Key Performance Metrics
The choice of an analytical method for stereochemical validation is often a balance between the desired level of structural detail, sample availability, and throughput requirements. The following table summarizes the key performance metrics for X-ray Crystallography, NMR Spectroscopy (specifically Mosher's method), and Chiral HPLC.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Analysis of the differential chemical shifts in the NMR spectra of diastereomeric derivatives (e.g., Mosher's esters). | Physical separation of enantiomers based on their differential interactions with a chiral stationary phase. |
| Information Provided | Unambiguous absolute configuration of a single enantiomer. | Absolute configuration and enantiomeric excess (ee). | Enantiomeric excess (ee) and separation of enantiomers. |
| Sample State | Solid (single crystal). | Solution. | Solution. |
| Sample Amount | Micrograms to milligrams. | Milligrams.[1] | Micrograms to milligrams. |
| Accuracy | Considered the "gold standard" for absolute configuration determination. The Flack parameter provides a measure of confidence in the assignment.[2][3] | High for ee determination (errors can be <1% with careful integration).[1] | High for ee determination (recovery values typically between 90-110%).[4] |
| Precision (%RSD) | Not applicable in the traditional sense. | ≤2% for ee determination.[5] | ≤2% for ee determination.[5] |
| Limit of Detection (LOD) | Not applicable. | Dependent on the analyte and NMR field strength. | Can be in the µg/mL range for the minor enantiomer.[5][6] |
| Limit of Quantification (LOQ) | Not applicable. | Dependent on the analyte and NMR field strength. | Can be in the µg/mL range for the minor enantiomer.[5][6] |
| Analysis Time | Days to weeks (including crystallization). | 4-6 hours of active effort over 1-2 days for derivatization and analysis. | Minutes to an hour per sample after method development. |
Decision-Making Workflow for Stereochemical Analysis
The selection of an appropriate analytical technique is a critical step in the validation process. The following workflow diagram illustrates a logical approach to this decision-making process based on the nature of the reduction product and the specific analytical requirements.
Detailed Experimental Protocols
X-ray Crystallography
Principle: Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, providing unambiguous evidence of its absolute configuration.[7] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be constructed.
Methodology:
-
Crystal Growth: High-quality single crystals of the analyte are required. This is often the most challenging and time-consuming step. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: To determine the absolute configuration, anomalous dispersion effects are utilized.[8] This is particularly effective when the molecule contains atoms heavier than oxygen. The Flack parameter is calculated to provide a statistical measure of the correctness of the assigned absolute configuration; a value close to zero with a small standard uncertainty indicates a high level of confidence.[2][3]
NMR Spectroscopy: Mosher's Method
Principle: Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[9] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons in the two diastereomers, which can be analyzed to deduce the absolute stereochemistry.[10]
Methodology:
-
Derivatization: The chiral alcohol is reacted separately with both (R)- and (S)-MTPA chloride (or another activated form of Mosher's acid) to form the corresponding (R)- and (S)-Mosher's esters. It is crucial that these reactions go to completion to avoid kinetic resolution.
-
NMR Data Acquisition: 1H NMR spectra are acquired for both diastereomeric esters. It is important to ensure that all signals can be unambiguously assigned, which may require 2D NMR techniques such as COSY and HSQC.
-
Data Analysis: The chemical shifts (δ) of the protons on either side of the newly formed stereocenter are compared between the two diastereomeric spectra. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
Configuration Assignment: According to the established model for Mosher's esters, protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating this pattern with the known stereochemistry of the (R)- and (S)-MTPA reagents, the absolute configuration of the chiral alcohol can be determined. The enantiomeric excess can be determined by integrating the signals of the two diastereomers in the NMR spectrum of a single derivatized sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11][12] The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric excess.
Methodology:
-
Column and Mobile Phase Selection: The choice of the CSP is critical for achieving separation. Polysaccharide-based CSPs are widely used for their broad applicability.[11] The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is optimized to achieve good resolution and peak shape.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a known concentration. The solution should be filtered before injection to prevent clogging of the column.
-
Chromatographic Analysis: The sample is injected onto the chiral HPLC column, and the enantiomers are separated as they pass through the column. A detector, typically a UV detector, is used to monitor the elution of the compounds.
-
Data Analysis: The retention times of the two enantiomer peaks are recorded. The peak areas are integrated, and the enantiomeric excess (ee) is calculated using the following formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Conclusion
The validation of the stereochemical outcome of a reduction reaction is a critical aspect of modern chemical research and drug development. X-ray crystallography provides the most definitive determination of absolute configuration, but its requirement for high-quality single crystals can be a significant bottleneck. NMR spectroscopy, particularly through methods like Mosher's, offers a versatile solution-phase alternative for determining both absolute configuration and enantiomeric excess. Chiral HPLC is the workhorse for the accurate and precise quantification of enantiomeric excess and is also amenable to preparative-scale separations. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to confidently and accurately validate the stereochemical integrity of their synthesized molecules.
References
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. uma.es [uma.es]
- 5. dujps.com [dujps.com]
- 6. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Unraveling the Transition State of DIP-Chloride Reductions: A Computational and Experimental Comparison
A deep dive into the computational modeling of the transition state in DIP-Chloride reductions reveals a well-accepted six-membered, boat-like structure that dictates the stereochemical outcome of these reactions. This guide provides a comparative analysis of the computational models and experimental findings, offering valuable insights for researchers, scientists, and drug development professionals in the field of asymmetric synthesis.
B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride, is a widely used chiral reducing agent for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. The stereoselectivity of this reaction is rationalized by a proposed transition state model where the ketone coordinates to the boron atom, followed by an intramolecular hydride transfer from the isopinocampheyl group to the carbonyl carbon.
The Six-Membered Boat-Like Transition State Model
Computational studies and mechanistic proposals consistently point towards a six-membered, boat-like transition state for the reduction of ketones with DIP-Chloride.[1][2] In this model, the boron atom, the chlorine atom, the carbonyl oxygen and carbon, and the transferring hydride and its adjacent carbon from the isopinocampheyl ligand form the six-membered ring. The steric bulk of the isopinocampheyl groups on the boron reagent plays a crucial role in directing the approach of the ketone, leading to the observed enantioselectivity. The larger substituent on the ketone preferentially orients itself away from the bulky isopinocampheyl groups to minimize steric hindrance, thus favoring the formation of one enantiomer of the alcohol product.
A tentative mechanism has also been proposed for the reduction of perfluoroalkyl ketones, which are effectively reduced by DIP-Chloride to yield alcohols with high enantiomeric excess.[1]
Alternative Computational Models: A Comparison with CBS Reagents
While DIP-Chloride operates as a stoichiometric reagent, catalytic systems such as the Corey-Bakshi-Shibata (CBS) reduction offer an alternative approach to enantioselective ketone reductions.[3][4] The transition state for the CBS reduction also involves a six-membered ring, but it is formed between the ketone, the boron of the oxazaborolidine catalyst, and a coordinated borane (B79455) molecule which acts as the hydride source.[3]
Computational studies, often employing Density Functional Theory (DFT), are instrumental in comparing the energetics and geometries of the transition states for different reagents.[5][6] These studies can elucidate the subtle electronic and steric factors that govern the efficiency and selectivity of each system. For instance, while both DIP-Chloride and CBS reagents provide high levels of enantioselectivity, the nature of the active species and the reaction kinetics differ significantly.
Experimental Data Supporting the Transition State Model
Extensive experimental data, primarily in the form of enantiomeric excess (ee%) values for a wide range of ketone substrates, substantiates the proposed transition state model for DIP-Chloride reductions.[1][7] The observed stereochemical outcomes consistently align with the predictions based on the steric interactions within the boat-like transition state assembly. For example, the reduction of various aryl alkyl ketones, alpha-keto esters, and perfluoroalkyl ketones with DIP-Chloride has been shown to produce the corresponding chiral alcohols with high enantiopurity.[1][7][8]
One study has specifically focused on the experimental determination of the transition state for the DIP-Chloride reduction, providing valuable quantitative data to benchmark computational models.[9]
Quantitative Comparison of Reduction of Prochiral Ketones
| Reagent | Substrate | Product Enantiomeric Excess (ee%) | Reference |
| (-)-DIP-Chloride | Aryl Alkyl Ketones | High | [10] |
| (-)-DIP-Chloride | α-Keto Esters | 82 to >99% | [7] |
| (-)-DIP-Chloride | Perfluoroalkyl Acetylenic Ketones | 92 to >99% | [8] |
| (-)-DIP-Chloride | 2,2,2-Trifluoroacetophenone | 90% | [8] |
| CBS Catalyst | Acetophenone | High | [4] |
Experimental Protocols
General Procedure for the Asymmetric Reduction of a Prochiral Ketone with (-)-DIP-Chloride:
Note: This is a generalized protocol and specific conditions may vary depending on the substrate.
-
A solution of the prochiral ketone in an anhydrous solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically between -78 °C and 0 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of (-)-DIP-Chloride in the same solvent is added dropwise to the ketone solution with stirring.
-
The reaction mixture is stirred at the low temperature for a period of time, monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of a suitable reagent, such as methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the chiral alcohol.
-
The enantiomeric excess of the product is determined by a chiral analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing the Computational Workflow
The following diagram illustrates a typical computational workflow for modeling the transition state of a DIP-Chloride reduction.
Caption: Computational workflow for modeling the DIP-Chloride reduction transition state.
This guide provides a comprehensive overview of the computational and experimental approaches to understanding the transition state of DIP-Chloride reductions. By combining theoretical calculations with empirical data, researchers can gain a deeper understanding of the factors that control the stereoselectivity of this important reaction, paving the way for the rational design of new and improved chiral catalysts for asymmetric synthesis.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Modern Chiral Reducing Agents for Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. The choice of a chiral reducing agent is paramount, directly influencing the enantiomeric excess (ee), yield, and substrate scope of the transformation. This guide provides an objective comparison of the performance of three major classes of modern chiral reducing agents: organocatalysts (specifically Corey-Bakshi-Shibata reagents), transition metal catalysts (exemplified by Noyori's ruthenium-based systems), and biocatalysts (ketoreductases).
Performance Comparison
The following tables summarize the performance of these key chiral reducing systems in the asymmetric reduction of acetophenone (B1666503), a common benchmark substrate. This allows for a direct comparison of their efficacy under optimized conditions.
Table 1: Organocatalytic Reduction of Acetophenone using CBS Reagents
| Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| (S)-Me-CBS (10) | Borane-THF | THF | 23 | 97 | 96 | R | [1] |
| (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | -30 to 0 | >90 | >95 | S | [1] |
| In situ generated from (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol (5) | Borane-THF | THF | RT | 95 | 94 | S | [2] |
Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation of Acetophenone
| Catalyst | Hydrogen Source | Base | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| RuCl₂[(R)-BINAP] | H₂ | - | Ethanol | 1100 psi | 30 | High | >99 | R | [3] |
| [(mesitylene)((R,R)-TsDPEN)RuCl] | Isopropanol | KOH | Isopropanol | - | 20 | High | >99 | R | [4] |
| Ru(PPh₃)₃Cl₂/(1R,2R)-N,N′-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamine | H₂ | - | - | - | - | 100 | 76 | S | [5] |
Table 3: Biocatalytic Reduction of Acetophenone
| Biocatalyst | Co-factor System | Substrate Conc. | Temp (°C) | pH | Yield (%) | ee (%) | Configuration | Reference |
| KRED1-Pglu (recombinant) | - | - | - | - | High | 95 | R | [6] |
| Rhodotorula mucilaginosa (immobilized cells) | Glucose | 10 mM | 30 | 7.0 | >99 | >99 | S | [7] |
| Baker's Yeast | Sucrose (B13894) | 21.55 mmol | 40 | - | Complete | 98 | S | [8] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental protocols for the enantioselective reduction of acetophenone using representative methods from each class of chiral reducing agent.
Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the in situ generation of the oxazaborolidine catalyst followed by the asymmetric reduction of acetophenone.[2]
Materials:
-
(S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-THF solution (1 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for anhydrous reactions (round-bottom flask, magnetic stirrer, gas inlet)
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).
-
Add 1 mL of anhydrous THF and trimethylborate (12.5 µL, 0.11 mmol) at room temperature and stir the solution for 30 minutes.
-
Add another 1 mL of anhydrous THF, followed by 2 mL of 1 M borane-THF solution (2 mmol).
-
Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of anhydrous THF over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction by the slow addition of 2 mL of methanol.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) (80:20) eluent to obtain the chiral 1-phenylethanol.
Noyori Asymmetric Hydrogenation
This protocol is a general procedure for the asymmetric hydrogenation of ketones using a Ru-BINAP catalyst.[3]
Materials:
-
RuCl₂[(R)-BINAP]
-
Acetophenone
-
Ethanol (degassed)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner with a solution of acetophenone (e.g., 315 mmol) in degassed ethanol.
-
Add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%).
-
Seal the glass liner inside a Parr bomb.
-
Remove the bomb from the glovebox, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1100 psi).
-
Place the reactor in a temperature-controlled bath (e.g., 30 °C) and stir for the required time (e.g., 6 days or until completion as monitored by an appropriate method).
-
Carefully release the pressure and concentrate the reaction mixture in vacuo.
-
Purify the product by distillation under reduced pressure.
Enzymatic Reduction using Baker's Yeast
This protocol provides a simple and environmentally friendly method for the asymmetric reduction of acetophenone using commercially available baker's yeast.[8]
Materials:
-
Sucrose
-
Disodium (B8443419) hydrogen phosphate (B84403)
-
Dry active baker's yeast
-
Acetophenone
-
Tap water
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve sucrose (116.96 mmol) and disodium hydrogen phosphate (1.76 mmol) in 75 mL of warm (40 °C) tap water.
-
Add dry active baker's yeast (8.0 g) to the mixture.
-
Set up for anaerobic fermentation (e.g., with a balloon or fermentation lock) and stir vigorously for 1 hour at 40 °C.
-
Allow the mixture to cool to room temperature.
-
Add acetophenone (21.55 mmol) and stir the reaction mixture vigorously for 24-48 hours at room temperature.
-
Monitor the reaction for completion (e.g., by TLC or GC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate the classification of modern chiral reducing agents and a typical experimental workflow for an asymmetric reduction.
Caption: Classification of modern chiral reducing agents.
Caption: General experimental workflow for asymmetric reduction.
References
A Comparative Guide to the Cost-Effectiveness of Chiral Borane Reagents in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral reagent is a critical decision that balances stereochemical control with economic viability. Chiral borane (B79455) reagents have proven to be powerful tools for the enantioselective reduction of prochiral ketones and the asymmetric allylboration of aldehydes, transformations of fundamental importance in the synthesis of chiral molecules. This guide provides an objective comparison of the performance and cost-effectiveness of several common chiral borane reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Performance Comparison of Chiral Borane Reagents
The efficacy of a chiral borane reagent is primarily assessed by its ability to induce high enantioselectivity (expressed as enantiomeric excess, ee) and provide the desired product in high chemical yield. The following table summarizes the performance of representative catalytic and stoichiometric chiral borane reagents in the asymmetric reduction of acetophenone (B1666503), a common benchmark substrate.
| Reagent/Catalyst | Type | Borane Source | Catalyst Loading (mol%) | Temp. (°C) | Yield (%) | ee (%) | Approx. Cost of Chiral Reagent (per gram) | Approx. Cost of Borane Source (per 100 mL of 1M solution) |
| (R)-2-Methyl-CBS-oxazaborolidine | Catalytic | BH₃•THF | 2.5 - 10 | 23 | >99 | 94.7 | ~$65 - $150 | ~$70 - $95 |
| BH₃•SMe₂ | 10 | RT | High | 91-98 | ~$90 | |||
| (-)-DIP-Chloride™ | Stoichiometric | - | 100 | -25 | 87 | 97 | ~$100 - $150 | - |
| Alpine-Borane® | Stoichiometric | - | 100 | RT | Low | 20 | ~$800 (for 100mL of 0.5M solution) | - |
| In-situ generated oxazaborolidine from chiral lactam alcohol | Catalytic | BH₃•THF | 10 | RT | Good | 91-98 | Precursor cost varies | ~$70 - $95 |
Note: Prices are estimates based on commercially available data for research quantities and are subject to change. Bulk pricing may be significantly lower. The cost-effectiveness of catalytic systems improves dramatically on a larger scale due to the low catalyst loading.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of these reagents and for ensuring reproducibility.
Experimental Protocol 1: Catalytic Asymmetric Reduction of Acetophenone using (S)-2-Methyl-CBS-oxazaborolidine
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol.[1]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Catalyst Activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.05 to 0.1 equivalents).
-
Add anhydrous THF.
-
Slowly add borane-THF solution (0.6 equivalents) dropwise to the catalyst solution at room temperature. Stir the mixture for 10-15 minutes.
-
Reduction: Cool the mixture to the desired temperature (e.g., room temperature or below).
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the catalyst mixture.
-
Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Protocol 2: Stoichiometric Asymmetric Allylboration of Benzaldehyde (B42025) using B-Allyldiisopinocampheylborane
This protocol describes the asymmetric allylation of benzaldehyde to produce (S)-1-phenyl-3-buten-1-ol.
Materials:
-
(+)-Diisopinocampheylborane ((+)-Ipc₂BH)
-
Allylmagnesium bromide (1 M in diethyl ether)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Sodium hydroxide (B78521) (3 M solution)
-
Hydrogen peroxide (30% solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (+)-diisopinocampheylborane (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Slowly add allylmagnesium bromide (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The mixture should become a clear solution.
-
Allylboration: Cool the freshly prepared B-allyldiisopinocampheylborane solution to -78 °C.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction at -78 °C by adding 3 M aqueous NaOH, followed by the slow, careful addition of 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Logical Workflow for Reagent Selection
The choice of a chiral borane reagent is a multi-faceted decision process. The following diagram illustrates a logical workflow for selecting the most cost-effective reagent for a given asymmetric transformation.
Caption: A decision-making workflow for selecting a cost-effective chiral borane reagent.
Discussion on Cost-Effectiveness
The primary distinction in cost-effectiveness lies between stoichiometric and catalytic reagents.
-
Stoichiometric Reagents: Reagents like (-)-DIP-Chloride™ and Alpine-Borane® are used in equimolar amounts with the substrate.[2] While they can offer excellent enantioselectivity for specific substrates, the high reagent loading makes them less economical for large-scale synthesis.[3] The cost of the chiral auxiliary, often derived from relatively expensive natural products like α-pinene, directly impacts the final product cost. Furthermore, the large amount of chiral byproduct generated can complicate purification and adds to the waste stream, a significant consideration in green chemistry.[3]
-
Catalytic Systems: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in substoichiometric amounts (typically 1-10 mol%), represents a more cost-effective approach, particularly for industrial applications.[4][5] The initial investment in the catalyst is offset by its ability to turn over many molecules of the substrate.[6][7] The cost of the borane source (e.g., BH₃•THF or BH₃•SMe₂) becomes a more significant factor in the overall cost calculation. The development of in-situ catalyst generation from less expensive precursors further enhances the economic viability of this method.[8]
Conclusion
The choice of a chiral borane reagent is a strategic decision that requires careful consideration of performance, cost, and scalability. For small-scale laboratory synthesis where high enantioselectivity is paramount and cost is a secondary concern, stoichiometric reagents like (-)-DIP-Chloride™ can be an excellent choice. However, for process development and large-scale manufacturing, the economic advantages of catalytic systems such as the CBS reduction are undeniable. The continued development of more active and readily available catalysts will further solidify the role of chiral boranes as indispensable tools in modern asymmetric synthesis.
References
- 1. Borane-tetrahydrofuran complex, 1M solution in THF, Stabilized, AcroSeal™ 800 mL [thermofisher.com]
- 2. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 3. Catalytic Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 4. indiamart.com [indiamart.com]
- 5. 185078000 [thermofisher.com]
- 6. Introduction to Catalysis – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Asymmetric Reduction of Acetylenic Ketones: Alpine-Borane vs. DIP-Chloride
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the arsenal (B13267) of chiral reducing agents, organoboranes derived from α-pinene have proven to be particularly effective. This guide provides an objective comparison of two prominent reagents, Alpine-Borane (B-3-pinanyl-9-borabicyclo[3.3.1]nonane) and DIP-Chloride (B-chlorodiisopinocampheylborane), for the asymmetric reduction of acetylenic ketones, supported by experimental data and detailed protocols.
Introduction to the Reagents
Alpine-Borane is a chiral trialkylborane prepared by the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). It is a sterically hindered reagent that is highly effective for the enantioselective reduction of certain prochiral carbonyl compounds, particularly those with significant steric differentiation between the two substituents on the carbonyl group, such as α,β-acetylenic ketones.[1] The reduction mechanism involves the formation of a six-membered, boat-like transition state where the less sterically demanding group of the ketone orients itself away from the pinane (B1207555) moiety, leading to a predictable stereochemical outcome.[2]
DIP-Chloride is a chiral chloroborane (B76620) derived from the reaction of α-pinene with borane (B79455), followed by treatment with hydrogen chloride.[3] As a better Lewis acid and a more reactive reagent than Alpine-Borane, DIP-Chloride is particularly effective for the asymmetric reduction of a broader range of ketones, including aralkyl and sterically hindered ketones.[4] The mechanism is also believed to proceed through a rigid, six-membered transition state, where the steric bulk of the two isopinocampheyl groups dictates the facial selectivity of the hydride transfer.[3]
Comparative Performance: Unhindered vs. Hindered Acetylenic Ketones
The choice between Alpine-Borane and DIP-Chloride for the reduction of acetylenic ketones is primarily dictated by the steric environment around the carbonyl group.
Unhindered Acetylenic Ketones: For acetylenic ketones with a small substituent on one side of the carbonyl (e.g., a methyl group), Alpine-Borane generally provides excellent enantioselectivity and high yields. The acetylenic group, being sterically undemanding, fits well into the transition state, leading to efficient and highly selective reduction.
Hindered Acetylenic Ketones: When the substituent on the non-acetylenic side of the ketone is sterically bulky (e.g., a tert-butyl or phenyl group), the performance of Alpine-Borane diminishes significantly. In these cases, DIP-Chloride is the superior reagent, consistently delivering high enantiomeric excess where Alpine-Borane fails.[5] This is attributed to the greater steric demand of the two isopinocampheyl groups in DIP-Chloride, which enforces a higher degree of organization in the transition state, even with sterically demanding substrates.
Quantitative Data Summary
The following table summarizes the performance of Alpine-Borane and DIP-Chloride in the asymmetric reduction of various acetylenic ketones.
| Acetylenic Ketone | Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| Unhindered Ketones | |||
| 1-Octyn-3-one | Alpine-Borane | 97 | >99 (R) |
| 4-Phenyl-3-butyn-2-one | Alpine-Borane | 92 | 91 (R) |
| 4-Phenyl-3-butyn-2-one | DIP-Chloride | - | 21 |
| Hindered Ketones | |||
| 4-Methyl-1-phenyl-1-pentyn-3-one | DIP-Chloride | - | 53 |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | DIP-Chloride | - | ≥99 |
| 2,2-Dimethyl-4-tridecyn-3-one | DIP-Chloride | - | ≥99 |
| 1-Cyclopentyl-4,4-dimethyl-1-pentyn-3-one | DIP-Chloride | - | ≥99 |
| 3,3-Dimethyl-5-tetradecyn-4-one | DIP-Chloride | - | 97 |
| Perfluoroalkyl Acetylenic Ketones | |||
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | Alpine-Borane | - | 98 |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | DIP-Chloride | - | 98 |
| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | Alpine-Borane | - | 97 |
| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | DIP-Chloride | - | 96 |
Data compiled from multiple sources. Direct comparison is most effective when reaction conditions are identical. The provided data serves as a strong indicator of the general reactivity and selectivity trends.
Experimental Protocols
General Procedure for Asymmetric Reduction with Alpine-Borane
This protocol is adapted for a typical unhindered acetylenic ketone.
Materials:
-
(+)-Alpine-Borane (0.5 M solution in THF)
-
Acetylenic ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the acetylenic ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the (+)-Alpine-Borane solution (1.1-1.5 eq) dropwise to the stirred solution of the ketone.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 2-4 hours.
-
Once the reaction is complete, quench the excess borane by adding a few drops of ethanolamine and stirring for 15 minutes.
-
Remove the THF under reduced pressure.
-
Add diethyl ether and water to the residue and stir vigorously for 20 minutes to hydrolyze the borinic ester.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography or distillation.
-
Determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral auxiliary (e.g., Mosher's acid) followed by NMR or GC analysis.[1]
General Procedure for Asymmetric Reduction with DIP-Chloride
This protocol is suitable for hindered acetylenic ketones.
Materials:
-
(-)-DIP-Chloride
-
Acetylenic ketone
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, dissolve the hindered acetylenic ketone (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to -25 °C.
-
Add solid (-)-DIP-Chloride (1.1-1.5 eq) portion-wise or as a solution in the same solvent to the stirred ketone solution.
-
Stir the reaction at -25 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding diethanolamine and allowing the mixture to warm to room temperature.
-
Add diethyl ether and water, and stir to precipitate the boron byproducts as the diethanolamine complex.
-
Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product alcohol via flash chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or other standard methods.[5]
Mechanism and Transition State Visualization
The stereochemical outcome of these reductions is determined by the geometry of the transition state. The following diagrams illustrate the proposed mechanisms.
References
Safety Operating Guide
Safe Disposal of (-)-Diisopinocampheylchloroborane: A Step-by-Step Guide
The proper disposal of (-)-Diisopinocampheylchloroborane, a pyrophoric and water-reactive reagent, is critical to ensure laboratory safety. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional safety guidelines, is paramount.
I. Pre-Disposal Safety and Preparation
Before beginning the disposal process, ensure all necessary safety measures are in place. This includes working in a certified chemical fume hood or a glove box to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] Personal Protective Equipment (PPE) is mandatory and includes:
-
Nitrile gloves, with consideration for double-gloving or using heavier-duty gloves for larger quantities[4]
It is also crucial to have a Class D or C dry chemical fire extinguisher readily accessible. Remove all flammable materials from the immediate work area to prevent secondary fires.[2][3]
II. Quenching and Neutralization Protocol
The primary method for disposing of residual (-)-Diisopinocampheylchloroborane is through a carefully controlled quenching process. This involves reacting the chemical with a protic solvent to neutralize its reactivity. The reagent reacts instantaneously and exothermically with water and protic solvents to liberate hydrochloric acid (HCl).
Experimental Protocol for Quenching:
-
Inert Atmosphere: Conduct the entire procedure under an inert atmosphere (nitrogen or argon) in a chemical fume hood.[2][3]
-
Dilution: Dilute the residual (-)-Diisopinocampheylchloroborane solution with an anhydrous, inert solvent such as hexane (B92381) or toluene. This helps to better control the reaction rate and dissipate heat.
-
Cooling: Place the reaction flask in an ice bath to manage the exothermic reaction.
-
Slow Addition of Quenching Agent: Slowly add a suitable quenching agent. Isopropanol (B130326) is a commonly recommended choice. Add the isopropanol dropwise with vigorous stirring.
-
Monitoring: Observe the reaction for signs of gas evolution (hydrogen) and heat generation. Control the addition rate to maintain a manageable reaction.
-
Complete Neutralization: Once the initial vigorous reaction has subsided, continue to stir the mixture at room temperature for a period to ensure complete neutralization.
-
Final Quench: After the reaction with the alcohol is complete, a more cautious final quench with a small amount of water can be performed to ensure all reactive material is consumed. This should also be done slowly and with cooling.
-
Waste Collection: The resulting non-pyrophoric solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
III. Disposal of Contaminated Materials
All labware, including syringes, needles, and flasks that have come into contact with (-)-Diisopinocampheylchloroborane, must be decontaminated.
-
Rinsing: Rinse the contaminated glassware three times with an inert, dry solvent (e.g., hexane).
-
Quenching of Rinsate: The solvent rinsate must also be quenched using the same procedure as described above for the bulk reagent.
-
Final Cleaning: After quenching the rinsate, the glassware can be further cleaned with soap and water.
-
Empty Containers: Empty reagent bottles should be rinsed with an inert dry solvent, and the rinsate must be neutralized. The rinsed bottle should be left open in the back of a fume hood for at least a week before disposal.
IV. Operational Parameters for Disposal
The following table summarizes the key quantitative and qualitative parameters for the safe disposal of (-)-Diisopinocampheylchloroborane.
| Parameter | Guideline | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents spontaneous ignition upon contact with air and moisture.[2][3] |
| Work Area | Chemical Fume Hood or Glove Box | Contains flammable and noxious gases and protects the user.[1][2] |
| Quenching Agent | Isopropanol or other secondary alcohols | Reacts controllably with the chloroborane. |
| Dilution Solvent | Anhydrous Hexane or Toluene | Helps to control the reaction rate and dissipate heat. |
| Temperature | 0°C to room temperature (use of an ice bath) | Manages the exothermic nature of the quenching reaction. |
| Addition Rate | Dropwise and slow | Prevents uncontrolled reaction and excessive heat generation. |
| Personal Protective Equipment | Flame-resistant lab coat, chemical goggles, face shield, nitrile gloves | Essential for protecting against fire, splashes, and chemical contact.[1][3][4] |
V. Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of (-)-Diisopinocampheylchloroborane.
References
Essential Safety and Operational Guide for Handling (-)-Diisopinocampheylchloroborane
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of (-)-Diisopinocampheylchloroborane (also known as (-)-DIP-Chloride). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Summary
(-)-Diisopinocampheylchloroborane is a highly reactive and hazardous chemical that demands stringent safety measures. It is often supplied as a solution in flammable solvents like hexanes or heptane.
Key Hazards:
-
Flammability: The solution is highly flammable; vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2]
-
Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[1][2] It may cause respiratory irritation, drowsiness, or dizziness.[1][2]
-
Reproductive Toxicity: Suspected of damaging fertility.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Reactivity: Reacts with moisture and is incompatible with acids, alcohols, and oxidizing agents.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used at all times.[1]
| Protection Type | Equipment Specification | Purpose |
| Eye & Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU Standard EN166.[1] | Protects against splashes and vapors. |
| Full-face shield (worn over goggles).[3][4] | Required when there is a significant risk of splashing or explosion. | |
| Skin & Body Protection | Flame-retardant lab coat (e.g., Nomex).[3] | Provides a barrier against splashes and fire. |
| Chemical-resistant gloves (e.g., nitrile for short-term use, neoprene).[3][5] | Protects hands from chemical contact. Gloves must be inspected before use and changed immediately upon contamination. | |
| Chemical-resistant apron and safety shoes.[5] | Provides additional body protection against spills. | |
| Closed-toe, closed-heel shoes made of a non-porous material.[3] | Protects feet from spills. | |
| Respiratory Protection | Chemical Fume Hood.[1] | Primary engineering control to minimize inhalation of vapors. |
| NIOSH-approved respirator (e.g., SCBA).[3][6] | Required only if engineering controls are insufficient to maintain exposure below permissible limits. Use requires a formal respiratory protection program. |
Step-by-Step Handling and Operational Plan
Handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a designated area equipped with a chemical fume hood and emergency safety equipment.[1][7]
Preparation:
-
Area Setup: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials (acids, alcohols, oxidizing agents).[1]
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and functional.[1][5]
-
Inert Atmosphere: If handling the neat reagent or requiring anhydrous conditions, prepare a dry glove box or use Schlenk line techniques.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.
Experimental Procedure:
-
Grounding: Ensure all metal equipment is properly grounded to prevent static electricity discharge, which could ignite flammable vapors.[1]
-
Inert Transfer: Transfer the required amount of the reagent solution using a syringe or cannula under a positive pressure of inert gas.
-
Temperature Control: Perform reactions at the specified temperature, often cooled, to control exothermic reactions.
-
Constant Vigilance: Do not leave the reaction unattended. Monitor for any signs of uncontrolled reaction or pressure buildup.
Post-Procedure and Cleanup:
-
Quenching: Carefully and slowly quench any excess reagent and the reaction mixture using an appropriate method (e.g., slow addition of a protic solvent like isopropanol (B130326) at a low temperature).
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the reagent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]
Storage and Disposal Plan
Storage:
-
Store containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][5]
-
The reagent must be stored under an inert atmosphere to protect it from moisture.[1]
-
Keep containers tightly sealed when not in use.[1]
-
Store in a locked cabinet or area accessible only to authorized personnel.[5]
Disposal:
-
Waste Segregation: All waste contaminated with (-)-Diisopinocampheylchloroborane, including empty containers, used gloves, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being punctured and disposed of.
-
Approved Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[1][8] Never dispose of this chemical down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Call a physician immediately.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician immediately.[1][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][5]
-
Spill: Evacuate the area. Remove all ignition sources. Ventilate the area. Use non-sparking tools for cleanup. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]
-
Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use water, as the reagent reacts with it.[1]
Workflow for Handling (-)-Diisopinocampheylchloroborane
References
- 1. fishersci.com [fishersci.com]
- 2. (+)-Diisopinocampheylchloroborane, 1.8M solution in hexanes, AcroSeal™, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. epa.gov [epa.gov]
- 7. (+)-Diisopinocampheyl chloroborane | 112246-73-8 [chemicalbook.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
